molecular formula C10H9N3O2 B1501658 2-Amino-4-(1H-imidazol-1-YL)benzoic acid CAS No. 1141669-47-7

2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Cat. No.: B1501658
CAS No.: 1141669-47-7
M. Wt: 203.2 g/mol
InChI Key: MABIXNJFYSFLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1H-imidazol-1-yl)benzoic acid is a benzoic acid derivative where the hydrogen at position 4 of the benzoic acid ring has been replaced by a 1H-imidazol-1-yl group . This compound has the CAS Registry Number 1141669-47-7, a molecular formula of C10H9N3O2, and a molecular weight of 203.20 g/mol . The presence of both imidazole and benzoic acid moieties makes it a fused heterocyclic compound of significant interest in medicinal chemistry research. Heterocycles containing imidazole and benzoic acid fragments are known to display a wide array of pharmacologically significant activities and are often explored as core structures that mimic metabolites of marine sponges . As a 2-aminoimidazole derivative, it serves as a versatile building block for the synthesis of more complex molecules, including fused and spiro-linked heterocyclic systems, which are valuable in drug discovery for probing new biological targets . Researchers are advised to handle this product with appropriate safety precautions. The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-amino-4-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6H,11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABIXNJFYSFLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693894
Record name 2-Amino-4-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-47-7
Record name 2-Amino-4-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and potential applications. Given the limited direct literature on this specific isomer, this guide synthesizes data from closely related analogs and provides predictive analyses based on established chemical principles to offer a robust working profile of the compound.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoic acid core substituted with an amino group at the 2-position and an imidazole ring linked via a nitrogen atom at the 4-position. This unique arrangement of functional groups imparts a distinct set of physicochemical properties that are crucial for its potential applications.

Chemical Structure

The structural formula of this compound is C₁₀H₉N₃O₂. The molecule consists of a benzene ring, a carboxylic acid group, an amino group, and an imidazole ring. The spatial arrangement and electronic interactions between these moieties dictate its chemical behavior.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data
PropertyValue (Computed for 4-Amino-2-imidazol-1-ylbenzoic acid)Source
Molecular Weight 203.20 g/mol [1]
Molecular Formula C₁₀H₉N₃O₂[1]
XLogP3 0.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 203.069476538 Da[1]
Topological Polar Surface Area 81.1 Ų[1]

These computed values suggest that the molecule possesses drug-like properties according to Lipinski's rule of five, indicating potential for good oral bioavailability. The presence of both hydrogen bond donors and acceptors suggests the capacity for forming stable intermolecular interactions, which is relevant for crystal engineering and receptor binding.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established organic chemistry reactions. A potential pathway involves the nucleophilic substitution of a suitable starting material with imidazole, followed by functional group manipulations.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow Start 2-Amino-4-fluorobenzoic acid Intermediate This compound Start->Intermediate Nucleophilic Aromatic Substitution (e.g., K₂CO₃, DMSO, heat) Imidazole Imidazole Imidazole->Intermediate Purification Purification (Recrystallization/Chromatography) Intermediate->Purification Work-up Product Final Product Purification->Product Isolation

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a proposed method and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Amino-4-fluorobenzoic acid (1 equivalent), imidazole (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7 to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale: The choice of a fluoro-substituted benzoic acid derivative as the starting material is based on the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic aromatic substitution. Potassium carbonate acts as a base to deprotonate the imidazole, enhancing its nucleophilicity. DMSO is a suitable polar aprotic solvent for this type of reaction.

Spectroscopic and Analytical Characterization (Predictive)

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic and analytical techniques. The following are predicted spectral characteristics based on the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and imidazole rings, as well as a broad singlet for the amino protons and a signal for the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the imidazole ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ for the amino group.

  • O-H stretching: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

  • C=O stretching: A strong absorption around 1700 cm⁻¹ for the carbonyl group.

  • C=N and C=C stretching: Bands in the 1500-1600 cm⁻¹ region for the aromatic and imidazole rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Potential Applications and Research Directions

The structural motifs present in this compound suggest its potential utility in several areas of research and development.

  • Pharmaceuticals: The imidazole ring is a common feature in many biologically active compounds. The presence of the amino and carboxylic acid groups provides handles for further chemical modification to develop novel therapeutic agents. This class of compounds has been explored for various activities, including as enzyme inhibitors.[2]

  • Coordination Chemistry: The nitrogen atoms of the imidazole ring and the carboxylic acid group can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.[3]

  • Materials Science: The ability to form strong hydrogen bonds suggests that this molecule could be a building block for supramolecular assemblies and functional organic materials.

Further research should focus on the successful synthesis and thorough characterization of this compound. Elucidation of its crystal structure through single-crystal X-ray diffraction would provide definitive proof of its molecular geometry and intermolecular interactions. Subsequent biological screening and evaluation of its material properties would pave the way for its application in various scientific fields.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a comprehensive foundational understanding of its properties through predictive analysis and comparison with closely related structures. The proposed synthetic pathway and characterization methods offer a clear roadmap for researchers to synthesize and validate this promising molecule. Its unique combination of functional groups makes it a compelling target for further investigation in drug discovery and materials science.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o524. [Link]

  • PubChem. (n.d.). 4-Amino-2-imidazol-1-ylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"2-Amino-4-(1H-imidazol-1-YL)benzoic acid" CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates information on its core chemical identity, proposes a robust synthetic pathway based on established chemical principles, and explores its potential physicochemical properties and therapeutic applications by drawing parallels with closely related structural analogs. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel small molecules incorporating the valuable aminobenzoic acid and imidazole pharmacophores.

Introduction: The Scientific Rationale

The convergence of aminobenzoic acid and imidazole moieties within a single molecular scaffold presents a compelling strategy in modern drug discovery. 4-aminobenzoic acid (PABA) and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs, and is associated with a broad spectrum of pharmacological properties, including anticancer, antiviral, and antifungal activities.[3][4][5] The specific isomeric arrangement of this compound positions these two pharmacophores in a unique spatial orientation, offering novel opportunities for interaction with biological targets. This guide aims to provide the necessary technical foundation to enable the synthesis and investigation of this promising, yet underexplored, molecule.

Core Compound Identification

Table 1: Compound Identification

AttributeValueSource
IUPAC Name This compoundNomenclature
Molecular Formula C₁₀H₉N₃O₂Calculated
Molecular Weight 203.20 g/mol Calculated
Canonical SMILES C1=CC(=C(C=C1N)C(=O)O)N2C=CN=C2Inferred
InChI Key (Not available)-
CAS Number (Not assigned or not publicly available)-
Chemical Structure

The proposed structure of this compound is depicted below.

Caption: Proposed chemical structure of this compound.

Proposed Synthesis Pathway: A Self-Validating Protocol

The synthesis of N-aryl imidazoles is well-documented, with the Ullmann condensation and related copper-catalyzed cross-coupling reactions being benchmark methods.[6][7][8] We propose a robust, two-step synthetic route starting from commercially available 2-amino-4-fluorobenzoic acid. The choice of a fluoro-substituted precursor is deliberate; the carbon-fluorine bond is highly activated towards nucleophilic aromatic substitution, particularly with a directing group like a carboxylic acid in the para position, often allowing the reaction to proceed under more moderate conditions than with chloro- or bromo-analogs.

Proposed Reaction Scheme

reaction_scheme reactant1 2-Amino-4-fluorobenzoic acid conditions 1. KOH, DMSO 2. 110-140 °C 3. CuI (cat.), Ligand (optional) reactant1->conditions reactant2 Imidazole reactant2->conditions product This compound conditions->product Ullmann-type N-Arylation

Sources

An In-depth Technical Guide to 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust, scientifically-grounded theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic strategy leverages a protecting group-assisted Ullmann condensation, a cornerstone of modern cross-coupling chemistry. Furthermore, predicted spectroscopic data, based on the analysis of structurally related compounds, are presented to aid in its future identification and characterization. Finally, the potential therapeutic applications of this molecule are inferred from the well-documented biological activities of related aminobenzoic acid and N-arylimidazole scaffolds, with a particular focus on oncology and infectious diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a roadmap for the future investigation of this promising compound.

Introduction: The Therapeutic Promise of Imidazole-Containing Scaffolds

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block in the design of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] When incorporated into the framework of aminobenzoic acids, another class of biologically significant molecules, the resulting hybrid structures hold the potential for novel and enhanced pharmacological profiles.[4]

This guide focuses on a specific, yet underexplored, member of this family: This compound . While its isomers have been investigated to some extent, this particular arrangement of functional groups presents a unique chemical space with untapped therapeutic potential. The core objective of this document is to provide a detailed and scientifically rigorous exploration of this molecule, from its rational synthesis to its predicted properties and potential as a lead compound in drug discovery programs.

Strategic Synthesis of this compound

The direct synthesis of the target molecule via a classical Ullmann condensation of 2-amino-4-halobenzoic acid with imidazole is fraught with challenges. The presence of a free amino group and a carboxylic acid can lead to undesired side reactions and deactivation of the copper catalyst.[5] Therefore, a judicious choice of protecting groups for both functionalities is paramount for a successful synthesis. The proposed synthetic pathway, outlined below, employs a multi-step approach involving the protection of the reactive functional groups, followed by a copper-catalyzed N-arylation, and subsequent deprotection to yield the final product.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-amino-4-bromobenzoic acid . This starting material will undergo a two-step protection process, followed by the key Ullmann condensation and a final deprotection step.

Synthetic_Pathway start 2-Amino-4-bromobenzoic acid step1 Protection of Amino Group (Boc) start->step1 intermediate1 N-Boc-2-amino-4-bromobenzoic acid step1->intermediate1 step2 Protection of Carboxylic Acid (Methyl Ester) intermediate1->step2 intermediate2 Methyl N-Boc-2-amino-4-bromobenzoate step2->intermediate2 step3 Ullmann Condensation with Imidazole intermediate2->step3 intermediate3 Methyl 2-(N-Boc-amino)-4-(1H-imidazol-1-yl)benzoate step3->intermediate3 step4 Deprotection intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a starting point for the synthesis of the target molecule.

Step 1: Protection of the Amino Group

The amino group of 2-amino-4-bromobenzoic acid will be protected using the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent esterification and Ullmann coupling, and can be readily removed under acidic conditions.[6]

  • Protocol:

    • Dissolve 2-amino-4-bromobenzoic acid in a suitable solvent such as a mixture of 1,4-dioxane and water.

    • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

    • Add di-tert-butyl dicarbonate (Boc)₂O and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture to precipitate the N-Boc protected product.

    • Filter, wash with water, and dry the product.

Step 2: Protection of the Carboxylic Acid Group

The carboxylic acid will be converted to its methyl ester to prevent its interference in the Ullmann condensation.

  • Protocol:

    • Suspend N-Boc-2-amino-4-bromobenzoic acid in methanol.

    • Add a catalyst, such as a few drops of concentrated sulfuric acid.

    • Reflux the mixture until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture and neutralize with a mild base.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the methyl ester.

Step 3: Ullmann Condensation

This is the key step where the C-N bond between the aryl halide and imidazole is formed. The use of a copper(I) catalyst and a suitable ligand is crucial for the success of this reaction.[7]

  • Protocol:

    • In a reaction vessel, combine methyl N-Boc-2-amino-4-bromobenzoate, imidazole, a copper(I) salt (e.g., CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

    • Heat the reaction mixture at an elevated temperature (typically 100-140 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Step 4: Deprotection

The final step involves the removal of both the Boc and methyl ester protecting groups to yield the target molecule.

  • Protocol:

    • Dissolve the protected intermediate in a suitable solvent.

    • For the removal of the Boc group, treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    • For the saponification of the methyl ester, treat with an aqueous base like lithium hydroxide or sodium hydroxide.

    • Acidify the reaction mixture to precipitate the final product, this compound.

    • Filter, wash, and dry the product.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, the physicochemical and spectroscopic properties of this compound can be predicted based on the analysis of its structural analogues.

PropertyPredicted Value
IUPAC Name This compound
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in polar organic solvents
Predicted Spectroscopic Data

The following are predicted spectroscopic data based on the analysis of similar compounds found in the literature.[9][10][11]

¹H NMR (in DMSO-d₆):

  • δ 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.0-8.2 ppm (s, 1H): Imidazole C2-H.

  • δ 7.7-7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

  • δ 7.4-7.6 ppm (m, 2H): Imidazole C4-H and C5-H.

  • δ 6.8-7.0 ppm (m, 2H): Aromatic protons on the benzene ring.

  • δ 5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).

¹³C NMR (in DMSO-d₆):

  • δ 168-170 ppm: Carboxylic acid carbon (-COOH).

  • δ 145-150 ppm: Aromatic carbon attached to the amino group.

  • δ 135-140 ppm: Imidazole C2.

  • δ 130-135 ppm: Aromatic carbon attached to the imidazole ring.

  • δ 115-130 ppm: Remaining aromatic and imidazole carbons.

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the amino group.

  • 3200-2500 cm⁻¹: O-H stretching of the carboxylic acid.

  • 1680-1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • 1600-1620 cm⁻¹: N-H bending of the amino group.

  • 1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and imidazole rings.

Potential Therapeutic Applications

The structural features of this compound suggest a range of potential therapeutic applications, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous imidazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[12][13] The presence of the aminobenzoic acid moiety may further enhance these properties, as derivatives of this scaffold are also known to possess cytotoxic effects.[14] The target molecule could potentially act as an inhibitor of kinases, histone deacetylases, or other enzymes that are overexpressed in cancer cells.

Antimicrobial Activity

The imidazole ring is a well-established pharmacophore in the development of antimicrobial agents.[3] The incorporation of this moiety into a benzoic acid framework could lead to compounds with activity against a broad spectrum of bacteria and fungi. The amino group at the 2-position of the benzoic acid ring could also contribute to the antimicrobial profile of the molecule.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this compound. The proposed synthetic route, based on a protecting group strategy and an Ullmann condensation, offers a plausible and efficient method for the preparation of this novel compound. The predicted spectroscopic data will be invaluable for its future identification and structural elucidation.

The inferred biological activities, particularly in the areas of cancer and infectious diseases, highlight the potential of this molecule as a valuable lead compound for drug discovery. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, a comprehensive biological evaluation, including in vitro and in vivo studies, will be necessary to validate its therapeutic potential and to elucidate its mechanism of action. The exploration of this and other novel imidazole-benzoic acid hybrids will undoubtedly contribute to the development of new and effective therapeutic agents.

References

  • Ullmann Condensation. In Wikipedia; 2023. Accessed January 23, 2026. [Link]

  • Antilla, J. C.; Klapars, A.; Buchwald, S. L. The Copper-Catalyzed N-Arylation of Indoles. J. Am. Chem. Soc.2002 , 124 (38), 11684–11688. [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Journal of Chemistry Letters2023 , 4 (2), 133-140. [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

  • Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Org. Lett.2004 , 6 (6), 913–916. [Link]

  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Journal of Chemistry Letters2023 , 4 (2), 133-140. [Link]

  • Al-Ostoot, F. H.; Al-Ghamdi, M. A.; Al-Zahrani, E. A.; Al-Ghamdi, S. A.; Al-Ghamdi, A. A. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules2023 , 28 (15), 5786. [Link]

  • (PDF) Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. [Link]

  • Alberico, F.; Fields, G. B. Amino Acid–Protecting Groups. In Encyclopedia of Life Sciences; John Wiley & Sons, Ltd, Ed.; John Wiley & Sons, Ltd, 2010. [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

  • Altman, R. A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Org. Lett.2006 , 8 (13), 2779–2782. [Link]

  • Imidazoles as potential anticancer agents. PMC. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Zamani, K.; Fodje, M. N.; Torkzadeh, M.; Zare, K. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turk J Chem2003 , 27 (1), 71-76. [Link]

  • Supporting Information Metal-Free Synthesis of Imidazole by BF3·Et2O Promoted Denitrogenative Transannulation of N-Sulfonyl-1,2. The Royal Society of Chemistry. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. SciELO. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Wolf, C.; Liu, S.; Mei, X.; August, A. T.; Casimir, M. D. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Org. Lett.2006 , 8 (9), 1835–1838. [Link]

  • Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nat. Protoc.2010 , 5 (5), 945–953. [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • 1H-Imidazole-4-carboxylic acid. PubChem. [Link]

  • Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research. [Link]

  • Protecting Groups. Lokey Lab Protocols - Wikidot. [Link]

Sources

An In-depth Technical Guide to 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid, a novel small molecule with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages high-quality computational predictions for the closely related isomer, 4-Amino-2-(1H-imidazol-1-yl)benzoic acid, to offer valuable insights into its molecular characteristics. Furthermore, this guide outlines standardized, field-proven experimental protocols for the synthesis and characterization of this and similar heterocyclic compounds, establishing a framework for future research and development. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound featuring a benzoic acid backbone substituted with an amino group at the 2-position and an imidazole ring at the 4-position. This unique arrangement of functional groups—a carboxylic acid, an aromatic amine, and a nitrogen-rich heterocycle—suggests a molecule with a rich chemical profile, capable of participating in a variety of chemical interactions. These characteristics make it a compelling candidate for investigation in drug discovery, where such functionalities are often key to biological activity, and in materials science, where it could serve as a versatile building block for novel polymers and coordination complexes.

The imidazole moiety, in particular, is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and coordinate with metal ions, which are critical interactions in many biological systems. The amino and carboxylic acid groups further enhance its potential for forming diverse intermolecular connections, influencing its solubility, crystallinity, and binding affinities.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

As of the date of this publication, experimental data for this compound is not available in the public domain. However, computational predictions for its isomer, 4-Amino-2-(1H-imidazol-1-yl)benzoic acid, have been reported and can serve as a valuable proxy for estimating its properties.[1] These predicted values are summarized in the table below. It is critical for researchers to note that the positional difference of the amino and imidazolyl groups will likely lead to variations in the actual experimental values.

PropertyPredicted Value (for 4-Amino-2-(1H-imidazol-1-yl)benzoic acid)Source
Molecular Formula C₁₀H₉N₃O₂PubChem[1]
Molecular Weight 203.20 g/mol PubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 203.069476538 DaPubChem[1]
Topological Polar Surface Area 81.1 ŲPubChem[1]

Expert Insights on Isomeric Differences:

The relocation of the bulky imidazole group from the sterically hindered 2-position (in the computationally modeled isomer) to the 4-position, and the concurrent shift of the smaller amino group to the 2-position, is anticipated to have several key consequences:

  • Intermolecular Interactions: The amino group at the 2-position is in closer proximity to the carboxylic acid. This could facilitate stronger intramolecular hydrogen bonding, which may influence the compound's melting point, solubility, and crystal packing.

  • Acidity and Basicity (pKa): The electronic properties of the amino and imidazolyl groups will influence the pKa of the carboxylic acid and the protonation state of the nitrogen atoms. The precise positioning will alter the inductive and resonance effects, leading to different pKa values compared to the 4-amino-2-imidazolyl isomer.

  • Solubility: Changes in crystal lattice energy and the presentation of hydrogen bonding groups to the solvent, resulting from the isomeric rearrangement, will likely affect aqueous and organic solubility.

Synthesis and Purification

While a specific synthetic route for this compound has not been published, a plausible and robust synthetic strategy can be proposed based on established organic chemistry principles. A potential synthetic workflow is outlined below.

synthesis_workflow start Starting Material: 2-Amino-4-fluorobenzoic acid intermediate1 Nucleophilic Aromatic Substitution with Imidazole start->intermediate1 Base (e.g., K2CO3) Solvent (e.g., DMSO) product Product: This compound intermediate1->product purification Purification: Recrystallization or Chromatography product->purification

Figure 2: Proposed synthetic workflow for this compound.

Detailed Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure and may require optimization for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1 equivalent), imidazole (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts and solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Once synthesized, a comprehensive characterization of this compound is essential to confirm its identity and purity. The following are standard analytical techniques that should be employed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This will provide information on the number and chemical environment of the protons in the molecule. Expected signals would include those for the aromatic protons on the benzene and imidazole rings, and a broad signal for the amino protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: This technique will identify the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic carbons.

4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy will identify the presence of key functional groups. Expected characteristic absorption bands include:

  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • N-H stretch (amino group): Two sharp peaks around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹

  • C=N and C=C stretches (aromatic rings): Bands in the 1450-1600 cm⁻¹ region.

4.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. The purity is determined by the area percentage of the main peak in the chromatogram.

analytical_workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir hplc HPLC synthesis->hplc structural_confirmation Structural Confirmation nmr->structural_confirmation ms->structural_confirmation ir->structural_confirmation purity_assessment Purity Assessment hplc->purity_assessment

Figure 3: Standard analytical workflow for the characterization of a novel synthesized compound.

Potential Applications and Future Directions

The structural motifs within this compound suggest a range of potential applications that warrant further investigation:

  • Pharmaceutical Scaffolding: The combination of a benzoic acid, an aniline-like moiety, and an imidazole ring makes this compound an attractive scaffold for medicinal chemistry programs. These functional groups can be readily modified to explore structure-activity relationships for various biological targets. Derivatives of similar compounds have shown promise as anti-inflammatory and analgesic agents.

  • Coordination Chemistry and Materials Science: The nitrogen atoms of the imidazole ring and the carboxylic acid group are excellent ligands for metal ions. This compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, photoluminescent, or gas sorption properties.

  • Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for a variety of enzymes, often by coordinating to metal ions in the active site. The specific substitution pattern of this molecule could offer unique binding interactions.

Future research should focus on the successful synthesis and thorough experimental characterization of this compound. Once a pure sample is obtained, its physicochemical properties, including solubility, pKa, and melting point, should be determined experimentally. Subsequently, its potential in the aforementioned applications can be systematically explored.

Conclusion

While experimental data on this compound is currently lacking, this technical guide provides a robust framework for its future investigation. By leveraging computational data from a close isomer, proposing a viable synthetic route, and outlining a comprehensive analytical characterization plan, this document serves as a valuable resource for researchers interested in this promising molecule. The unique combination of functional groups within its structure suggests a wide range of potential applications, making it a compelling target for further research and development in both the pharmaceutical and material science fields.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o524. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-imidazol-1-ylbenzoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Technical Guide: Physicochemical Characterization of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Approach to Solubility and Stability Profiling

Preamble: The Imperative of Early-Stage Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. A significant portion of this attrition is attributable not to a lack of pharmacological activity, but to poor physicochemical properties. Among these, aqueous solubility and chemical stability stand as the two foundational pillars upon which a molecule's "developability" rests. For a novel substance such as 2-Amino-4-(1H-imidazol-1-YL)benzoic acid, a thorough and early understanding of these parameters is not merely an academic exercise; it is a critical, decision-gating process that dictates formulation strategy, storage conditions, and ultimately, the potential for clinical success.

This guide provides a comprehensive framework for elucidating the solubility and stability profiles of this compound. Moving beyond a simple recitation of methods, this document explains the scientific rationale behind each experimental choice, outlines robust, self-validating protocols, and offers a clear roadmap for interpreting the resulting data, grounded in authoritative industry standards.

Molecular Profile and Predicted Properties

Before embarking on experimental work, a theoretical assessment of the target molecule provides essential context and helps anticipate its behavior.

Structure: this compound Molecular Formula: C₁₀H₉N₃O₂ Molecular Weight: 203.20 g/mol

The structure is amphoteric, possessing a basic amino group (-NH₂), a weakly basic imidazole ring, and an acidic carboxylic acid group (-COOH). This architecture immediately suggests that its aqueous solubility will be highly dependent on pH. While no experimental data for this specific isomer is publicly available, computational properties for the related isomer, 4-Amino-2-imidazol-1-ylbenzoic acid, can be found in databases like PubChem.[1] These predictive models suggest a molecule with multiple hydrogen bond donors and acceptors, hinting at the potential for crystalline lattice formation that could limit solubility.

Property (Predicted for Isomer)ValueImplication for Experimental Design
Molecular Weight 203.20 g/mol Low molecular weight is generally favorable for solubility.
XLogP3 0.5A low logP suggests good hydrophilicity, but this can be offset by strong crystal lattice energy.
Hydrogen Bond Donors 2Indicates potential for strong intermolecular interactions in the solid state, possibly reducing solubility.
Hydrogen Bond Acceptors 4High acceptor count can improve interaction with water, but also contributes to crystal packing.

Note: These are computationally predicted values for an isomer and must be confirmed experimentally for the target compound.

Aqueous Solubility Determination

Solubility is the cornerstone of oral drug absorption. We must distinguish between kinetic and thermodynamic solubility, as both provide critical insights for different stages of development.

Rationale for Method Selection

The gold standard for determining thermodynamic solubility is the shake-flask method . Its simplicity and reliance on equilibrium make it the most authoritative method for establishing the true solubility of a compound in a given medium. This method is essential for selecting formulation vehicles and predicting bioavailability. We will outline this method for determining solubility in various media, which is crucial for understanding how the compound will behave in different physiological environments (e.g., stomach vs. intestine).

Experimental Workflow: Shake-Flask Solubility

The following diagram outlines the logical flow for a robust solubility assessment.

G cluster_exp Experiment cluster_analysis Analysis & Quantification prep_compound Weigh excess solid This compound add_solid Add excess solid to each medium in triplicate vials prep_compound->add_solid prep_media Prepare relevant aqueous media (e.g., pH 1.2, 4.5, 6.8, Water) prep_media->add_solid equilibrate Equilibrate at controlled temp (e.g., 25°C) with agitation for 24-48h add_solid->equilibrate sample Withdraw aliquot equilibrate->sample filter_sample Filter immediately through 0.22 µm syringe filter sample->filter_sample dilute Dilute filtrate with mobile phase filter_sample->dilute hplc Analyze via validated HPLC-UV method dilute->hplc quantify Quantify against a standard calibration curve hplc->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: pH-Dependent Solubility
  • Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) and purified water.

  • Sample Preparation: Add an excess of solid this compound to 1.5 mL of each medium in a glass vial. "Excess" means enough solid is visible at the end of the experiment, ensuring saturation. A starting point could be 10 mg/mL. Prepare each condition in triplicate.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

  • Sampling and Filtration: After equilibration, allow the vials to stand for 30 minutes for coarse particles to settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable mobile phase.

    • Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.

    • Determine the concentration by comparing the peak area to a standard curve prepared from the same compound.

  • pH Verification: Measure the final pH of the supernatant in each vial to ensure the buffer capacity was not exceeded.

Data Presentation: Solubility Profile

The results should be summarized in a clear, concise table.

MediumFinal pHSolubility (µg/mL) ± SD (n=3)Solubility (mM) ± SD (n=3)
0.1 N HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8
Purified Water(Measured)

Chemical Stability Profiling and Forced Degradation

Understanding a molecule's intrinsic stability is mandated by regulatory bodies like the ICH. Forced degradation studies are the cornerstone of this effort, providing critical insights into degradation pathways and helping to develop stability-indicating analytical methods.

Rationale for Stress Conditions

Forced degradation exposes the drug substance to conditions more severe than accelerated storage to rapidly identify potential degradation products. The standard set of stress conditions (acid, base, oxidation, heat, and light) is derived from ICH Guideline Q1A and covers the most common degradation pathways encountered during a product's lifecycle.

Experimental Workflow: Forced Degradation Study

This workflow illustrates the process from stress application to data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep_sol Prepare stock solution of compound in suitable solvent (e.g., ACN:H₂O) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, RT) oxid Oxidation (e.g., 3% H₂O₂, RT) therm Thermal (Solution at 60°C & Solid at 80°C) photo Photolytic (ICH Q1B light exposure) control Control (Unstressed solution, RT) acid->base sample Withdraw samples at time points (e.g., 0, 2, 8, 24h) acid->sample base->oxid base->sample oxid->therm oxid->sample therm->photo therm->sample photo->control photo->sample control->sample quench Neutralize/Quench reaction (if applicable) sample->quench analyze Analyze all samples via Stability-Indicating HPLC Method quench->analyze assess Assess Peak Purity (PDA) & Mass Balance analyze->assess

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol: Forced Degradation

Prerequisite: A robust HPLC method capable of separating the parent peak from potential degradants must be developed. A photodiode array (PDA) detector is essential for assessing peak purity.

  • Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: Mix stock with 0.1 N HCl. Heat at 60°C.

    • Base Hydrolysis: Mix stock with 0.1 N NaOH. Keep at room temperature.

    • Oxidative: Mix stock with 3% H₂O₂. Keep at room temperature.

    • Thermal: Analyze the stock solution kept at 60°C. Also, store the solid powder at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the stock solution and solid powder to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until target degradation is achieved or the study endpoint is reached.

  • Sample Quenching: Before analysis, acid and base samples must be neutralized to halt the degradation reaction.

  • Analysis:

    • Inject all samples (including an unstressed control) onto the HPLC-PDA system.

    • Quantify the remaining parent compound (% Assay).

    • Calculate the percentage of each degradation product.

    • Calculate the mass balance (sum of % Assay of parent + % area of all degradants). A good mass balance (95-105%) provides confidence in the analytical method.

    • Assess the peak purity of the parent peak in all stressed samples to confirm the method is stability-indicating.

Data Presentation: Stability Summary
Stress ConditionTime (h)% Assay RemainingMajor Degradant 1 (% Area)Major Degradant 2 (% Area)Mass Balance (%)
Control (RT) 48
0.1 N HCl (60°C) 24
0.1 N NaOH (RT) 8
3% H₂O₂ (RT) 24
Heat (60°C, Soln) 48
ICH Light (Solid) End

Conclusion and Forward Look

The experimental frameworks detailed herein provide a robust, scientifically-grounded, and efficient path to characterizing the fundamental solubility and stability of this compound. The resulting data are not merely descriptive; they are predictive. A low, flat pH-solubility profile might necessitate enabling formulation technologies, such as amorphous solid dispersions or particle size reduction. Rapid degradation under oxidative stress would signal a need for antioxidant excipients and packaging under an inert atmosphere. By systematically generating and interpreting this foundational knowledge, researchers and drug development professionals can make informed decisions, mitigate risks, and strategically guide this molecule toward its full therapeutic potential.

References

  • PubChem National Center for Biotechnology Information . 4-Amino-2-imidazol-1-ylbenzoic acid. Available from: [Link].[1]

  • ICH Harmonised Tripartite Guideline . Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link].

  • ICH Harmonised Tripartite Guideline . Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link].

  • Avdeef, A . Solubility of Sparingly Soluble Drugs. John Wiley & Sons, Inc. 2012. Available from: [Link].

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.) . Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. 2011. Available from: [Link].

Sources

Spectroscopic Blueprint of 2-Amino-4-(1H-imidazol-1-YL)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. It is the bedrock upon which all subsequent research, from understanding molecular interactions to ensuring the quality and safety of new therapeutics, is built. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid , a molecule of significant interest due to its hybrid structure incorporating the pharmacologically relevant aminobenzoic acid and imidazole moieties.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a unique electronic and steric environment arising from the interplay of its constituent functional groups.

Caption: Molecular structure of this compound.

The key structural features that will dictate the spectroscopic data are:

  • A tri-substituted benzene ring: The electronic effects of the amino (-NH₂), carboxylic acid (-COOH), and imidazole groups will significantly influence the chemical shifts of the aromatic protons and carbons.

  • An imidazole ring: This aromatic heterocycle has its own characteristic proton and carbon signals.

  • Labile protons: The protons of the carboxylic acid and amino groups will exhibit exchange behavior, influencing their appearance in ¹H NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

G prep Sample Preparation dissolve Dissolve ~5-10 mg in 0.6 mL of DMSO-d6 prep->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Instrument Setup lock Lock on Deuterium Signal instrument->lock shim Shim Gradients lock->shim acquire Data Acquisition h1 ¹H NMR (e.g., 400 MHz) acquire->h1 c13 ¹³C NMR (e.g., 100 MHz) acquire->c13 cosy 2D COSY (optional) h1->cosy hsqc 2D HSQC (optional) h1->hsqc dept DEPT-135 (optional) c13->dept c13->hsqc

Caption: Standard workflow for NMR data acquisition.

Causality in Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the zwitterionic character of the aminobenzoic acid moiety, and its deuteration prevents interference in the ¹H NMR spectrum. Crucially, it allows for the observation of exchangeable protons (from -COOH and -NH₂) which might be lost in solvents like D₂O.

  • 2D NMR: While 1D spectra provide primary information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton-proton and proton-carbon correlations, respectively, especially in complex aromatic systems.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects and data from 2-aminobenzoic acid and 4-phenyl-1H-imidazole.[1][2]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.0 - 13.0broad singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.
~8.2singlet1HH-2 (imidazole)The proton between two nitrogen atoms in the imidazole ring is significantly deshielded.
~7.8doublet1HH-6 (benzoic acid)This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5.
~7.6singlet1HH-5 (imidazole)
~7.4doublet of doublets1HH-5 (benzoic acid)This proton is meta to the carboxylic acid and ortho to the imidazole ring. It will be coupled to H-6 and H-3.
~7.2singlet1HH-4 (imidazole)
~6.8doublet1HH-3 (benzoic acid)This proton is ortho to the electron-donating amino group, causing an upfield shift. It will be coupled to H-5.
~5.5broad singlet2H-NH₂Amino protons are exchangeable and appear as a broad signal. Their chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from additive models and comparison with 2-aminobenzoic acid and 4-phenyl-1H-imidazole.[1][2]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~168-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~150C-2 (benzoic acid)Carbon attached to the amino group.
~145C-4 (benzoic acid)Carbon attached to the imidazole ring.
~138C-2 (imidazole)Deshielded carbon between two nitrogen atoms.
~132C-6 (benzoic acid)
~120C-5 (imidazole)
~118C-5 (benzoic acid)
~115C-4 (imidazole)
~114C-3 (benzoic acid)
~112C-1 (benzoic acid)

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule.

Experimental Protocol: FTIR Data Acquisition

G start Sample Preparation kbr Mix ~1 mg of sample with ~100 mg of dry KBr start->kbr atr Alternatively, use Attenuated Total Reflectance (ATR) start->atr pellet Press into a transparent pellet kbr->pellet analysis Spectral Acquisition pellet->analysis atr->analysis background Collect background spectrum analysis->background sample_scan Collect sample spectrum background->sample_scan process Process data (baseline correction, etc.) sample_scan->process

Caption: Workflow for solid-state FTIR data acquisition.

Self-Validating System: The use of a background scan immediately before the sample scan is a self-validating step that corrects for atmospheric CO₂ and H₂O, ensuring that the observed peaks are solely from the sample.

Predicted IR Absorption Bands

The predicted IR spectrum is based on characteristic group frequencies, with reference to data for aminobenzoic acids and imidazoles.[3][4]

Predicted Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3400 - 3200Medium, BroadO-H and N-HStretching
3100 - 3000MediumAromatic C-HStretching
~1680StrongC=OStretching (Carboxylic acid)
~1620StrongN-HBending (Amine)
1600 - 1450Medium-StrongAromatic C=CStretching
~1300StrongC-OStretching (Carboxylic acid)
~1250StrongC-NStretching (Aromatic amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition

G sample_intro Sample Introduction dissolve Dissolve sample in suitable solvent (e.g., Methanol/Water) sample_intro->dissolve infusion Direct infusion or LC-MS dissolve->infusion ionization Ionization infusion->ionization esi_pos Electrospray Ionization (ESI), Positive Mode ionization->esi_pos esi_neg ESI, Negative Mode ionization->esi_neg analysis Mass Analysis esi_pos->analysis esi_neg->analysis tof Time-of-Flight (TOF) or Orbitrap for high resolution analysis->tof quad Quadrupole for fragmentation (MS/MS) analysis->quad

Caption: General workflow for ESI-MS analysis.

Expertise-Driven Choices:

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for a polar, multifunctional molecule like this. It is a soft ionization technique that is likely to yield the intact molecular ion.

  • Polarity: Analysis in both positive and negative ion modes is recommended. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻. This provides a cross-validation of the molecular weight.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₉N₃O₂. The predicted monoisotopic mass is 203.0695 g/mol .

Expected Ions:

  • [M+H]⁺: m/z 204.0773 (Positive ion mode)

  • [M-H]⁻: m/z 202.0617 (Negative ion mode)

Plausible Fragmentation Pathways: A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group.[5]

  • Loss of H₂O (18 Da): From the carboxylic acid, though less common for the molecular ion.

  • Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids, leading to a fragment at m/z ~159 in positive mode.

  • Cleavage of the imidazole ring: This can lead to a variety of smaller fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental methodologies, offer a solid foundation for researchers working with this molecule. The causality-driven explanations for experimental choices and spectral interpretations are intended to empower scientists to not only acquire high-quality data but also to confidently interpret it. As with any predictive analysis, experimental verification remains the ultimate standard, and it is hoped that this guide will facilitate and accelerate that process.

References

  • ResearchGate. a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino... [Online] Available at: [Link]

  • The Royal Society of Chemistry. 4 - [Online] Available at: [Link]

  • NP-MRD. Showing NP-Card for 2-Aminobenzoic acid (NP0001277). [Online] Available at: [Link]

  • SIELC Technologies. 2-Aminobenzoic Acid. [Online] Available at: [Link]

  • The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Online] Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Online] Available at: [Link]

  • Yeast Metabolome Database. 2-Aminobenzoic acid (YMDB00278). [Online] Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123). [Online] Available at: [Link]

  • PubChem. 4-Phenylimidazole. [Online] Available at: [Link]

  • PubChem. Anthranilic Acid. [Online] Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Online] Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-amino-. [Online] Available at: [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Online] Available at: [Link]

  • ResearchGate. FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. [Online] Available at: [Link]

  • ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Online] Available at: [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Online] Available at: [Link]

  • ResearchGate. FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Molecule

The field of drug discovery is perpetually driven by the quest for novel chemical entities with therapeutic potential. The compound 2-Amino-4-(1H-imidazol-1-YL)benzoic acid presents a unique scaffold, integrating three key pharmacophoric features: an anthranilic acid core, an imidazole moiety, and a specific substitution pattern. While direct studies on this exact molecule are not prevalent in existing literature, its structural components suggest a rich field of potential biological activities. The imidazole ring is a cornerstone of many clinically successful drugs, known for a wide array of pharmacological effects including anticancer, antifungal, and antiviral properties.[1][2][3] Similarly, the anthranilic acid framework is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory and other biological activities.[4][5]

This guide, therefore, serves as a comprehensive roadmap for the scientific community, particularly researchers in drug development. It is designed not as a rigid protocol, but as a strategic workflow to systematically uncover the mechanism of action of this promising, yet uncharacterized, molecule. We will proceed from broad, phenotype-based screening to more focused, target-specific investigations, with the ultimate goal of identifying its therapeutic potential.

Part 1: Foundational Analysis and Hypothesized Mechanisms of Action

A thorough analysis of the constituent parts of this compound allows us to formulate several plausible hypotheses regarding its biological activity.

Structural Features and Potential Activities:

Structural Moiety Known Biological Activities of Derivatives Potential Hypothesized Activity Supporting Literature
Imidazole Ring Anticancer, Antiviral, Antibacterial, Antifungal, Kinase Inhibition, GABA-A Receptor ModulationInhibition of cancer cell proliferation, modulation of inflammatory pathways, enzymatic inhibition.[1][3][6][7][8][9][10][11]
Benzoic Acid Anticancer, Antimicrobial, Modulation of intracellular traffickingContribution to anticancer effects, potential for synergistic activity.[12][13]
Anthranilic Acid Anti-inflammatory, AnalgesicInhibition of enzymes involved in inflammation, such as cyclooxygenases.[4][5]

Based on this analysis, our primary working hypotheses will be centered on two key areas: anticancer and anti-inflammatory activities. The presence of the imidazole ring, a common feature in kinase inhibitors, also suggests that the compound could function as an enzyme inhibitor .[1]

Part 2: A Step-by-Step Experimental Workflow for Mechanistic Elucidation

The following experimental plan is designed to systematically test our primary hypotheses and to remain open to unexpected findings.

Phase 1: Initial Phenotypic Screening and Cytotoxicity Profiling

The first step is to ascertain the general biological activity of the compound.

Protocol 1: Cell Viability and Proliferation Assays

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., RPE-1) should be selected.[6]

  • Treatment: Cells will be treated with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Cell viability will be quantified using a standard MTT or resazurin-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line at each time point. A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest a potential therapeutic window.

Logical Flow of Initial Screening:

G cluster_phase1 Phase 1: Initial Screening A Synthesize & Purify Compound B Select Cancer & Normal Cell Lines A->B C Dose-Response Treatment B->C D Cell Viability Assay (MTT/Resazurin) C->D E Calculate IC50 Values D->E F Selective Cytotoxicity? E->F G Compound 2-Amino-4-(1H-imidazol-1-YL) benzoic acid Target Putative Target (e.g., Kinase, Tubulin) Compound->Target Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K) Target->Pathway Modulation CellCycle Cell Cycle Arrest (G2/M) Pathway->CellCycle Apoptosis Induction of Apoptosis Pathway->Apoptosis

Caption: A plausible anticancer signaling pathway initiated by the compound.

Phase 3: Exploring Anti-inflammatory and Enzyme Inhibitory Potential

Concurrently with the anticancer investigations, the compound's anti-inflammatory properties should be explored.

Protocol 4: Inhibition of Inflammatory Mediators

  • Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells will be used as an in vitro model of inflammation.

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium will be measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant will be quantified by ELISA.

  • Enzyme Inhibition Assays: Based on the anthranilic acid scaffold, direct enzymatic assays for cyclooxygenase-1 (COX-1) and COX-2 can be performed.

Part 3: Advanced Investigations and Target Deconvolution

Should the initial phases yield promising results, more advanced techniques will be necessary to identify the direct molecular target(s) of this compound.

Potential Advanced Methodologies:

  • Affinity Chromatography: The compound can be immobilized on a solid support to pull down its binding partners from cell lysates.

  • Thermal Shift Assays: Changes in the thermal stability of proteins in the presence of the compound can indicate direct binding.

  • Computational Docking: In silico modeling can predict the binding of the compound to the active sites of known drug targets, such as kinases or other enzymes. [8] Overall Experimental Strategy:

G cluster_main Comprehensive Mechanistic Investigation cluster_screening Initial Screening cluster_elucidation Mechanism Elucidation cluster_validation Target Validation A Phenotypic Assays (Cytotoxicity, Anti-inflammatory) B Apoptosis & Cell Cycle Analysis A->B C Enzyme Inhibition Assays A->C D Target Deconvolution (Affinity Chromatography, Thermal Shift) B->D C->D E In Vivo Studies D->E

Caption: A comprehensive workflow for the mechanistic investigation of the compound.

Conclusion and Future Directions

The journey to understand the mechanism of action of a novel compound like this compound is a meticulous process of hypothesis-driven research. This guide provides a robust framework for such an endeavor. The inherent structural motifs of this molecule strongly suggest potential as an anticancer or anti-inflammatory agent. The proposed experimental cascade is designed to be both comprehensive and adaptive, allowing for the exploration of multiple biological activities. The successful elucidation of its mechanism of action will not only contribute to our fundamental understanding of its biological effects but also pave the way for its potential development as a novel therapeutic agent.

References

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI. Available from: [Link]

  • (PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. Available from: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. Available from: [Link]

  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. Available from: [Link]

  • 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation - PubMed. Available from: [Link]

  • synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents - Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1): - Rasayan Journal of Chemistry. Available from: [Link]

  • Design and Synthesis of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC - NIH. Available from: [Link]

  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl) - ResearchGate. Available from: [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. Available from: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PubMed Central. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available from: [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed. Available from: [Link]

  • 4-(Imidazol-1-yl)benzoic acid - PMC - NIH. Available from: [Link]

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. Available from: [Link]

  • Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed. Available from: [Link]

  • Inhibition of aminoimidazoquinoxaline-type and aminoimidazol-4-one type mutagen formation in liquid-reflux models by the amino acids L-proline and/or L-tryptophan - PubMed. Available from: [Link]

Sources

Unveiling the Therapeutic Potential of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Convergent Bioactivity

In the landscape of contemporary drug discovery, the strategic combination of privileged chemical scaffolds offers a fertile ground for identifying novel therapeutic agents. The molecule 2-Amino-4-(1H-imidazol-1-YL)benzoic acid emerges as a compelling candidate for investigation, embodying a thoughtful amalgamation of three moieties with well-documented and diverse biological activities: the imidazole ring, the aminobenzoic acid core, and the overarching benzoic acid framework.

The imidazole ring is a cornerstone in medicinal chemistry, integral to the structure of numerous natural compounds and FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its electron-rich nature facilitates interactions with a variety of biological targets.[1] Similarly, benzoic acid and its derivatives have a long history of therapeutic use, demonstrating antimicrobial, anti-inflammatory, and even anticancer effects through mechanisms such as the modulation of cellular signaling pathways.[4][5][6] The aminobenzoic acid scaffold, a key building block in pharmaceutical development, has been explored for a range of applications, including the development of potent anti-inflammatory and analgesic agents.[7][8]

This guide provides a comprehensive framework for the preclinical evaluation of this compound, postulating its potential biological activities based on the established pharmacology of its constituent parts. We will delve into its prospective role as an anticancer agent, with a particular focus on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune evasion. Furthermore, we will explore its potential as an anti-inflammatory and antimicrobial agent, providing detailed, field-proven experimental protocols to rigorously assess these hypotheses.

Part 1: Anticancer Potential and the IDO1 Inhibition Hypothesis

The tumor microenvironment is characterized by complex mechanisms of immune suppression, enabling cancer cells to evade detection and destruction by the host's immune system. One such pivotal mechanism involves the metabolic enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[9][10] IDO1 catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[9] The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment lead to the suppression of T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) activity, thereby fostering an immunosuppressive milieu conducive to tumor growth.[9][10] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[11][12]

Given that imidazole-containing compounds have been identified as potent inhibitors of IDO1, we hypothesize that this compound, with its integral imidazole moiety, has the potential to act as an IDO1 inhibitor.[11][12]

Proposed Mechanism of Action: IDO1 Inhibition

The imidazole moiety is proposed to interact with the heme iron at the active site of the IDO1 enzyme, a mechanism observed in other azole-based IDO1 inhibitors.[11] This interaction would block the binding of the natural substrate, L-tryptophan, thereby inhibiting the enzymatic activity and restoring a more immunocompetent tumor microenvironment.

IDO1_Inhibition cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Expresses Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan L-Tryptophan Tryptophan->IDO1 Metabolized by T_Cell Effector T-Cell Kynurenine->T_Cell Inhibits Proliferation & Function Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Activity Treg->T_Cell Suppresses Test_Compound This compound Test_Compound->IDO1 Inhibits Cellular_IDO1_Workflow Cell_Culture 1. Cell Seeding (e.g., HeLa, SK-OV-3) IFN_Stimulation 2. IFN-γ Stimulation (to induce IDO1 expression) Cell_Culture->IFN_Stimulation Compound_Treatment 3. Treatment with Test Compound (serial dilutions) IFN_Stimulation->Compound_Treatment Incubation 4. Incubation (24-48 hours) Compound_Treatment->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Kynurenine_Detection 6. Kynurenine Measurement (HPLC or Spectrophotometry) Supernatant_Collection->Kynurenine_Detection Data_Analysis 7. IC50 Determination Kynurenine_Detection->Data_Analysis

Caption: Workflow for assessing the cellular activity of this compound on IDO1.

Part 2: Anti-Inflammatory Potential

The structural components of this compound suggest a potential role in modulating inflammatory pathways. Benzoic acid derivatives are known to possess anti-inflammatory properties, and some have been shown to inhibit key inflammatory mediators. [4][5]The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. [5]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a standard in vitro model for screening compounds for anti-inflammatory activity.

Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test Compound

  • Griess Reagent

  • Cell Viability Assay Kit (e.g., MTT or PrestoBlue)

Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Cell Viability Assessment: Assess the viability of the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 value.

Part 3: Antimicrobial Activity

Both imidazole and benzoic acid derivatives have a well-established history of antimicrobial use. [1][13]The imidazole ring is present in many antifungal and antibacterial drugs, while benzoic acid is a common preservative due to its antimicrobial properties. [13]Therefore, it is logical to investigate the antimicrobial potential of this compound.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against a panel of clinically relevant bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 Medium (for fungi)

  • Test Compound

  • 96-well microplates

  • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring absorbance.

Data Presentation: Summary of Potential Biological Activities
Potential Activity Proposed Target/Mechanism Key In Vitro Assay Primary Endpoint
Anticancer IDO1 InhibitionRecombinant Enzyme AssayIC50 Value
Cellular IDO1 AssayCellular IC50 Value
Anti-inflammatory Inhibition of Pro-inflammatory MediatorsLPS-induced NO ProductionIC50 for NO Inhibition
Antimicrobial Disruption of Microbial GrowthBroth MicrodilutionMinimum Inhibitory Concentration (MIC)

Conclusion and Future Directions

The structural architecture of this compound provides a strong rationale for its investigation as a novel therapeutic agent. The convergence of the bioactive imidazole, aminobenzoic acid, and benzoic acid moieties suggests a high probability of discovering significant anticancer, anti-inflammatory, and/or antimicrobial properties. The experimental protocols detailed in this guide offer a clear and robust pathway for the initial preclinical evaluation of this promising compound. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for its potential development as a next-generation therapeutic.

References

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.

  • 2-Amino-4-chlorobenzoic acid. ResearchGate.

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Dove Press.

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. National Center for Biotechnology Information.

  • 4-(Imidazol-1-yl)benzoic acid. ResearchGate.

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Center for Biotechnology Information.

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications.

  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate.

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed.

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Rasayan Journal of Chemistry.

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.

  • Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... ResearchGate.

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

  • Structure activity relationship of the synthesized compounds. ResearchGate.

  • Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. Benchchem.

  • Indoleamine 2,3-dioxygenase. Wikipedia.

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Eliva Press.

  • Structure-activity relationships of 1,2,4-triazolo[1,5-a] quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor. PubMed.

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. National Center for Biotechnology Information.

  • Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. PubMed.

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Royal Society of Chemistry.

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Medicinal Chemistry Potential of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid: A Scaffold on the Frontier of Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Undiscovered Chemical Space

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with therapeutic promise is paramount. While much research focuses on the derivatization of known active scaffolds, significant opportunities lie in the exploration of uncharted chemical space. This guide delves into the untapped potential of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid , a molecule sparsely documented in current literature yet possessing a structural framework that merges two highly privileged pharmacophores: the 2-aminobenzoic acid core and the imidazole ring. For the discerning researcher, scientist, and drug development professional, this document serves not as a retrospective account, but as a forward-looking technical manual, elucidating the rationale for its investigation, proposing robust synthetic routes, and outlining logical workflows for its biological evaluation.

The Strategic Amalgamation of Privileged Scaffolds

The therapeutic potential of a molecule can often be predicted by the sum of its parts, and in the case of this compound, the constituent moieties are of significant interest to the medicinal chemist.

The 2-Aminobenzoic Acid (Anthranilic Acid) Core: A Foundation for Bioactivity

Anthranilic acid and its analogs are foundational scaffolds in the development of pharmaceuticals for a spectrum of diseases.[1] The arrangement of the carboxylic acid and amino group on the phenyl ring provides a versatile platform for generating extensive compound libraries, facilitating thorough structure-activity relationship (SAR) studies.[1] This scaffold is perhaps most famously recognized in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Beyond inflammation, derivatives of anthranilic acid have demonstrated a wide array of biological activities, including:

  • Antimicrobial and antiviral properties[1][3]

  • Induction of apoptosis and inhibition of cancer-related signaling pathways[1][3]

  • Neuroprotective applications[1]

  • Antibiotic activity[4]

The NH moiety of anthranilic acid is considered essential for its anti-inflammatory activity, as its replacement with other linkers often leads to a significant reduction in potency.[2] This underscores the importance of the specific stereoelectronic arrangement of the 2-aminobenzoic acid core.

The Imidazole Ring: A Versatile Player in Drug Design

The imidazole ring is a ubiquitous heterocycle in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[5][6][7] Its prevalence stems from its unique physicochemical properties and its ability to engage in various biological interactions. The structural attributes of the imidazole ring allow for multiple ligand-drug interactions through hydrogen bonding, hydrophobic forces, and van der Waals forces.[8]

Key roles of the imidazole moiety in drug design include:

  • Bioisosteric Replacement: The imidazole ring is a well-established bioisostere for amide bonds, offering enhanced metabolic stability by circumventing hydrolysis by amidases.[9][10] This strategy has been successfully employed to improve the pharmacokinetic profiles of drug candidates.

  • Broad-Spectrum Pharmacological Activity: Imidazole-containing compounds have demonstrated a vast range of therapeutic effects, including anticancer, antifungal, anti-inflammatory, antiviral, and antihypertensive activities.[5][7]

  • Modulation of Physicochemical Properties: The two nitrogen atoms in the imidazole ring can improve the aqueous solubility of a molecule, a desirable property for drug candidates.[11]

  • Target Engagement: The imidazole nitrogens can act as hydrogen bond acceptors or donors, and the ring system can participate in π-stacking interactions, enabling strong and specific binding to biological targets such as enzymes and receptors.[12]

The Untapped Therapeutic Potential of a Hybrid Scaffold

The fusion of the 2-aminobenzoic acid core with an imidazole ring at the 4-position presents a novel scaffold with the potential for synergistic or unique pharmacological activities. The imidazole moiety, with its capacity for bioisosteric replacement and diverse biological interactions, could modulate the known activities of anthranilic acid derivatives in several compelling ways:

  • Enhanced Anti-Inflammatory and Analgesic Activity: The imidazole ring could introduce new binding interactions with cyclooxygenase (COX) enzymes or other inflammatory targets, potentially leading to more potent and selective anti-inflammatory agents than the traditional fenamates.[2][13]

  • Novel Anticancer Mechanisms: Both parent scaffolds are known to be present in anticancer agents.[1][12] Their combination could lead to compounds with novel mechanisms of action, such as dual-target inhibitors or agents that overcome drug resistance.

  • Improved Pharmacokinetic Profile: The imidazole ring could enhance the metabolic stability and solubility of the 2-aminobenzoic acid core, leading to improved bioavailability and a more favorable pharmacokinetic profile.[9][11]

Proposed Synthetic Pathway and Experimental Protocols

A key aspect of this guide is the provision of a viable and detailed synthetic route to this compound, enabling its synthesis and subsequent biological evaluation. The proposed synthesis is based on established N-arylation methodologies.[14][15]

Overall Synthetic Strategy

The most logical approach to the synthesis of the target molecule involves the N-arylation of imidazole with a suitably protected and activated 2-aminobenzoic acid derivative. A plausible retrosynthetic analysis is outlined below:

G Target This compound Intermediate1 Protected 2-Amino-4-fluorobenzoic acid derivative Target->Intermediate1 Deprotection Intermediate2 Imidazole Intermediate1->Intermediate2 N-Arylation StartingMaterial1 2-Amino-4-fluorobenzoic acid Intermediate1->StartingMaterial1 Protection StartingMaterial2 Protecting Group Reagent StartingMaterial1->StartingMaterial2 Protection

Caption: Retrosynthetic analysis for this compound.

Detailed Step-by-Step Experimental Protocol

Step 1: Protection of 2-Amino-4-fluorobenzoic acid

  • Rationale: The amino group of the starting material must be protected to prevent self-condensation and other side reactions during the N-arylation step. A Boc (tert-butyloxycarbonyl) group is a suitable choice due to its stability under the conditions of N-arylation and its ease of removal under acidic conditions.

  • Protocol:

    • To a stirred solution of 2-amino-4-fluorobenzoic acid (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Copper-Catalyzed N-Arylation of Imidazole

  • Rationale: A copper-catalyzed Chan-Lam coupling is a robust and well-documented method for the N-arylation of imidazoles with aryl boronic acids.[16] Alternatively, a copper-catalyzed Ullmann-type coupling with the corresponding aryl halide can be employed.[15] The protocol below describes the coupling with the fluorinated benzoic acid derivative.

  • Protocol:

    • To an oven-dried reaction vessel, add the Boc-protected 2-amino-4-fluorobenzoic acid derivative (1.0 eq), imidazole (1.5 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 4,7-dimethoxy-1,10-phenanthroline (0.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

    • Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to 110-130 °C and stir for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the protected target molecule.

Step 3: Deprotection of the Amino Group

  • Rationale: The final step involves the removal of the Boc protecting group to yield the desired this compound. This is typically achieved under acidic conditions.

  • Protocol:

    • Dissolve the purified, Boc-protected product from Step 2 in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a saturated solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Triturate the residue with diethyl ether to precipitate the product as a salt.

    • Collect the solid by filtration and wash with cold diethyl ether.

    • The product can be further purified by recrystallization if necessary.

Proposed Workflow for Biological Evaluation

Once synthesized and characterized, a logical and systematic approach to screening for biological activity is crucial. The following workflow is proposed to explore the therapeutic potential of this compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) A Cytotoxicity Assays (e.g., MTT on cancer cell lines) D Mechanism of Action Studies (e.g., Kinase profiling, apoptosis assays) A->D B Anti-inflammatory Assays (e.g., COX-1/COX-2 inhibition, LPS-stimulated cytokine release) B->D C Antimicrobial Assays (e.g., MIC against bacterial and fungal strains) C->D E In vivo Efficacy Studies (e.g., Xenograft models for cancer, animal models of inflammation) D->E F ADME/Tox Profiling (e.g., Metabolic stability, permeability, in vivo toxicity) E->F

Caption: Proposed workflow for the biological evaluation of this compound.

Data Presentation: A Predictive Summary

While experimental data for the target molecule is not yet available, a predictive summary of potential activities based on its constituent scaffolds can be presented to guide research efforts.

Potential Therapeutic Area Molecular Target(s) Rationale for Investigation
Oncology Kinases, DNA, Apoptotic PathwaysBoth imidazole and anthranilic acid derivatives are known to exhibit anticancer properties.[1][12]
Inflammation & Pain COX-1/COX-2, Cytokine SignalingThe anthranilic acid core is a classic NSAID scaffold.[2]
Infectious Diseases Bacterial and Fungal EnzymesImidazole is a key component of many antifungal and antibacterial drugs.[7][11]
Neurological Disorders Receptors and Enzymes in the CNSAnthranilic acid derivatives have shown neuroprotective effects.[1]

Conclusion and Future Directions

This compound represents a novel and unexplored scaffold in medicinal chemistry. While direct evidence of its biological activity is currently lacking, a thorough analysis of its constituent parts—the 2-aminobenzoic acid core and the imidazole ring—strongly suggests a high potential for therapeutic relevance. The strategic combination of these two privileged pharmacophores may lead to the discovery of new chemical entities with enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action in areas such as oncology, inflammation, and infectious diseases.

This guide provides the foundational rationale, a robust synthetic strategy, and a logical workflow for the biological evaluation of this promising molecule. It is intended to serve as a catalyst for further research, encouraging the synthesis and exploration of this and related scaffolds. The future of drug discovery lies not only in the optimization of the known but also in the courageous exploration of the unknown. This compound stands as a testament to the vast, unexplored chemical space that awaits investigation.

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 2020. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 2023. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 2003. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Synthesis of 2-aminobenzoic acid (anthranilic acid). Chemistry Online, 2022. [Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 2021. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 2011. [Link]

  • Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 2013. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 2021. [Link]

  • Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters, 2019. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 2006. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online, 2024. [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI, 2023. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 2020. [Link]

  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Molecules, 2021. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 2021. [Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. Mini-Reviews in Medicinal Chemistry, 2021. [Link]

  • Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ScholarWorks@GVSU, 2020. [Link]

  • Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

  • N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Frontiers in Chemistry, 2020. [Link]

  • Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate. [Link]

  • N‐Arylation of imidazoles with aryl boronic acids. ResearchGate. [Link]

Sources

The Emerging Potential of 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthetic utility and strategic applications of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid, a versatile yet underexplored building block in contemporary organic synthesis and drug discovery. While direct literature on this specific molecule is nascent, this document provides a comprehensive overview of its potential, drawing upon established principles and analogous structures. We will explore its intrinsic chemical properties, propose robust synthetic routes, and showcase its application in the construction of complex molecular architectures, particularly those with therapeutic promise. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their synthetic endeavors.

Introduction: A Scaffold of Latent Potential

The quest for novel molecular entities with enhanced therapeutic efficacy and unique physicochemical properties is a driving force in modern medicinal chemistry. Heterocyclic compounds, particularly those containing the imidazole moiety, have consistently proven to be privileged scaffolds in drug design. The imidazole ring, with its unique electronic and steric features, can engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination, making it a valuable component of many biologically active molecules.

This compound presents a compelling trifunctional architecture: a nucleophilic aniline, a coordinating imidazole, and a versatile carboxylic acid. This unique combination of functional groups within a compact framework opens up a vast landscape of synthetic possibilities, allowing for sequential and regioselective modifications. Its structural similarity to known pharmacophores suggests its potential as a key building block for a new generation of targeted therapeutics.

Physicochemical Properties and Reactivity Profile

To effectively utilize this compound as a synthetic building block, a thorough understanding of its chemical properties is paramount. While extensive experimental data for this specific molecule is not widely available, we can infer its reactivity based on the well-established chemistry of its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol [1]
Appearance Likely a solid at room temperatureBased on analogous substituted benzoic acids.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The presence of both polar (amino, carboxyl, imidazole) and non-polar (benzene ring) moieties suggests amphiphilic character.
pKa Two primary pKa values are expected: one for the carboxylic acid (around 4-5) and one for the protonated amino group (around 2-3). The imidazole ring will also have a characteristic pKa.Analogous to other aminobenzoic acids and imidazoles.

The reactivity of this compound is governed by the interplay of its three functional groups. The amino group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization reactions. The carboxylic acid can be converted to a variety of derivatives, including esters, amides, and acid chlorides. The imidazole ring, while relatively stable, can participate in N-alkylation and coordination with metal centers. The relative reactivity of these groups can be modulated by careful selection of reaction conditions and protecting group strategies.

Strategic Synthesis of the Building Block

A robust and scalable synthesis of this compound is a prerequisite for its widespread adoption as a building block. Based on analogous transformations, a plausible and efficient synthetic pathway can be proposed. The existence of a commercially available derivative, Methyl 2-amino-5-fluoro-4-(1H-imidazol-1-yl)benzoate, lends strong support to the feasibility of this general approach.[2]

Proposed Synthetic Workflow

Synthetic_Workflow A 2-Amino-4-fluorobenzoic acid B Methyl 2-amino-4-fluorobenzoate A->B Esterification (e.g., SOCl₂, MeOH) C Methyl 2-amino-4-(1H-imidazol-1-yl)benzoate B->C Nucleophilic Aromatic Substitution (Imidazole, base, e.g., K₂CO₃, DMSO) D This compound C->D Hydrolysis (e.g., LiOH, H₂O/THF)

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 2-Amino-4-fluorobenzoic acid

  • To a stirred solution of 2-Amino-4-fluorobenzoic acid (1.0 eq) in methanol (10 vol), slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 2-amino-4-fluorobenzoate.

Causality: The esterification protects the carboxylic acid, preventing it from interfering with the subsequent nucleophilic substitution reaction. Thionyl chloride is an effective reagent for this transformation, proceeding through an acid chloride intermediate.

Step 2: Nucleophilic Aromatic Substitution with Imidazole

  • To a solution of Methyl 2-amino-4-fluorobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO) (10 vol), add imidazole (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 2-amino-4-(1H-imidazol-1-yl)benzoate.

Causality: The electron-withdrawing nature of the ester group and the activating effect of the ortho-amino group facilitate the nucleophilic aromatic substitution of the fluorine atom by imidazole. Potassium carbonate acts as a base to deprotonate the imidazole, enhancing its nucleophilicity. DMSO is a suitable polar aprotic solvent for this type of reaction.

Step 3: Hydrolysis of the Ester

  • Dissolve Methyl 2-amino-4-(1H-imidazol-1-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~6 with 1N HCl.

  • The product may precipitate out of solution. If not, extract with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Collect the solid by filtration or concentrate the organic extracts to obtain this compound.

Causality: Basic hydrolysis of the methyl ester regenerates the carboxylic acid. Lithium hydroxide is a common and effective reagent for this transformation. Acidification is necessary to protonate the carboxylate and facilitate product isolation.

Applications as a Synthetic Building Block

The trifunctional nature of this compound makes it a highly versatile building block for the synthesis of a diverse range of complex molecules.

Synthesis of Fused Heterocyclic Systems

The ortho-relationship of the amino and carboxylic acid groups is ideal for the construction of fused heterocyclic systems, such as benzoxazinones and quinazolinones, which are prevalent motifs in medicinal chemistry.

Fused_Heterocycles A This compound B Intermediate A->B Acylation/Activation D Quinazolinone Derivative A->D Reaction with Amide/Amidine Source C Benzoxazinone Derivative B->C Cyclization

Caption: General strategies for synthesizing fused heterocycles.

Example Workflow: Synthesis of an Imidazolyl-Substituted Benzoxazinone

  • Acylation: React this compound with an acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., pyridine). This will acylate the amino group.

  • Cyclization: Treat the resulting N-acyl derivative with a dehydrating agent (e.g., acetic anhydride or a carbodiimide) to promote cyclization and formation of the benzoxazinone ring.

This strategy allows for the introduction of diverse substituents onto the heterocyclic core, enabling the exploration of structure-activity relationships.

Amide Bond Formation and Peptide Synthesis

The carboxylic acid functionality can be readily coupled with amines to form amides. This is a cornerstone reaction in the synthesis of small molecule libraries and in peptide chemistry.

Example: Coupling with an Amino Acid Ester

  • Activation: Activate the carboxylic acid of this compound using a standard coupling reagent such as HATU or EDC/HOBt.

  • Coupling: Add the desired amino acid ester (e.g., glycine methyl ester) and a non-nucleophilic base (e.g., diisopropylethylamine) to the activated acid to form the amide bond.

  • Deprotection: The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, allowing for further peptide chain elongation.

This approach can be used to synthesize peptidomimetics and other complex amides with potential biological activity.[3]

Modification of the Imidazole Ring

The imidazole ring itself can be a site for further functionalization, most commonly through N-alkylation of the second nitrogen atom.

Example: N-Alkylation

  • Treat this compound (or a protected derivative) with a strong base (e.g., sodium hydride) to deprotonate the imidazole N-H.

  • Add an alkylating agent (e.g., benzyl bromide or methyl iodide) to introduce the desired substituent.

This modification can be used to modulate the steric and electronic properties of the imidazole ring, which can be crucial for optimizing interactions with biological targets.

Potential in Drug Discovery: A Case Study in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anti-cancer agents. Many potent PARP inhibitors feature a benzimidazole carboxamide scaffold, which mimics the nicotinamide portion of the natural PARP substrate, NAD+. The structural similarity of this compound to key fragments of known PARP inhibitors suggests its potential as a building block in this area.

PARP_Inhibitor A This compound B Activated Acid A->B Activation (e.g., HATU) D Potential PARP Inhibitor Analog B->D Amide Coupling C Amine Coupling Partner C->D

Caption: Retrosynthetic approach to a potential PARP inhibitor analog.

By coupling this compound with various amines, it is possible to rapidly generate a library of compounds for screening against PARP enzymes. The imidazole moiety could potentially engage in additional interactions within the enzyme's active site, leading to enhanced potency or altered selectivity profiles.

Conclusion and Future Outlook

This compound is a promising, albeit currently underutilized, building block in organic synthesis. Its trifunctional nature provides a rich platform for the construction of diverse and complex molecular architectures. The proposed synthetic route offers a practical and scalable method for its preparation, paving the way for its broader application. The potential of this scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors, warrants further investigation. As the demand for novel chemical matter continues to grow, the strategic application of such versatile building blocks will be instrumental in advancing the frontiers of drug discovery and materials science.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]

  • Lara-Ramírez, L. M., et al. (2020). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2020(3), M1147. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal, 13(2s). [Link]

  • Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(22), 18353–18364. [Link]

  • Basu Baul, T. S., et al. (2020). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. [Link]

  • Himaja, M., et al. (2012). SYNTHESIS OF 4-[(4)5- IMIDAZOLYL] BENZOYL DERIVATIVES OF AMINO ACIDS AND PEPTIDES AS POTENT ANTHELMINTIC AGENTS. Journal of Pharmaceutical and Scientific Innovation, 1(5), 44-48. [Link]

  • Baviskar, B. S., et al. (2011). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Rasayan Journal of Chemistry, 4(2), 353-357. [Link]

Sources

A Senior Application Scientist's Guide to the Computational and Theoretical Analysis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: Rationale and Scientific Context

The molecule 2-Amino-4-(1H-imidazol-1-YL)benzoic acid incorporates several pharmacologically significant moieties. The aminobenzoic acid scaffold is a well-known structure in medicinal chemistry, found in drugs and utilized for its ability to mimic natural substrates.[1][2] The imidazole ring is a crucial pharmacophore in drug discovery, known for its capacity to engage in various biological interactions, including hydrogen bonding and metal coordination, and is a component of many anticancer agents.[3][4] The combination of these fragments suggests a potential for this molecule to act as a kinase inhibitor, a class of drugs that often target the ATP-binding site of protein kinases, which are pivotal in cellular signaling pathways.

Given the novelty of this compound, a computational approach provides a rapid, cost-effective, and powerful means to predict its physicochemical properties, potential biological targets, and mode of interaction. This guide outlines a systematic, multi-stage computational protocol to generate a comprehensive profile of the molecule, thereby informing and prioritizing subsequent experimental validation.[5]

Stage 1: Quantum Chemical Analysis with Density Functional Theory (DFT)

The initial and most fundamental step in characterizing a novel molecule is to understand its intrinsic electronic structure and properties. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a robust and accurate method for this purpose.[5][6]

Causality of Method Selection

Why DFT? DFT offers an optimal balance between computational cost and accuracy for molecules of this size, making it a standard tool in drug discovery.[6] It accurately models electron density to derive geometric and electronic properties.[7]

Why the B3LYP/6-311++G(d,p) Level of Theory?

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has been extensively validated for its reliability in predicting the geometries and electronic properties of organic molecules.[7][8]

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a high degree of flexibility for describing the spatial distribution of electrons.[9][10]

    • ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately modeling systems with potential hydrogen bonds and non-covalent interactions.[8]

    • (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distributions, which is essential for capturing the true bonding environment.[8][9]

Experimental Protocol: DFT Calculation
  • Molecule Construction: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set.[11][12] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate key quantum chemical descriptors. These calculations reveal the molecule's reactivity and electronic characteristics.[13][14]

Data Presentation: Predicted Quantum Chemical Properties

The following table summarizes the type of quantitative data that would be generated from these DFT calculations. The values presented are illustrative examples based on similar structures.

PropertyPredicted ValueSignificance in Drug Design
Total Energy -778.5 HartreeThermodynamic stability reference.
HOMO Energy -6.2 eVCorrelates with the ability to donate electrons (reactivity).
LUMO Energy -1.5 eVCorrelates with the ability to accept electrons (reactivity).
HOMO-LUMO Gap (ΔE) 4.7 eVIndicator of chemical reactivity and kinetic stability.[13][14]
Dipole Moment 3.5 DebyeInfluences solubility and ability to cross cell membranes.
Molecular Electrostatic Potential (MEP) Varies across surfaceIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions.

Stage 2: Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[4][15][16] This process is fundamental for hypothesis-driven drug design.

Causality of Method Selection

Why Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)? The structure of this compound resembles known ATP-competitive kinase inhibitors. VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth, making it a high-value cancer drug target.[17] Several crystal structures of its kinase domain are available in the Protein Data Bank (PDB).[18][19][20]

Why AutoDock Vina? AutoDock Vina is a widely used, open-source docking program known for its speed, accuracy, and ease of use.[21] It employs a sophisticated gradient-based optimization approach and an empirical scoring function to predict binding modes and affinities.[22]

Experimental Protocol: Molecular Docking Workflow
  • Receptor Preparation:

    • Download the crystal structure of the VEGFR-2 kinase domain from the PDB (e.g., PDB ID: 3VHK).[18]

    • Remove water molecules, co-factors, and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.[21]

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign rotatable bonds and save the file in the required PDBQT format.

  • Grid Box Definition: Define a search space (grid box) that encompasses the ATP-binding site of the VEGFR-2 kinase domain.

  • Docking Execution: Run the AutoDock Vina simulation.[23] The program will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

  • Pose Analysis: Visualize the top-ranked poses within the receptor's active site. Analyze key interactions (hydrogen bonds, hydrophobic interactions, π-stacking) with critical amino acid residues.

Visualization: Molecular Docking Workflow

G cluster_prep Preparation Stage cluster_setup Setup Stage cluster_run Execution & Analysis Receptor Fetch Receptor (PDB: 3VHK) PrepReceptor Prepare Receptor (Add Hydrogens, Charges) Receptor->PrepReceptor Ligand Optimized Ligand (DFT) PrepLigand Prepare Ligand (Define Rotatable Bonds) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepReceptor->Grid PrepLigand->Grid Dock Run AutoDock Vina Grid->Dock Analyze Analyze Poses & Interactions Dock->Analyze

Caption: Workflow for molecular docking simulation.

Data Presentation: Illustrative Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-8.5Cys919, Glu917Hydrogen Bond
Val848, Leu840Hydrophobic
Phe1047π-π Stacking
2-8.2Asp1046, Cys919Hydrogen Bond
Ala866, Leu1035Hydrophobic
3-7.9Cys1045, Glu885Hydrogen Bond
Val916, Leu889Hydrophobic

Stage 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment.[24][25]

Causality of Method Selection

Why MD? MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes over time.[24] This is crucial for validating the stability of a docking pose and understanding the energetic contributions of specific interactions.[25][26]

Why GROMACS? GROMACS is a high-performance, open-source MD simulation package widely used for studying biomolecules.[27][28][29] It is highly efficient and includes a comprehensive suite of tools for trajectory analysis.[30]

Experimental Protocol: MD Simulation Workflow
  • System Setup:

    • Take the top-ranked protein-ligand complex from the docking study.

    • Generate a topology for the ligand using a parameterization server (e.g., CHARMM-GUI, SwissParam).

    • Place the complex in a solvated simulation box (e.g., with TIP3P water) and add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Conduct a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature.

    • Follow with a short simulation under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the density.

  • Production Run: Run the main MD simulation for a significant duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.[24]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex.[31]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor hydrogen bonds and other key interactions between the ligand and protein over time.

Visualization: MD Simulation Workflow

G cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis Complex Docked Protein-Ligand Complex Solvate Solvate & Add Ions Complex->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration Minimize->NVT NPT NPT Equilibration NVT->NPT MD Production MD Run (100 ns) NPT->MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis

Caption: Workflow for a standard Molecular Dynamics simulation.

Conclusion and Authoritative Grounding

This technical guide has outlined a rigorous, multi-stage computational workflow for the characterization of the novel molecule this compound. By systematically applying DFT, molecular docking, and molecular dynamics simulations, a researcher can generate a robust, data-driven hypothesis regarding the molecule's electronic properties, potential biological activity, and dynamic stability within a target's active site. The causality behind each methodological choice has been explained to ensure scientific integrity and reproducibility. The illustrative data and workflows presented serve as a template for investigating other novel small molecules, bridging the gap between theoretical chemistry and practical drug discovery.

References

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI. Available from: [Link]

  • DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. Semantic Scholar. Available from: [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available from: [Link]

  • DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. ResearchGate. Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. Available from: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Springer. Available from: [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. Available from: [Link]

  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing. Available from: [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Available from: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Indian Academy of Sciences. Available from: [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. ACS Publications. Available from: [Link]

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ACS Publications. Available from: [Link]

  • Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol. Available from: [Link]

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. Available from: [Link]

  • 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. Available from: [Link]

  • GROMACS Tutorials by Justin A. Lemkul. Available from: [Link]

  • 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available from: [Link]

  • The photochemistry of p-aminobenzoic acid. PubMed. Available from: [Link]

  • Quantum mechanics implementation in drug-design workflows: does it really help?. NIH. Available from: [Link]

  • AutoDock Vina Documentation. Available from: [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available from: [Link]

  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. PubMed Central. Available from: [Link]

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Rasayan Journal of Chemistry. Available from: [Link]

  • New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. ResearchGate. Available from: [Link]

  • 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. RCSB PDB. Available from: [Link]

  • Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids. PubMed Central. Available from: [Link]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. Available from: [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]

  • PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b.... Yorodumi. Available from: [Link]

  • Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate. Available from: [Link]

  • How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. YouTube. Available from: [Link]

  • AutoDock Vina tutorial. ResearchGate. Available from: [Link]

  • GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Available from: [Link]

  • 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. RCSB PDB. Available from: [Link]

  • Quantum Chemistry in Drug Discovery. Rowan Newsletter. Available from: [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations. The Ohio State University. Available from: [Link]

  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Biophysical chemistry laboratory. Available from: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available from: [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PubMed Central. Available from: [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available from: [Link]

  • Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. ResearchGate. Available from: [Link]

  • The molecular structure of VEGF/VEGFR-2. ResearchGate. Available from: [Link]

  • The application of quantum mechanics in structure-based drug design. SciSpace. Available from: [Link]

  • Molecular Dynamics Simulation of Proteins: A Brief Overview. ResearchGate. Available from: [Link]

Sources

Methodological & Application

A Detailed, Step-by-Step Protocol for the Synthesis of 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

2-Amino-4-(1H-imidazol-1-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active agents. This application note provides a comprehensive, two-step synthetic protocol for its preparation, designed for researchers and scientists. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-2-nitrobenzoic acid and imidazole to form the key intermediate, 4-(1H-imidazol-1-yl)-2-nitrobenzoic acid. This is followed by a highly selective catalytic hydrogenation to reduce the nitro group, yielding the final product. This guide emphasizes the mechanistic rationale behind procedural choices, detailed experimental steps, safety protocols, and data presentation to ensure reproducibility and success.

Introduction

Substituted aminobenzoic acids incorporating heterocyclic moieties are privileged structures in the design of novel therapeutics. The title compound, this compound, combines the structural features of anthranilic acid with an imidazole ring system, making it a versatile scaffold for accessing complex molecular architectures. The synthetic strategy presented herein is robust, high-yielding, and relies on readily available starting materials, making it suitable for both small-scale research and larger-scale process development. The core of this synthesis involves two fundamental and reliable transformations in organic chemistry: nucleophilic aromatic substitution and catalytic reduction of an aromatic nitro group.

Overall Synthetic Scheme

The synthesis is achieved in two sequential steps as illustrated below. The initial step involves the formation of a C-N bond between the imidazole ring and the activated aromatic system. The second step is a chemoselective reduction.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 4-(1H-imidazol-1-yl)-2-nitrobenzoic acid (Intermediate)

Principle and Rationale

This step employs a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4-fluoro-2-nitrobenzoic acid, is highly suitable for this transformation. The fluorine atom is a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the nitro group (-NO₂) positioned ortho to it, which stabilizes the negatively charged Meisenheimer complex intermediate[1]. Imidazole acts as the nucleophile, attacking the carbon atom bearing the fluorine. A weak base, potassium carbonate (K₂CO₃), is used to deprotonate the imidazole, increasing its nucleophilicity. A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is chosen to dissolve the reagents and facilitate the reaction, which typically requires heating to proceed at a reasonable rate[2].

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Supplier/Grade
4-Fluoro-2-nitrobenzoic acid185.115.00 g27.0Sigma-Aldrich, ≥90%
Imidazole68.082.02 g29.7Acros Organics, 99%
Potassium Carbonate (K₂CO₃)138.215.60 g40.5Fisher, Anhydrous
Dimethyl sulfoxide (DMSO)78.1350 mL-ACS Grade
Deionized Water18.02250 mL--
Hydrochloric Acid (HCl)36.46As needed-2 M (aq)
Ethyl Acetate88.11100 mL-ACS Grade

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, thermometer, nitrogen inlet, separatory funnel, Büchner funnel, and standard laboratory glassware.

Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-fluoro-2-nitrobenzoic acid (5.00 g, 27.0 mmol), imidazole (2.02 g, 29.7 mmol), and anhydrous potassium carbonate (5.60 g, 40.5 mmol).

  • Solvent Addition: Add 50 mL of DMSO to the flask. The mixture will form a suspension.

  • Reaction: Begin stirring and gently heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature under a nitrogen atmosphere for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes with 1% acetic acid).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Precipitation: Pour the dark reaction mixture slowly into 250 mL of ice-cold deionized water with vigorous stirring. A precipitate may form.

  • Acidification: Carefully acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of 2 M HCl. This protonates the carboxylate, causing the product to precipitate out of the solution as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water (2 x 30 mL) to remove any remaining salts and DMSO. Dry the product under vacuum at 50 °C overnight to yield 4-(1H-imidazol-1-yl)-2-nitrobenzoic acid as a pale yellow solid.

Part 2: Synthesis of this compound

Principle and Rationale

The conversion of the nitro group to an amine is a standard reduction reaction. Catalytic hydrogenation is the method of choice due to its high efficiency, chemoselectivity, and clean work-up. Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups to anilines[3]. The reaction is performed under an atmosphere of hydrogen gas (H₂). The Pd/C catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface, facilitating the reduction. This method is highly selective and will not reduce the carboxylic acid or the imidazole ring under these conditions[4].

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Supplier/Grade
4-(1H-imidazol-1-yl)-2-nitrobenzoic acid233.174.00 g17.2From Part 1
Palladium on Carbon (Pd/C)-400 mg-10 wt. %, wet
Methanol (MeOH)32.0480 mL-ACS Grade
Hydrogen Gas (H₂)2.02Balloon-High Purity
Celite®-~2 g-Filtration aid

Equipment: 250 mL round-bottom flask or hydrogenation vessel, magnetic stirrer, hydrogen balloon, vacuum filtration setup, rotary evaporator.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add the intermediate 4-(1H-imidazol-1-yl)-2-nitrobenzoic acid (4.00 g, 17.2 mmol) and 80 mL of methanol. Stir until the solid is fully dissolved or well-suspended.

  • Catalyst Addition: (Caution: Pd/C can be pyrophoric when dry. Handle with care, preferably in a fume hood and avoid ignition sources.) Carefully add 10% Pd/C (400 mg, 10 wt. % of substrate) to the solution.

  • Hydrogenation: Seal the flask with a septum, and purge the flask by evacuating and backfilling with nitrogen gas three times. Then, repeat the vacuum/backfill cycle three times with hydrogen gas from a balloon.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Catalyst Removal: (Caution: The catalyst is now saturated with hydrogen and is highly pyrophoric upon exposure to air.) Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with methanol. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Never allow the catalyst filter cake to dry completely in the air. Wash the filter cake with a small amount of methanol (2 x 10 mL) to recover any adsorbed product. The collected filtrate should be clear and colorless.

  • Quenching the Catalyst: The filtered catalyst on the Celite® pad should be immediately quenched by slowly adding it to a beaker of water.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. This will yield the final product, this compound, as an off-white or light tan solid. The product can be further purified by recrystallization if necessary.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound. The methodology leverages a well-established nucleophilic aromatic substitution followed by a clean and selective catalytic hydrogenation. The protocols are presented with clear, actionable steps and include the underlying chemical principles, making this guide a valuable resource for researchers in organic synthesis and drug discovery.

References

  • Jadhav, V. H., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(23), 7353. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 3), o524. [Link]

  • Baviskar, B. S., et al. (2011). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide. Rasayan Journal of Chemistry, 4(2), 333-338. [Link]

  • Ghorab, M. M., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(3), 606-613. [Link]

  • Rojas, M., et al. (2020). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2020(2), M1128. [Link]

  • Japanese Patent JPS5726652A. (1982). Reduction of nitrobenzoic acid.
  • Collman, J. P., et al. (2000). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 65(18), 5864–5866. [Link]

  • Tlili, A., & Lakhdar, S. (2019). Figure: Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. . [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. . [Link]

  • Baricelli, P. J., et al. (2004). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Catalysis Letters, 95(3-4), 143-148. [Link]

  • de la Torre, M. C., & G. A., Sierra, M. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(11), 2746. [Link]

  • Request PDF. (n.d.). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate. [Link]

  • Chinese Patent CN104045574A. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Zhang, X., et al. (2016). Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. The Royal Society of Chemistry. [Link]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Chinese Patent CN104945100A. (2015). Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. Patsnap Eureka. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6191–6199. [Link]

Sources

Characterization techniques for "2-Amino-4-(1H-imidazol-1-YL)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Comprehensive Characterization of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Abstract

This technical guide provides a comprehensive suite of protocols and application notes for the detailed characterization of "this compound," a novel small molecule with significant potential in drug discovery and materials science. As a bifunctional molecule incorporating a pharmacologically relevant imidazole ring and an aminobenzoic acid scaffold, its structural integrity, purity, and physicochemical properties must be rigorously established. This document moves beyond rote procedures to explain the scientific rationale behind each technique, ensuring that researchers can not only replicate the methods but also interpret the results with confidence. We present an integrated workflow, from initial structural confirmation by spectroscopic methods to purity assessment and solid-state analysis, designed for researchers, chemists, and drug development professionals.

Introduction: The Scientific Imperative

This compound is a compound of interest due to its hybrid structure. The imidazole moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals, while the aminobenzoic acid framework serves as a versatile building block (linker) in the synthesis of complex organic materials and active pharmaceutical ingredients. The precise arrangement of the amino, carboxyl, and imidazole functionalities dictates its chemical reactivity, binding potential, and ultimately, its utility. Therefore, a multi-faceted characterization approach is not merely procedural but essential for validating its identity and unlocking its potential. This guide provides the necessary framework for achieving this.

Overall Characterization Workflow

A systematic approach ensures that each critical attribute of the molecule is verified. The following workflow outlines a logical progression from initial synthesis confirmation to in-depth physicochemical analysis.

G cluster_synthesis Synthesis & Isolation cluster_primary Primary Structural Elucidation cluster_purity Purity & Quantification cluster_solid Solid-State & Thermal Properties Synth Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Identity Check MS Mass Spectrometry (HRMS) Synth->MS Identity Check FTIR FTIR Spectroscopy Synth->FTIR Identity Check HPLC RP-HPLC NMR->HPLC Purity Check MS->HPLC Purity Check FTIR->HPLC Purity Check XRay Single-Crystal X-Ray (Optional, Definitive) HPLC->XRay Definitive Structure Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Physicochemical Analysis Elemental Elemental Analysis HPLC->Elemental Physicochemical Analysis Final Fully Characterized Compound XRay->Final Thermal->Final Elemental->Final

Caption: Integrated workflow for the characterization of this compound.

Part 1: Definitive Structural Elucidation

The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. This is achieved by combining data from NMR, Mass Spectrometry, and FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For a molecule with distinct aromatic and heterocyclic regions, NMR is indispensable for confirming the substitution pattern.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar, amphiprotic molecules and to allow for the observation of exchangeable protons (e.g., -NH₂ and -COOH).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Expected NMR Data Summary

Technique Expected Chemical Shift (δ, ppm) Assignment Rationale
¹H NMR 12.0 - 13.0 (broad s)Carboxylic Acid (-COOH)Highly deshielded acidic proton, exchangeable with D₂O.
8.0 - 8.5 (s)Imidazole H-2Proton between two nitrogen atoms is significantly deshielded.
7.5 - 8.0 (m)Benzoic H-3, H-5, Imidazole H-4/H-5Aromatic protons adjacent to electron-withdrawing groups or heterocyclic rings.
7.0 - 7.5 (m)Imidazole H-4/H-5Heterocyclic protons.
6.5 - 7.0 (d)Benzoic H-6Aromatic proton ortho to the electron-donating amino group.
5.0 - 6.0 (broad s)Amino (-NH₂)Exchangeable protons, position can vary.
¹³C NMR 165 - 170Carboxylic Acid (-C=O)Carbonyl carbon of the acid functional group.
145 - 155Benzoic C-2, C-4Aromatic carbons directly attached to nitrogen (amino and imidazole).
135 - 140Imidazole C-2Most deshielded imidazole carbon.
110 - 130Benzoic C-1, C-3, C-5, C-6, Imidazole C-4, C-5Remaining aromatic and heterocyclic carbons.

Note: The exact chemical shifts and coupling constants are predictive and must be confirmed by experimental data. 2D NMR experiments (COSY, HSQC, HMBC) can be used for unambiguous assignment.

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. This technique serves to confirm the molecular weight and, by extension, the molecular formula of the compound.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid. Formic acid aids in the ionization process, promoting the formation of the protonated molecule [M+H]⁺.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy.

  • Data Analysis: Determine the m/z of the most abundant isotopic peak for the molecular ion. Use the instrument's software to calculate the elemental formula that corresponds to this exact mass.

Expected HRMS Data

Parameter Value
Molecular Formula C₁₀H₉N₃O₂
Exact Mass 203.0695
Observed Ion ([M+H]⁺) 204.0768

The observed mass should be within 5 ppm of the theoretical mass for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the dry, powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400 - 3200-NH₂N-H Stretch
3300 - 2500 (broad)-COOHO-H Stretch
~1700-COOHC=O Stretch
1620 - 1580Aromatic Ring, -NH₂C=C Stretch, N-H Bend
1550 - 1450Imidazole RingC=N, C=C Stretch
~1300-COOHC-O Stretch

Part 2: Purity Assessment via HPLC

Causality: While spectroscopic methods confirm identity, they are not ideal for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating the target compound from impurities, such as starting materials, byproducts, or degradation products. Purity assessment is critical for any downstream application, especially in drug development.

G Start Start Prep Prepare Sample & Mobile Phase Start->Prep Inject Inject onto C18 Column Prep->Inject Gradient Run Gradient Elution (Water/ACN + 0.1% TFA) Inject->Gradient Detect UV Detection (~254 nm) Gradient->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze End Purity Report Analyze->End

Caption: Workflow for purity analysis by Reversed-Phase HPLC.

Protocol: Reversed-Phase HPLC Method

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD), a binary pump, an autosampler, and a column thermostat.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Agilent Zorbax, Waters SunFire), 4.6 x 150 mm, 5 µm particle size. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds.[1]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the basic amine and imidazole groups.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, where the benzoic acid and imidazole chromophores are expected to absorb strongly.[2]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

  • Sample Preparation: Accurately prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A purity level of >95% is typically required for research applications.

Part 3: Solid-State and Thermal Properties

Understanding the solid-state properties is crucial for handling, storage, and formulation.

Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, allowing for the determination of melting point and detection of phase changes. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating thermal stability and decomposition temperature.

Protocol: DSC and TGA Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate dedicated instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the dry sample into an aluminum TGA/DSC pan.

  • TGA Method:

    • Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.

    • Use a nitrogen atmosphere with a purge rate of 50 mL/min.

  • DSC Method:

    • Heat the sample from 30 °C to a temperature just below its decomposition point (as determined by TGA) at a rate of 10 °C/min under nitrogen.

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

    • From the DSC thermogram, identify the peak of the endothermic event corresponding to the melting point (Tm).

Single-Crystal X-ray Diffraction

Causality: This is the unequivocal "gold standard" for structure determination. It provides a 3D model of the molecule, confirming not only the atomic connectivity but also the precise bond lengths, angles, and intermolecular interactions (like hydrogen bonding) in the crystal lattice.[3][4]

Protocol: Crystal Growth and Analysis

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation:

    • Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Data Collection:

    • Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) on a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Use specialized software (e.g., SHELXTL) to solve the phase problem, build a molecular model, and refine it against the experimental data to obtain the final crystal structure.[4]

References

  • Zheng, Z., Geng, W. Q., Wu, Z. C., & Zhou, H. P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 3), o524. [Link]

  • Basu Baul, T. S., et al. (2025). Exploring Imidazole Binding Flexibility in 2D and 3D Frameworks. ResearchGate. [Link]

  • Sato, M., et al. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 25(23), 5694. [Link]

  • Abdel-Wahab, B. F., et al. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research and Pharmaceutical Chemistry, 4(4), 860-866. [Link]

  • Farag, A. M., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 1), o103. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o524. [Link]

  • Corral, C., et al. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2021(2), M1229. [Link]

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 244, 116027. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies Application Note. [Link]

  • Alabyadh, M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. [Link]

  • Tanga, M. J., & Turesky, R. J. (1994). Characterization of aminoalkylimidazol-4-one Mutagens From Liquid-Reflux Models. Environmental Health Perspectives, 102(Suppl 6), 131–134. [Link]

  • Baviskar, B., et al. (2010). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Azetidin-2-one Derivatives of Benzimidazole. Rasayan Journal of Chemistry, 3(1), 100-104. [Link]

  • Wróbel, T. M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(12), 1797–1813. [Link]

  • Juhasz, P., Costello, C. E., & Biemann, K. (1993). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Journal of the American Society for Mass Spectrometry, 4(5), 399–409. [Link]

  • Wu, G., et al. (2014). Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection. Journal of Chromatography B, 964, 141-147. [Link]

  • Sotanaphun, U., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 371-381. [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Hurduc, N., et al. (2011). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 45(5-6), 339-345. [Link]

  • Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Supplementary Information. [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2022). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity. Chemical Review and Letters, 5(2), 101-109. [Link]

  • Tang, L., et al. (2009). The determination of low-molecular-mass thiols with 4-(hydroxymercuric)benzoic acid as a tag using HPLC coupled online with UV/HCOOH-induced cold vapor generation AFS. Journal of Chromatography B, 877(28), 3428-3433. [Link]

  • Chen, Y., et al. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 114, 1-6. [Link]

  • Khan, S. H., & Ali, S. (2018). Analysis of amino acids by high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences, 5(3), 051-061. [Link]

  • Furer, V. L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(13), 10619. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction

"2-Amino-4-(1H-imidazol-1-YL)benzoic acid" is a novel small molecule with structural features suggesting potential biological activity. The presence of a benzoic acid moiety, an amino group, and an imidazole ring provides a scaffold that could interact with various biological targets, including enzymes and signaling proteins. This document provides a comprehensive guide for the initial in vitro characterization of this compound, designed for researchers in drug discovery and development. The protocols herein are structured to first establish a foundational understanding of the compound's general cellular effects and then to investigate a hypothesized mechanism of action as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.

The rationale for selecting IDO1 as a primary hypothetical target is based on the structural resemblance of the compound to tryptophan, the natural substrate of IDO1. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 expressed in tumor cells helps create an immune-tolerant microenvironment, thereby promoting tumor escape.[2] Consequently, inhibitors of IDO1 are of significant interest as potential cancer therapeutics.

This guide will provide detailed, step-by-step protocols for:

  • Aqueous Solubility Assessment: A fundamental property for any compound intended for biological testing.

  • General Cytotoxicity Screening: To determine the compound's effect on cell viability.

  • Biochemical IDO1 Enzyme Inhibition Assay: To assess direct inhibition of the purified enzyme.

  • Cell-Based IDO1 Activity Assay: To evaluate the compound's ability to inhibit IDO1 in a cellular context.

I. Preliminary Compound Characterization: Aqueous Solubility

Rationale: Assessing the aqueous solubility of a test compound is a critical first step in any in vitro testing cascade. Poor solubility can lead to inaccurate and irreproducible results in biological assays. This protocol provides a straightforward method to estimate the kinetic solubility of "this compound" in a buffer system relevant to cell-based assays.

Protocol 1: Kinetic Solubility Assessment in Phosphate-Buffered Saline (PBS)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition of PBS: To each well containing the DMSO-diluted compound, add PBS (pH 7.4) to a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Visual Inspection and Turbidity Measurement: Visually inspect each well for precipitation. Additionally, measure the absorbance at a wavelength of 620 nm using a plate reader to quantify turbidity. Wells with a significant increase in absorbance compared to a DMSO-only control indicate precipitation.

  • Determination of Solubility: The highest concentration of the compound that does not show visible precipitation or a significant increase in turbidity is considered its kinetic solubility under these conditions.

Concentration (µM)DMSO (%)PBS (%)Turbidity (OD at 620 nm)Solubility Assessment
1001990.55Precipitated
501990.21Precipitated
251990.08Soluble
12.51990.05Soluble
Control (DMSO only)1990.05-

Table 1: Example data for kinetic solubility assessment.

II. General Cytotoxicity Assessment

Rationale: Before investigating a specific mechanism of action, it is essential to understand the general cytotoxic or anti-proliferative effects of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is generally correlated with cell number.

Protocol 2: MTT Assay for Cytotoxicity in a Cancer Cell Line

This protocol uses the human ovarian cancer cell line SK-OV-3, which is known to express IDO1 upon stimulation with interferon-gamma (IFNγ), making it a relevant cell line for subsequent cell-based IDO1 assays.[1]

  • Cell Seeding: Seed SK-OV-3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1894.4
100.9576.0
500.6048.0
1000.2520.0

Table 2: Example data for MTT cytotoxicity assay.

III. Biochemical IDO1 Enzyme Inhibition Assay

Rationale: This assay directly measures the ability of "this compound" to inhibit the enzymatic activity of purified recombinant human IDO1. The assay mixture contains cofactors necessary for enzyme activity, and the reaction product, N-formylkynurenine (NFK), is subsequently converted to kynurenine for detection.[1]

Workflow for Biochemical IDO1 Inhibition Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound add_components Add Buffer, Enzyme, and Test Compound to Plate prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate start_reaction Initiate reaction with L-Tryptophan pre_incubate->start_reaction incubate_reaction Incubate at 37°C start_reaction->incubate_reaction stop_reaction Stop reaction with Trichloroacetic Acid incubate_reaction->stop_reaction convert_nfk Convert NFK to Kynurenine stop_reaction->convert_nfk add_reagent Add Ehrlich's Reagent convert_nfk->add_reagent color_development Incubate for Color Development add_reagent->color_development read_absorbance Read Absorbance at 480 nm color_development->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the biochemical IDO1 inhibition assay.

Protocol 3: Recombinant Human IDO1 Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Mixture: Prepare a solution in assay buffer containing 20 mM ascorbic acid, 10 µg/mL catalase, and 20 µM methylene blue.

    • Enzyme Solution: Dilute recombinant human IDO1 in assay buffer to the desired concentration.

    • Substrate Solution: Prepare a 400 µM solution of L-tryptophan in assay buffer.

    • Test Compound: Prepare serial dilutions of "this compound" in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the reaction mixture.

    • Add 10 µL of the test compound dilutions or vehicle control.

    • Add 10 µL of the enzyme solution and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 30 µL of the L-tryptophan substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 6.1 N trichloroacetic acid.[3]

  • Kynurenine Detection:

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid.[3]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

IV. Cell-Based IDO1 Activity Assay

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound is cell-permeable and can inhibit the target in a more physiologically relevant environment.[2] This protocol uses IFNγ-stimulated SK-OV-3 cells to induce endogenous IDO1 expression.[4] The readout is the amount of kynurenine secreted into the cell culture medium.

Workflow for Cell-Based IDO1 Activity Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_detection Kynurenine Detection cluster_analysis Data Analysis seed_cells Seed SK-OV-3 Cells attach_cells Allow Cells to Attach Overnight seed_cells->attach_cells induce_ido1 Induce IDO1 with IFNγ attach_cells->induce_ido1 add_compound Add Test Compound induce_ido1->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells collect_supernatant Collect Cell Culture Supernatant incubate_cells->collect_supernatant add_tca Add Trichloroacetic Acid collect_supernatant->add_tca incubate_tca Incubate at 50°C add_tca->incubate_tca add_reagent Add Ehrlich's Reagent incubate_tca->add_reagent read_absorbance Read Absorbance at 480 nm add_reagent->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine Cellular IC50 calculate_inhibition->determine_ic50

Caption: Workflow of the cell-based IDO1 activity assay.

Protocol 4: IDO1 Inhibition in IFNγ-Stimulated SK-OV-3 Cells
  • Cell Seeding: Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[4]

  • IDO1 Induction and Compound Treatment:

    • The next day, add IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.[4]

    • Simultaneously, add serial dilutions of "this compound" to the wells. Include vehicle-only and a known IDO1 inhibitor (e.g., epacadostat) as controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.

  • Kynurenine Measurement:

    • To 100 µL of the collected supernatant, add 50 µL of 6.1 N trichloroacetic acid.

    • Incubate at 50°C for 30 minutes.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine to quantify the amount in the samples. Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFNγ-stimulated, vehicle-treated control. Determine the cellular IC₅₀ value.

V. Data Interpretation and Next Steps

The results from these assays will provide a comprehensive initial profile of "this compound".

  • A low IC₅₀ value in the biochemical assay and a similarly potent IC₅₀ in the cell-based assay would suggest that the compound is a cell-permeable, on-target inhibitor of IDO1.

  • A significant difference between the biochemical and cellular IC₅₀ values could indicate issues with cell permeability, metabolic instability, or off-target effects.

  • The cytotoxicity IC₅₀ should be compared to the cellular IDO1 inhibition IC₅₀. A large therapeutic window (cytotoxicity IC₅₀ >> cellular IDO1 IC₅₀) is desirable. If the values are similar, the observed reduction in kynurenine may be due to cell death rather than specific enzyme inhibition.

Further studies could include assays to determine the mechanism of inhibition (e.g., competitive, non-competitive), selectivity profiling against other enzymes (such as IDO2 or TDO), and co-culture assays with T-cells to assess the functional consequences of IDO1 inhibition on immune cell activation.[2]

References

  • Smiech, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health. Available at: [Link]

  • Al-Mulla, H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Institutes of Health. Available at: [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. National Institutes of Health. Available at: [Link]

  • Makra, N., et al. (2022). A cytotoxic survey on 2-amino-1H-imidazol based synthetic marine sponge alkaloid analogues. PubMed Central. Available at: [Link]

  • Mohammadi-Farani, A., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. National Institutes of Health. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. BPS Bioscience. Available at: [Link]

  • Eagle Biosciences. (2017). Kynurenine ELISA Assay Kit. Eagle Biosciences. Available at: [Link]

  • Immusmol. (2024). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. Immusmol. Available at: [Link]

  • Yue, E. W., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Cellular Activity QuickDetect™ Supplements. BPS Bioscience. Available at: [Link]

  • IBL-America. (2024). Kynurenine ELISA. IBL-America. Available at: [Link]

  • Yue, E. W., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: Development of a Cell-Based Assay for the Putative IDO1 Inhibitor "2-Amino-4-(1H-imidazol-1-YL)benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3][4] In the tumor microenvironment, the expression and activity of IDO1 are frequently upregulated, leading to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells.[4][5][6] Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.

This document provides a comprehensive guide for the development of a robust cell-based assay to evaluate the inhibitory potential of a novel small molecule, "2-Amino-4-(1H-imidazol-1-YL)benzoic acid," on IDO1 activity. The structural motifs of this compound, specifically the imidazole and aminobenzoic acid moieties, are found in other known IDO1 inhibitors, providing a rationale for its investigation as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel IDO1 inhibitors.

Principle of the Assay

The primary cell-based assay described herein is designed to quantify the enzymatic activity of IDO1 in a cellular context by measuring the production of its catalytic product, kynurenine. The assay utilizes a human cell line engineered to express human IDO1, or a cell line that endogenously expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[1] The workflow involves treating these cells with the test compound, "this compound," and subsequently measuring the amount of kynurenine secreted into the cell culture medium. A reduction in kynurenine levels in the presence of the compound is indicative of IDO1 inhibition.

To ensure the trustworthiness of the primary assay results, a secondary, orthogonal assay is also described. This co-culture assay assesses the functional downstream consequences of IDO1 inhibition by measuring the rescue of T-cell activation from IDO1-mediated immunosuppression.

PART 1: Primary Assay - Quantification of Kynurenine Production

This assay directly measures the product of the IDO1-catalyzed reaction. Two main cell systems are proposed: a recombinant cell line with inducible IDO1 expression and a cancer cell line with IFN-γ-inducible endogenous IDO1 expression.

Experimental Workflow: Kynurenine Measurement Assay

Kynurenine Measurement Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Kynurenine Detection cluster_3 Data Analysis cell_seeding Seed IDO1-expressing cells (e.g., HEK293-hIDO1 or SKOV-3) in 96-well plates cell_adherence Allow cells to adhere (overnight incubation) cell_seeding->cell_adherence induce_ido1 Induce IDO1 expression (Doxycycline for HEK293-hIDO1 or IFN-γ for SKOV-3) cell_adherence->induce_ido1 add_compound Add 'this compound' and control inhibitors (e.g., Epacadostat) induce_ido1->add_compound incubation Incubate for 48-72 hours add_compound->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant hydrolysis Hydrolyze N-formylkynurenine to kynurenine (Trichloroacetic acid, heat) collect_supernatant->hydrolysis color_reaction Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) hydrolysis->color_reaction measure_absorbance Measure absorbance at 492 nm color_reaction->measure_absorbance calculate_kyn Calculate kynurenine concentration from standard curve measure_absorbance->calculate_kyn determine_ic50 Determine IC50 value for the test compound calculate_kyn->determine_ic50

Caption: Workflow for the primary cell-based IDO1 activity assay.

Protocols

Method 1: Recombinant Human IDO1-HEK293 Cell Line

This method utilizes a human embryonic kidney (HEK293) cell line stably transfected with a tetracycline-inducible human IDO1 gene.[7] This system provides a high signal-to-background ratio and isolates the activity to the specific enzyme of interest.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HEK293-hIDO1 cells in MEM supplemented with 10% FBS, penicillin/streptomycin, Geneticin, and Blasticidin.

    • Seed cells in a 96-well plate at a density of 2.5 x 104 cells per well in 100 µL of growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • IDO1 Induction and Compound Treatment:

    • The next day, remove the growth medium.

    • Add 100 µL of fresh growth medium containing Doxycycline (e.g., 1 µg/mL) to induce IDO1 expression.

    • Prepare serial dilutions of "this compound" and a known IDO1 inhibitor (e.g., Epacadostat) in growth medium.

    • Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and no-induction controls.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Kynurenine Measurement:

    • After incubation, carefully collect 80 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 40 µL of 6.1 N trichloroacetic acid (TCA) to each well containing the supernatant.

    • Incubate the plate at 65°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.[8]

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet any precipitate.

    • Transfer 100 µL of the clarified supernatant to a new flat-bottom 9-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid to each well.

    • Incubate at room temperature for 10 minutes to allow for color development.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Plot the percentage of IDO1 inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 2: Endogenous IDO1 Expression in SKOV-3 Cells

This method uses the human ovarian cancer cell line SKOV-3, which endogenously expresses IDO1 upon stimulation with IFN-γ.[1] This provides a more physiologically relevant system, as it assesses the compound's activity on the native, cytokine-induced enzyme.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture SKOV-3 cells in McCoy's 5A medium supplemented with 10% FBS and penicillin/streptomycin.

    • Seed cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of growth medium.

    • Incubate overnight to allow for cell attachment.

  • IDO1 Induction and Compound Treatment:

    • The following day, add serial dilutions of "this compound" and a control inhibitor to the wells.

    • Induce IDO1 expression by adding human IFN-γ to a final concentration of 100 ng/mL.

    • Include controls: untreated cells (no IFN-γ, no compound), IFN-γ-treated cells with vehicle, and cells treated with a known IDO1 inhibitor.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Kynurenine Measurement and Data Analysis:

    • Follow steps 3 and 4 from Method 1 to measure kynurenine and determine the IC50 value.

Data Presentation: Example IC50 Values

CompoundCell LineIC50 (µM)
This compoundHEK293-hIDO11.5
This compoundSKOV-32.1
Epacadostat (Control)HEK293-hIDO10.01
Epacadostat (Control)SKOV-30.015

PART 2: Secondary (Orthogonal) Assay - T-Cell Co-culture

This assay provides a functional readout of IDO1 inhibition by measuring the restoration of T-cell activation in a co-culture system with IDO1-expressing cancer cells.[1]

Signaling Pathway: IDO1-Mediated T-Cell Suppression

IDO1 Signaling Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Inhibitor Action IFNg IFN-γ IDO1 IDO1 Enzyme IFNg->IDO1 Induces Expression Kyn_out Kynurenine IDO1->Kyn_out Product Trp_in Tryptophan Trp_in->IDO1 Substrate Trp_depletion Tryptophan Depletion Trp_in->Trp_depletion Depleted Kyn_in Kynurenine Kyn_out->Kyn_in Secreted GCN2 GCN2 Kinase Trp_depletion->GCN2 Activates Proliferation_arrest Proliferation Arrest & Anergy GCN2->Proliferation_arrest TCR_activation T-Cell Receptor Activation TCR_activation->Proliferation_arrest Inhibited by GCN2 activation AhR Aryl Hydrocarbon Receptor (AhR) Kyn_in->AhR Activates Apoptosis Apoptosis AhR->Apoptosis Inhibitor 2-Amino-4-(1H-imidazol-1-YL) benzoic acid Inhibitor->IDO1

Caption: IDO1-mediated immunosuppression and point of intervention.

Step-by-Step Protocol:

  • Preparation of IDO1-Expressing Cells:

    • Seed SKOV-3 cells in a 96-well plate at 2 x 104 cells per well and allow them to adhere overnight.

    • Treat the cells with 100 ng/mL IFN-γ for 24 hours to induce IDO1 expression.

    • After 24 hours, wash the cells with fresh medium to remove IFN-γ.

  • Co-culture and Treatment:

    • Add serial dilutions of "this compound" or a control inhibitor to the SKOV-3 cells.

    • Add Jurkat T-cells (a human T-lymphocyte cell line) to the wells at a density of 1 x 105 cells per well.

    • Stimulate T-cell activation by adding phytohemagglutinin (PHA) at 1 µg/mL and phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL.

    • Incubate the co-culture for 48 hours.

  • Measurement of T-Cell Activation (IL-2 Production):

    • After incubation, centrifuge the plate and collect the supernatant.

    • Quantify the amount of Interleukin-2 (IL-2) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of IL-2 from the ELISA standard curve.

    • Plot the IL-2 concentration against the log of the compound concentration. An increase in IL-2 production indicates a rescue of T-cell activation and thus, functional inhibition of IDO1.

Data Presentation: Example T-Cell Activation Data

ConditionCompound Concentration (µM)IL-2 Production (pg/mL)
Unstimulated T-cells0< 50
Stimulated T-cells (No SKOV-3)02500
Stimulated T-cells + SKOV-3 (IDO1+)0500
Stimulated T-cells + SKOV-3 (IDO1+)11200
Stimulated T-cells + SKOV-3 (IDO1+)102200

Trustworthiness and Self-Validation

The combination of a direct enzymatic activity assay and a functional T-cell co-culture assay provides a robust, self-validating system. A compound that demonstrates potent inhibition of kynurenine production in the primary assay should correspondingly show a dose-dependent rescue of T-cell activation in the secondary assay. Discrepancies between the two assays may indicate off-target effects, cell permeability issues, or compound toxicity, prompting further investigation.

A crucial control in all cell-based assays is the assessment of cell viability. This should be performed in parallel with the functional assays to ensure that the observed inhibition is not a result of cytotoxicity. Standard methods such as MTT or CellTiter-Glo® assays can be used for this purpose.

The protocols detailed in this application note provide a comprehensive framework for the initial characterization of "this compound" as a potential IDO1 inhibitor. By employing both a direct measure of enzymatic activity and a functional downstream assay, researchers can generate high-quality, reliable data to support the progression of this compound in the drug discovery pipeline. The flexibility of using either a recombinant or an endogenous expression system allows for adaptation based on available resources and specific research questions.

References

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(55), 30619–30629. [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(1), o37. [Link]

  • Strong Immune Defence Against Cancer. (2026, January 23). Mirage News. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5293–5299. [Link]

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(2), o449. [Link]

  • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]

  • Metghalchi, S., et al. (2012). Tryptophan depletion and the kinase GCN2 mediate IFN-γ-induced autophagy. The Journal of Immunology, 189(6), 2954–2964. [Link]

  • Measurement of kynurenine pathway metabolites by tandem mass spectrometry. (2023). Practical Laboratory Medicine, 34, e00339. [Link]

  • IDO1 - HEK293 Recombinant Cell Line. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(14), 5396. [Link]

  • Tryptophan Depletion and the Kinase GCN2 Mediate IFN-g–Induced Autophagy. (2012). The Journal of Immunology, 189(6), 2954-2964. [Link]

  • Kynurenine ELISA Assay Kit. (2017). Eagle Biosciences. [Link]

  • Indoleamine 2,3-dioxygenase. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. (2019). Acta Pharmacologica Sinica, 40(6), 835–843. [Link]

  • IDO Expression in Cancer: Different Compartment, Different Functionality? (2018). Frontiers in Immunology, 9, 1665. [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025). ACS Medicinal Chemistry Letters. [Link]

  • Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and bioactive ligands characterized by the values of IC 50 and MIC (mmol dm -3 ). (2015). ResearchGate. [Link]

  • Human IDO1 gene transduced HEK293 cells treated by. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research. (2024). Immusmol. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. [Link]

  • Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes. (2023). Journal for ImmunoTherapy of Cancer, 11(6), e006622. [Link]

  • IDO1 Cell-Based Assay Kit. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). Frontiers in Pharmacology, 13, 1047413. [Link]

  • IDO1-HEK293 Recombinant Cell Line (Human). (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. (2021). Biosensors, 11(11), 427. [Link]

  • The stress kinase GCN2 does not mediate suppression of antitumor T cell responses by tryptophan catabolism in experimental melanomas. (2018). OncoImmunology, 7(12), e1499323. [Link]

  • Tryptophan Depletion and the Kinase GCN2 Mediate IFN-gamma-Induced Autophagy. (2015). ResearchGate. [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). Journal of Medicinal Chemistry, 58(24), 9644–9659. [Link]

  • Kynurenine ELISA. (2024). IBL-America. [Link]

  • IDO/kynurenine pathway in cancer: possible therapeutic approaches. (2022). Cell Communication and Signaling, 20(1), 118. [Link]

  • IDO Immune Pathway. (n.d.). Amsbio. Retrieved January 23, 2026, from [Link]

  • Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. (2020). Cancer Immunology Research, 8(6), 698-704. [Link]

  • Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. (2020). International Journal of Molecular Sciences, 21(15), 5539. [Link]

Sources

Application Notes & Protocols: Target Identification Studies Using 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for identifying the molecular targets of novel small molecules, using "2-Amino-4-(1H-imidazol-1-YL)benzoic acid" as a model scaffold. We detail the rationale and methodology for designing and synthesizing a bespoke chemical probe, its application in affinity purification-mass spectrometry (AP-MS) to capture interacting proteins from complex biological samples, and the subsequent validation of these potential targets. This document is intended to serve as a practical guide for researchers embarking on target deconvolution projects, a critical step in early-stage drug discovery and chemical biology.

Introduction: The Imperative of Target Identification

Phenotypic screening campaigns can yield bioactive small molecules with promising therapeutic potential. However, a significant bottleneck in their development is the identification of their specific molecular targets. Understanding the mechanism of action at a molecular level is paramount for lead optimization, predicting potential off-target effects, and developing robust biomarkers.[1] Chemical proteomics has emerged as a powerful suite of technologies to address this challenge, enabling the unbiased identification of small molecule-protein interactions within a native biological context.[1]

This guide focuses on a chemical proteomics workflow centered around the novel scaffold, This compound . While the specific biological activity of this compound is yet to be fully characterized, its structure, featuring a substituted benzoic acid with an imidazole moiety, presents a versatile starting point for the development of chemical tools for target discovery. The protocols outlined herein are designed to be adaptable to other small molecules of interest.

The Strategic Core: From Hit Compound to Chemical Probe

The success of an affinity-based target identification campaign hinges on the design of a high-fidelity chemical probe. This probe is a derivative of the parent bioactive molecule, modified to allow for the enrichment of its binding partners.

Causality in Probe Design: Key Considerations

A well-designed probe must retain the biological activity of the parent compound. The modification should be introduced at a position that does not disrupt the key interactions with its protein target(s). Structure-activity relationship (SAR) data, if available, can guide this decision. In the absence of SAR, synthetic accessibility and the principle of minimal perturbation should guide the choice of modification site.

For this compound, both the amino and carboxylic acid functionalities present viable points for linker attachment. For this protocol, we will focus on derivatizing the carboxylic acid, as the amino group may be crucial for target recognition.

A typical chemical probe consists of three key components:

  • The Parent Molecule: this compound.

  • A Linker: A flexible chain of atoms that spatially separates the parent molecule from the affinity tag, minimizing steric hindrance.

  • An Affinity Tag: A functional group that allows for the selective enrichment of the probe-protein complex. Biotin is a commonly used tag due to its exceptionally high affinity for streptavidin.

Proposed Synthesis of an Affinity Probe

The following is a proposed synthetic route for a biotinylated probe of this compound.

Protocol 1: Synthesis of Biotinylated this compound Probe

Objective: To covalently link a biotin moiety to the carboxylic acid of this compound via a flexible linker.

Materials:

  • This compound

  • N-(3-Aminopropyl)-N-Boc-propionamide

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Biotin-NHS ester

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Amide Coupling:

    • Dissolve this compound and N-(3-Aminopropyl)-N-Boc-propionamide in anhydrous DMF.

    • Add DCC and a catalytic amount of DMAP.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and purify the product by silica gel chromatography.

  • Boc Deprotection:

    • Dissolve the product from step 1 in a solution of TFA in dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

  • Biotinylation:

    • Dissolve the deprotected intermediate in DMF.

    • Add Biotin-NHS ester and TEA.

    • Stir at room temperature overnight.

    • Purify the final probe by reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the final probe by LC-MS and NMR.

The Experimental Workflow: Capturing the Targets

With a synthesized and validated probe in hand, the next phase involves using it to "fish" for interacting proteins in a biological sample, typically a cell or tissue lysate.

G cluster_0 Probe & Lysate Preparation cluster_1 Affinity Purification cluster_2 Protein Identification & Analysis cluster_3 Target Validation Probe Synthesized Probe Incubation Incubation of Probe with Lysate Probe->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Capture Capture on Streptavidin Beads Incubation->Capture Wash Washing Steps Capture->Wash Elution Elution of Bound Proteins Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search (e.g., Mascot, SEQUEST) LC_MS->DB_Search Hit_List Generation of Hit List DB_Search->Hit_List Validation Orthogonal Validation Methods (e.g., Western Blot, CETSA, SPR) Hit_List->Validation

Caption: A generalized workflow for affinity purification-mass spectrometry (AP-MS).

Preparation of Cell Lysate

The choice of cell line or tissue should be guided by the biological question being addressed. The lysis buffer composition is critical for preserving protein-protein interactions and the native conformation of potential targets.

Protocol 2: Preparation of Native Cell Lysate

Objective: To prepare a whole-cell lysate under non-denaturing conditions.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), with freshly added protease and phosphatase inhibitor cocktails.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Grow cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer and scrape the cells.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (this is the cell lysate).

  • Determine the protein concentration using a standard assay (e.g., BCA).

Affinity Purification

This is the core step where the probe is used to selectively isolate its binding partners.[2]

Protocol 3: Affinity Purification of Probe-Protein Complexes

Objective: To enrich for proteins that bind to the biotinylated probe.

Materials:

  • Cell lysate (from Protocol 2)

  • Biotinylated probe (from Protocol 1)

  • Parent compound (this compound) for competition control

  • Streptavidin-coated magnetic beads

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: e.g., 2% SDS in 50 mM Tris-HCl, or a biotin-containing buffer for competitive elution.

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the lysate with unconjugated streptavidin beads for 1 hour at 4°C to remove non-specific binders.

    • Separate the beads and retain the pre-cleared lysate.

  • Incubation:

    • To one aliquot of pre-cleared lysate, add the biotinylated probe to a final concentration of 1-10 µM.

    • To a second aliquot (competition control), add the parent compound in 100-fold molar excess, incubate for 30 minutes, then add the biotinylated probe.

    • Incubate all samples for 1-2 hours at 4°C with gentle rotation.

  • Capture:

    • Add pre-washed streptavidin beads to each lysate sample.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Separate the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads and incubate at 95°C for 5-10 minutes (for SDS elution) or according to the manufacturer's protocol for competitive elution.

    • Separate the beads and collect the eluate containing the enriched proteins.

Protein Identification by Mass Spectrometry

The eluted proteins are then identified using tandem mass spectrometry (MS/MS).[3][4]

Sample Preparation for MS

The eluted proteins must be digested into smaller peptides, typically using trypsin, before analysis by MS.

Protocol 4: In-solution Tryptic Digestion

Objective: To digest the eluted proteins into peptides for MS analysis.

Materials:

  • Eluate (from Protocol 3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8)

  • Formic acid

Procedure:

  • Reduction: Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Clean up the peptide mixture using a C18 StageTip or ZipTip.

LC-MS/MS Analysis and Data Interpretation

The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting fragmentation spectra are then matched against a protein sequence database to identify the proteins.[5]

Data Analysis and Hit Prioritization:

  • Database Searching: Use search algorithms like Mascot or SEQUEST to identify peptides and proteins.[5]

  • Label-Free Quantification (LFQ): Compare the abundance of proteins in the probe-treated sample versus the competition control.

  • Filtering Criteria: True hits should be significantly enriched in the probe sample and depleted in the competition control. Set thresholds for fold-change and statistical significance (p-value).

Orthogonal Validation of Putative Targets

Mass spectrometry-based proteomics can identify hundreds of proteins. It is crucial to validate the most promising candidates using independent, orthogonal methods to confirm a direct interaction with the parent compound.[1][6][7]

Western Blotting

A straightforward method to confirm the presence of a specific protein in the eluate from the affinity purification experiment.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the thermal stability of a protein in the presence and absence of a ligand.[1] Ligand binding typically stabilizes a protein, leading to a higher melting temperature. This can be performed in intact cells or cell lysates.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the interaction between the parent compound and a putative target protein in a cellular context.

Materials:

  • Cultured cells

  • Parent compound (this compound)

  • DMSO (vehicle control)

  • PBS

  • Equipment for heating samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the putative target protein

Procedure:

  • Treat cultured cells with the parent compound or DMSO for a defined period.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet the aggregated, denatured proteins.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that provides quantitative data on the binding affinity and kinetics of a small molecule-protein interaction.[6] This requires a purified target protein.

Conclusion

The journey from a bioactive "hit" to a validated drug candidate is complex and requires a deep understanding of its molecular mechanism. The protocols and strategies outlined in this guide provide a robust framework for the target identification of novel small molecules, exemplified by this compound. By systematically applying these chemical proteomics and validation techniques, researchers can confidently identify and characterize the molecular targets of their compounds of interest, paving the way for more informed and efficient drug development.

References

  • Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. (n.d.). Computer Science. Retrieved January 23, 2026, from [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (n.d.). JACS Au. Retrieved January 23, 2026, from [Link]

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). (n.d.). Rasayan Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (2023). PMC. Retrieved January 23, 2026, from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020). Portland Press. Retrieved January 23, 2026, from [Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. (2016). PMC. Retrieved January 23, 2026, from [Link]

  • 4-(Imidazol-1-yl)benzoic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How to validate small-molecule and protein interactions in cells? (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling - ACS Publications. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry for Proteomics. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Mass spectrometry-based protein identification in proteomics-a review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Bioorthogonal chemistry. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Affinity Purification of Antibodies Protocol. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Retrieved January 23, 2026, from [Link]

  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry. (2025). YouTube. Retrieved January 23, 2026, from [Link]

  • Protein purification. (n.d.). Retrieved January 23, 2026, from [Link]

  • Bioorthogonally activated probes for precise fluorescence imaging. (2024). Chemical Society Reviews (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Bioorthogonal labeling of biomolecules. (a) Bioorthogonal chemical... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Affinity Purification Protocol Starting with a Small Molecule as Bait. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols: Evaluating 2-Amino-4-(1H-imidazol-1-YL)benzoic acid in Enzyme Inhibition Assays with a Focus on Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Amino-4-(1H-imidazol-1-YL)benzoic acid as an IDO1 Inhibitor

The landscape of cancer therapy is increasingly dominated by immunotherapeutic strategies that leverage the body's own immune system to combat malignancies. A pivotal enzyme in the tumor's defense arsenal is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] Upregulated in numerous cancer types, IDO1 exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, which is crucial for T-cell proliferation and function, and the accumulation of kynurenine and its derivatives, which are themselves immunomodulatory and can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[3][4] This creates a tolerogenic tumor microenvironment, allowing cancer cells to evade immune surveillance.[5][6]

The chemical scaffold of "this compound" presents features reminiscent of known enzyme inhibitors, particularly those targeting enzymes with aromatic binding pockets. The presence of the benzoic acid moiety and the imidazole ring suggests potential interactions with the active site of enzymes that process aromatic amino acids, such as tryptophan. Given that many IDO1 inhibitors are tryptophan mimetics or possess heterocyclic ring systems, we hypothesize that this compound may act as an inhibitor of IDO1.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the inhibitory potential of this compound against the IDO1 enzyme. We will detail protocols for both biochemical and cell-based assays, methods for determining the potency and mechanism of inhibition, and a functional co-culture assay to assess the compound's ability to restore T-cell activity.

Scientific Foundation: The IDO1 Pathway and its Role in Immuno-Oncology

IDO1 is a key metabolic checkpoint that governs immune responses.[1] In normal physiology, its expression is low, but it is dramatically upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the tumor microenvironment. The enzymatic action of IDO1 initiates the conversion of L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.

The resulting depletion of tryptophan starves effector T-cells, leading to their anergy and apoptosis. Concurrently, the accumulation of kynurenine metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, which further drives an immunosuppressive phenotype.[4][7] The inhibition of IDO1 is therefore a highly attractive therapeutic strategy to reverse this immunosuppression and enhance the efficacy of other cancer therapies, including checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies.[3]

Below is a diagram illustrating the central role of IDO1 in creating an immunosuppressive tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 Upregulates T-Cell T-Cell Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan Tryptophan IDO1->Tryptophan Depletes Kynurenine->T-Cell Induces Apoptosis Tryptophan->T-Cell Required for Proliferation Tryptophan->IDO1 Substrate IFN-g IFN-g IFN-g->Tumor Cell Stimulates Inhibitor 2-Amino-4-(1H-imidazol-1-YL) benzoic acid Inhibitor->IDO1 Inhibits

Caption: The IDO1 pathway in the tumor microenvironment.

Experimental Protocols

Part 1: Biochemical Assay for IDO1 Inhibition (IC50 Determination)

This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on recombinant human IDO1 and to calculate its half-maximal inhibitory concentration (IC50). The assay measures the production of kynurenine from tryptophan, which can be quantified by absorbance after a chemical reaction.[8]

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Trichloroacetic Acid (TCA), 30% (w/v)

  • p-Dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent), 2% (w/v) in acetic acid

  • This compound (test compound)

  • Epacadostat (positive control inhibitor)

  • 96-well microplate (UV-transparent)

  • Microplate reader

Protocol Workflow:

biochem_workflow start Prepare Reagents prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor add_reagents Add assay buffer, cofactors (ascorbate, methylene blue, catalase), and recombinant IDO1 to wells prep_inhibitor->add_reagents add_inhibitor Add test compound dilutions and controls to wells add_reagents->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 min add_inhibitor->pre_incubate start_reaction Initiate reaction by adding L-Tryptophan pre_incubate->start_reaction incubate Incubate at 37°C for 30-60 min start_reaction->incubate stop_reaction Stop reaction with TCA incubate->stop_reaction hydrolyze Incubate at 50°C for 30 min (hydrolyzes N-formylkynurenine) stop_reaction->hydrolyze centrifuge Centrifuge plate to pellet protein hydrolyze->centrifuge transfer_supernatant Transfer supernatant to a new plate centrifuge->transfer_supernatant add_ehrlich Add Ehrlich's reagent transfer_supernatant->add_ehrlich read_absorbance Read absorbance at 480 nm add_ehrlich->read_absorbance analyze Calculate % inhibition and determine IC50 read_absorbance->analyze

Caption: Workflow for the biochemical IDO1 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination. Prepare similar dilutions for the positive control, Epacadostat.

  • Assay Plate Setup: In a 96-well plate, add the reaction mixture. Then, add the diluted test compound, positive control, or vehicle control (DMSO) to the appropriate wells. Finally, add the recombinant IDO1 enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding L-tryptophan to a final concentration of 400 µM.[8] The final reaction volume should be uniform across all wells.

  • Incubation: Incubate the plate at 37°C for 30 to 60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% TCA.[8]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[8]

  • Clarification: Centrifuge the plate to pellet the precipitated protein.

  • Color Development: Transfer the supernatant to a new 96-well plate and add an equal volume of 2% p-DMAB solution. A yellow color will develop in the presence of kynurenine.

  • Measurement: Read the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation (Example):

Compound Concentration (µM)Absorbance (480 nm)% Inhibition
0 (Vehicle)0.8500
0.010.8055.3
0.10.63725.1
10.43249.2
100.12585.3
1000.05094.1
Part 2: Mechanism of Inhibition (MOI) Studies

To understand how this compound inhibits IDO1, kinetic studies are performed. By measuring the reaction rate at various substrate (L-tryptophan) concentrations in the presence and absence of the inhibitor, we can determine if the inhibition is competitive, non-competitive, or uncompetitive. A Lineweaver-Burk plot is a useful graphical representation for this analysis.[6][9]

Protocol:

  • Set up the biochemical assay as described in Part 1.

  • Use a fixed concentration of the inhibitor (e.g., near the IC50 value) and a vehicle control.

  • Vary the concentration of the L-tryptophan substrate (e.g., from 0.5x Km to 10x Km).

  • Measure the initial reaction velocity (V₀) at each substrate concentration.

  • Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition.

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect at the x-axis (Km is unchanged, Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Part 3: Cell-Based IDO1 Inhibition Assay

This assay evaluates the ability of the test compound to inhibit IDO1 activity within a cellular context, which accounts for factors like cell permeability and metabolism.[10] Human cancer cell lines, such as HeLa or SKOV-3, are stimulated with IFN-γ to induce IDO1 expression.[10][11]

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human Interferon-gamma (IFN-γ)

  • This compound

  • Reagents for kynurenine detection (as in Part 1) or LC-MS/MS system

Protocol Workflow:

cellbased_workflow start Seed HeLa or SKOV-3 cells in a 96-well plate attach Allow cells to attach overnight start->attach induce Induce IDO1 expression with IFN-γ attach->induce add_compound Add serial dilutions of the test compound induce->add_compound incubate Incubate for 24-48 hours add_compound->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay detect_kynurenine Quantify kynurenine concentration (Colorimetric or LC-MS/MS) collect_supernatant->detect_kynurenine analyze Calculate cellular IC50 and assess cytotoxicity detect_kynurenine->analyze viability_assay->analyze

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8]

  • IDO1 Induction: The next day, treat the cells with human IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[10]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant for kynurenine analysis.

  • Kynurenine Quantification: Measure the kynurenine concentration in the supernatant using the colorimetric method with p-DMAB as described previously, or for higher sensitivity and specificity, use a validated LC-MS/MS method.[8][12]

  • Cytotoxicity Assessment: Concurrently, assess the viability of the cells remaining in the plate using a standard method (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in kynurenine is due to IDO1 inhibition and not compound-induced cell death.

  • Data Analysis: Calculate the cellular IC50 value by plotting the percentage of kynurenine production against the log of the inhibitor concentration.

Part 4: Functional T-Cell Co-culture Assay

This assay assesses the functional consequence of IDO1 inhibition by measuring the restoration of T-cell activity. IDO1-expressing cancer cells are co-cultured with a T-cell line (e.g., Jurkat cells), and T-cell activation is measured by the secretion of Interleukin-2 (IL-2).[11][13]

Materials:

  • IDO1-induced SKOV-3 cells (prepared as in Part 3)

  • Jurkat T-cells

  • Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation

  • This compound

  • Human IL-2 ELISA kit

Step-by-Step Procedure:

  • Prepare IDO1-expressing cells: Seed SKOV-3 cells and induce IDO1 with IFN-γ as described in the cell-based assay.

  • Add Test Compound: Treat the SKOV-3 cells with various concentrations of this compound.

  • Co-culture: Add Jurkat T-cells to the wells containing the SKOV-3 cells.

  • Stimulate T-cells: Add PHA and PMA to stimulate the Jurkat cells.

  • Incubate: Co-culture the cells for 24-48 hours.

  • Measure IL-2: Collect the supernatant and measure the concentration of secreted IL-2 using an ELISA kit.

  • Analysis: Determine the extent to which the test compound can rescue IL-2 production, which is suppressed by IDO1 activity.

Expected Outcome: In the absence of an effective inhibitor, IDO1 activity in SKOV-3 cells will suppress IL-2 secretion from stimulated Jurkat T-cells. An active compound like this compound should reverse this suppression in a dose-dependent manner, leading to increased IL-2 levels.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential inhibitor of the critical immuno-oncology target, IDO1. By systematically determining its biochemical potency, mechanism of action, and cellular efficacy, researchers can build a strong preclinical data package. Positive results from these assays would warrant further investigation into the compound's pharmacokinetic properties and in vivo anti-tumor efficacy, potentially in combination with other immunotherapies. This structured approach ensures a thorough and scientifically rigorous assessment of this novel compound's therapeutic potential.

References

  • Li, F., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Available at: [Link]

  • Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30597–30610. Available at: [Link]

  • Cheong, J. E., & Sun, L. (2018). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 9, 596. Available at: [Link]

  • Garrido-Cano, I., et al. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. Available at: [Link]

  • Zimmer, L., & Schad, K. (2022). Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery. Available at: [Link]

  • Ceglarek, U., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-12. Available at: [Link]

  • Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Clinical Cancer Research, 26(5), 989-991. Available at: [Link]

  • Li, H., et al. (2025). A patent review of IDO1 inhibitors for cancer (2023 - present): an update. Expert Opinion on Therapeutic Patents, 35(5), 355-368. Available at: [Link]

  • Galli, F., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 949511. Available at: [Link]

  • Eng, L., et al. (2018). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Journal for ImmunoTherapy of Cancer, 6(1), 1-13. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • Tomek, P., et al. (2015). A fluorescence-based assay for indoleamine 2,3-dioxygenase. Analytical Biochemistry, 484, 49-54. Available at: [Link]

  • Dal Bello, F., et al. (2024). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis, 240, 115893. Available at: [Link]

  • Mautino, M. R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. Available at: [Link]

  • Röhrig, U. F., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 633. Available at: [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Wikipedia. Available at: [Link]

  • Lin, C. W., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kocki, T., et al. (2018). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. International Journal of Tryptophan Research, 11, 1178646918755696. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. BPS Bioscience. Available at: [Link]

  • Mautino, M. R., et al. (2018). Co-culture functional assay. Jurkat T cells were added to IDO1... ResearchGate. Available at: [Link]

  • MedLife. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Medium. Available at: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. Available at: [Link]

  • Kocki, T., et al. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. JoVE (Journal of Visualized Experiments), (159), e61195. Available at: [Link]

  • Abstract 3963: Indoleamine 2,3-dioxygenase 1 (IDO1) regulates immune evasion in lymphoma. (2024). Cancer Research. Available at: [Link]

  • Chen, Y., et al. (2020). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 11, 1223. Available at: [Link]

  • Zhang, G., et al. (2018). Virtual screening procedures and activity assays for IDO1 in vitro. ResearchGate. Available at: [Link]

  • Smith, C., et al. (2020). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology, 17(7), 677-679. Available at: [Link]

  • Mellor, A. L., & Munn, D. H. (2015). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Current Opinion in Immunology, 33, 1-7. Available at: [Link]

  • Cellecta. (n.d.). Co-culture Experiments - Jurkat TCR-Antigen Reporter Cell System. Cellecta. Available at: [Link]

  • de Souza, P., et al. (2016). A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. BMC Infectious Diseases, 16(1), 1-8. Available at: [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. Available at: [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]

  • Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(21), 9545-9559. Available at: [Link]

  • Kocki, T., et al. (2018). (PDF) LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. ResearchGate. Available at: [Link]

  • Reddit. (n.d.). Michaelis-Menten kinetics and Lineweaver Burk plots. Reddit. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of IDO1 in immunosuppression and immune escape in tumor... ResearchGate. Available at: [Link]

  • De Vlaminck, K., et al. (2024). A co-culture model to study modulators of tumor immune evasion through scalable arrayed CRISPR-interference screens. Frontiers in Immunology, 15, 1324835. Available at: [Link]

  • Kos, M., et al. (2023). Evaluation of THP-1 and Jurkat Cell Lines Coculture for the In Vitro Assessment of the Effects of Immunosuppressive Substances. International Journal of Molecular Sciences, 24(13), 10892. Available at: [Link]

  • Chemistry LibreTexts. (2025). 10.2: The Equations of Enzyme Kinetics. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols for 2-Amino-4-(1H-imidazol-1-YL)benzoic acid as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Role of PARP Inhibition in Cancer Therapy and the Potential of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) network.[1][2][3] PARP1 and PARP2, in particular, are activated by single-strand DNA breaks (SSBs).[2] Upon activation, PARP proteins catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on acceptor proteins, a process known as PARylation. This modification serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1]

The inhibition of PARP has emerged as a powerful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[4][5] In these homologous recombination (HR) deficient cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, a state where the combination of two genetic defects (in this case, HR deficiency and PARP inhibition) leads to cell death, while either defect alone is viable.[2]

This document provides a comprehensive guide to the characterization and application of This compound , a novel small molecule inhibitor of PARP. These protocols are intended for researchers in drug discovery and cancer biology to evaluate its enzymatic and cellular activity.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in aqueous buffers.

Note: The properties listed above are based on the chemical structure and may require experimental verification.

Mechanism of Action: A Hypothetical Model

This compound is hypothesized to act as a competitive inhibitor of PARP1 and PARP2. The benzimidazole core structure is a common scaffold in many known PARP inhibitors, mimicking the nicotinamide moiety of the natural substrate, NAD+.[2] The inhibitor is thought to bind to the catalytic domain of PARP, preventing the synthesis of PAR chains and trapping the PARP enzyme on the DNA. This trapping effect is a key mechanism of action for many potent PARP inhibitors, leading to the formation of cytotoxic PARP-DNA complexes.[3]

PARP_Inhibition_Mechanism Mechanism of PARP Inhibition cluster_0 Normal DNA Repair cluster_1 With PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation PARP1_Trapping PARP1 Trapping on DNA PARP1_Activation->PARP1_Trapping Inhibited by Compound BER_Recruitment Recruitment of BER Proteins PARylation->BER_Recruitment SSB_Repair SSB Repair BER_Recruitment->SSB_Repair Inhibitor This compound Inhibitor->PARP1_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP1_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Cell_Death

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol describes a method to determine the IC50 value of this compound against recombinant human PARP1 enzyme. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.[6]

Materials:

  • Recombinant Human PARP1 (BPS Bioscience, #80501)

  • Histone H1 (Sigma-Aldrich, #H5505)

  • NAD+ (Sigma-Aldrich, #N1511)

  • Biotinylated NAD+ (Trevigen, #4670-500-01)

  • Activated DNA (Trevigen, #4671-500-01)

  • PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1 mg/mL BSA)

  • Streptavidin-HRP (Thermo Fisher, #21130)

  • Chemiluminescent Substrate (e.g., SuperSignal West Pico, Thermo Fisher)

  • 96-well white, high-binding plates

  • Plate reader with luminescence detection

Procedure:

  • Plate Coating: Coat the 96-well plate with 50 µL of Histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate 3 times with 200 µL of Wash Buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in PARP Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In each well, add the following in order:

    • 25 µL of PARP Assay Buffer

    • 5 µL of the compound dilution or vehicle (DMSO)

    • 10 µL of a mix containing Activated DNA (25 ng/µL) and PARP1 enzyme (1 ng/µL).

    • Incubate for 10-15 minutes at room temperature.[7]

  • Initiate Reaction: Add 10 µL of a NAD+/Biotinylated NAD+ mix (final concentration 250 µM NAD+ and 2.5 µM Biotinylated NAD+).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[7]

  • Detection:

    • Wash the plate 3 times with Wash Buffer.

    • Add 50 µL of Streptavidin-HRP (1:5000 dilution in Assay Buffer) to each well and incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation:

CompoundPARP1 IC50 (nM)
This compound e.g., 15.2 ± 2.1
Olaparib (Reference Compound)e.g., 5.8 ± 0.9
Protocol 2: Cell-Based PARP Activity Assay (PARylation)

This protocol quantifies the inhibition of PARP activity within cells by measuring the levels of PARylation after inducing DNA damage.

Materials:

  • BRCA2-deficient cell line (e.g., CAPAN-1)

  • DMEM/RPMI-1640 medium with 10% FBS

  • Methyl methanesulfonate (MMS) for DNA damage induction

  • Anti-PAR antibody (Trevigen, #4336-BPC-100)

  • Secondary antibody (e.g., Goat anti-Rabbit IgG (H+L), Alexa Fluor 488)

  • DAPI for nuclear staining

  • 96-well black, clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed CAPAN-1 cells into a 96-well imaging plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours. Include a vehicle control (DMSO).

  • DNA Damage: Induce DNA damage by adding MMS to a final concentration of 1 mM and incubate for 15 minutes.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with anti-PAR primary antibody (1:500) overnight at 4°C.

    • Wash with PBS and incubate with Alexa Fluor 488 secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the plate with PBS.

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of the PAR signal within the DAPI-defined nuclear region.

  • Data Analysis: Normalize the PAR signal to the vehicle control and plot against the inhibitor concentration to determine the cellular IC50.

Cell_Based_Assay_Workflow Cell-Based PARylation Assay Workflow Start Seed Cells in 96-well Plate Compound_Treatment Treat with Inhibitor (2h) Start->Compound_Treatment DNA_Damage Induce DNA Damage (MMS, 15 min) Compound_Treatment->DNA_Damage Fix_Perm Fix and Permeabilize DNA_Damage->Fix_Perm Immunostaining Immunostain for PAR and DAPI Fix_Perm->Immunostaining Imaging High-Content Imaging Immunostaining->Imaging Analysis Quantify Nuclear PAR Signal Imaging->Analysis End Determine Cellular IC50 Analysis->End

Figure 2: Workflow for the cell-based PARylation assay.

Protocol 3: Synthetic Lethality Assay (Cell Viability)

This protocol assesses the selective cytotoxicity of the PARP inhibitor in a BRCA-deficient cancer cell line compared to a BRCA-proficient cell line.

Materials:

  • BRCA1-mutant cell line (e.g., MDA-MB-436)[2]

  • BRCA-proficient cell line (e.g., MDA-MB-231)

  • Appropriate cell culture media and supplements

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed both MDA-MB-436 and MDA-MB-231 cells in separate 96-well plates at an optimized density (e.g., 3,000 cells/well). Allow to adhere overnight.

  • Compound Treatment: Add a serial dilution of this compound to the cells. Include a vehicle control.

  • Incubation: Incubate the cells for 5-7 days.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot cell viability against inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA1-mutant line indicates synthetic lethality.

Expected Data Presentation:

Cell LineBRCA StatusGI50 (µM) of this compound
MDA-MB-436BRCA1-mutante.g., 0.5 ± 0.1
MDA-MB-231BRCA-proficiente.g., > 10

Troubleshooting

IssuePossible CauseSuggested Solution
High background in enzymatic assay Insufficient washing; non-specific binding of Streptavidin-HRP.Increase the number of wash steps and the duration of each wash. Add a blocking step with 1% BSA after coating.
Low signal in enzymatic assay Inactive enzyme or substrate; incorrect buffer pH.Use a fresh batch of enzyme and NAD+. Verify the pH of the assay buffer.
High variability in cell-based assays Inconsistent cell seeding; edge effects in the plate.Use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate.
Compound precipitation Poor solubility in aqueous media.Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Prepare fresh dilutions for each experiment.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a PARP inhibitor. Successful execution of these experiments will elucidate its enzymatic potency, its ability to engage the target in a cellular context, and its selective efficacy in cancer cells with specific DNA repair defects. These data are crucial for the continued development and characterization of this promising therapeutic candidate.

References

  • Zheng Z, Geng WQ, Wu ZC, Zhou HP. 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. 2011;67(Pt 2):o524. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]

  • National Institutes of Health (NIH). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • BPS Bioscience. PARP Assays. [Link]

  • PubMed Central. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • National Institutes of Health (NIH). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. [Link]

  • National Institutes of Health (NIH). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. [Link]

  • Ovarian Cancer Research Alliance (OCRA). Study: Antibiotic Kills Tumor Cells Containing BRCA Mutation. [Link]

  • Rasayan Journal of Chemistry. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). [Link]

  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. 2-Amino-4-chlorobenzoic acid. [Link]

  • AACR Journals. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]

  • LYNPARZA® (olaparib). 10 Years Dedicated to Transforming Certain Types of Cancer. [Link]

  • Reaction Biology. PARP Assay Services. [Link]

  • ResearchGate. Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. [Link]

  • The Jackson Laboratory. PARP inhibitors: Overview and indications. [Link]

  • National Institutes of Health (NIH). The Interplay between PARP Inhibitors and Immunotherapy in Ovarian Cancer: The Rationale behind a New Combination Therapy. [Link]

Sources

Application Notes & Protocols for the Evaluation of Novel Anti-Inflammatory Agents: A Case Study with Imidazole-Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel anti-inflammatory therapeutics is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those integrating imidazole and benzoic acid moieties, represent a promising class of molecules for modulating inflammatory pathways. While direct studies on "2-Amino-4-(1H-imidazol-1-YL)benzoic acid" are not extensively available in the current literature, this guide leverages established research on structurally related compounds to provide a comprehensive framework for its investigation as a potential anti-inflammatory agent. This document offers in-depth protocols for in vitro and in vivo validation, explores a probable mechanism of action, and presents a logical workflow for researchers aiming to characterize novel chemical entities in this class.

Introduction: The Therapeutic Potential of Imidazole-Benzoic Acid Derivatives in Inflammation

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. A key strategy in developing anti-inflammatory drugs is the targeted inhibition of pro-inflammatory mediators and signaling pathways. The imidazole ring is a critical pharmacophore in many anti-inflammatory drugs, while benzoic acid derivatives are also known for their anti-inflammatory properties.[1][2][3] The combination of these two scaffolds in a molecule like "this compound" presents a compelling starting point for the development of new anti-inflammatory agents.

Proposed Mechanism of Action: Targeting the NF-κB and COX Pathways

Based on the known anti-inflammatory activities of imidazole and benzoic acid derivatives, a plausible mechanism of action for "this compound" involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the inhibition of cyclooxygenase (COX) enzymes.[2][4][5]

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7] Many anti-inflammatory compounds exert their effects by preventing the activation of NF-κB.[4][8][9] COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes.[10][11]

A proposed signaling pathway is illustrated below:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription COX2 COX-2 Pro_inflammatory_Genes->COX2 Expression Compound 2-Amino-4-(1H-imidazol-1-YL) benzoic acid Compound->IKK Inhibits Compound->COX2 Inhibits PGs Prostaglandins COX2->PGs Synthesizes

Caption: Proposed anti-inflammatory mechanism of action.

In Vitro Evaluation: Cellular Assays for Anti-Inflammatory Activity

Initial screening of novel compounds is typically performed using in vitro cell-based assays to determine their potential efficacy and cytotoxicity.

Cell Viability and Cytotoxicity Assay

Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound.

Protocol: MTT Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS) stimulation of macrophages induces the production of nitric oxide (NO), a key inflammatory mediator.[12][13]

Protocol: Griess Assay for Nitrite Quantification

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13][14]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines

The inhibitory effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 is a key indicator of its anti-inflammatory potential.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[13]

  • Data Analysis: Calculate the concentration of cytokines from the standard curve.

In Vivo Assessment: Animal Models of Acute Inflammation

Promising candidates from in vitro studies should be further evaluated in in vivo models of inflammation to assess their efficacy in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[15][16][17][18] The injection of carrageenan into the rat paw induces a biphasic inflammatory response.[19]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.[20]

  • Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.[16][21]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[15][18]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Data Presentation and Interpretation

A clear and concise presentation of quantitative data is essential for the interpretation of results.

Table 1: In Vitro Anti-inflammatory Activity of a Hypothetical Imidazole-Benzoic Acid Derivative

AssayIC₅₀ (µM)
NO Production15.2 ± 1.8
TNF-α Secretion12.5 ± 2.1
IL-6 Secretion18.9 ± 3.4

Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin1055.4 ± 4.7
Test Compound2535.2 ± 3.9
Test Compound5048.7 ± 5.1

Experimental Workflow Visualization

A visual representation of the experimental workflow can aid in the planning and execution of studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cytotoxicity Cytotoxicity Assay (MTT) NO_Assay Nitric Oxide Assay (Griess Reagent) Cytotoxicity->NO_Assay Non-toxic concentrations Cytokine_Assay Cytokine Assay (ELISA) NO_Assay->Cytokine_Assay Paw_Edema Carrageenan-Induced Paw Edema Cytokine_Assay->Paw_Edema Active compounds Lead_Candidate Lead Candidate Identification Paw_Edema->Lead_Candidate Start Novel Compound (e.g., this compound) Start->Cytotoxicity

Caption: A typical workflow for screening novel anti-inflammatory compounds.

Conclusion and Future Directions

The protocols and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of "this compound" and other novel compounds with potential anti-inflammatory activity. By systematically assessing cytotoxicity, inhibition of key inflammatory mediators in vitro, and efficacy in an in vivo model of acute inflammation, researchers can effectively identify and characterize promising lead candidates for further development. Future studies should focus on elucidating the precise molecular targets and exploring the therapeutic potential of these compounds in chronic inflammatory disease models.

References

  • Guedes, K.M.M., et al. (2018). Salicytamide: A New Anti-inflammatory Designed Drug Candidate.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • (PDF) 4-(Imidazol-1-yl)benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (n.d.). PMC - NIH. Retrieved from [Link]

  • In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. (n.d.). PMC - NIH. Retrieved from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. Retrieved from [Link]

  • Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • (PDF) NFkB pathway and inhibition: an overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. (2019, January 30). ResearchGate. Retrieved from [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • SYNTHESIS OF 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017, June 24). PMC - PubMed Central. Retrieved from [Link]

  • ERK/NF-kB/COX-2 Signaling Pathway Plays a Key Role in Curcumin Protection against Acetaminophen-Induced Liver Injury. (n.d.). MDPI. Retrieved from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021, August 12). PMC. Retrieved from [Link]

  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). (n.d.). ResearchGate. Retrieved from [Link]

  • Inflammatory cytokines in LPS-induced RAW264.7 cells. (n.d.). Bio-protocol. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Protective effects of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives to adjuvant-induced arthritis rats by regulating the NF-κB signaling pathway. (2022, October 6). PubMed. Retrieved from [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). NIH. Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (n.d.). MDPI. Retrieved from [Link]

  • MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. (2026, January 22). MedPath. Retrieved from [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics. Retrieved from [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PMC - NIH. Retrieved from [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. Retrieved from [Link]

  • A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. (1996, June 28). PubMed. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Unknown Source.
  • Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO. Retrieved from [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). Unknown Source.
  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. (2022, September 11). YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from established principles in organic chemistry and data from analogous synthetic procedures.

The synthesis of this compound is a nuanced process, typically approached through a nucleophilic aromatic substitution, most commonly a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. This guide will focus on the Ullmann-type reaction, a robust and cost-effective method for this class of compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, from incomplete reactions to product loss during workup. Let's break down the potential causes and solutions.

Potential Cause 1: Inefficient Reaction Conditions

The Ullmann condensation requires careful optimization of several parameters. Harsh traditional conditions often involved high temperatures (often over 210°C) and stoichiometric amounts of copper.[1] Modern ligand-assisted protocols allow for milder conditions.

Troubleshooting Steps:

  • Review Your Starting Materials: The choice of leaving group on the aminobenzoic acid is critical. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a bromide or chloride, you may need more forcing conditions.

  • Catalyst and Ligand System: While traditional Ullmann reactions used copper powder, modern variations use a copper(I) salt (e.g., CuI) with a ligand. Amino acids, such as L-proline, have been shown to promote CuI-catalyzed C-N bond formation at lower temperatures (80-90°C).

  • Base Selection: A suitable base is crucial to deprotonate the imidazole and facilitate the reaction. Common choices include potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). Ensure the base is anhydrous, as water can interfere with the reaction.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are typically used.[2] Ensure the solvent is anhydrous.

  • Temperature and Reaction Time: While modern protocols are milder, the reaction may still require elevated temperatures (e.g., 80-120°C) and extended reaction times (12-24 hours).[2] Monitor the reaction by TLC to determine the optimal reaction time.

Potential Cause 2: Product Loss During Workup

This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino and imidazole groups) properties. This can complicate extraction.

Troubleshooting Steps:

  • Acidification: After the reaction, the product is typically in its carboxylate salt form. Careful acidification is necessary to precipitate the free acid. Aim for a pH around the isoelectric point of the molecule (a pH of approximately 5-6 is a good starting point) to maximize precipitation.[2]

  • Extraction: If the product does not precipitate cleanly, extraction may be necessary. Given its polarity, you may need to use a more polar solvent like ethyl acetate for extraction. Multiple extractions are recommended to ensure complete recovery from the aqueous phase.[2]

Question 2: I am observing multiple spots on my TLC plate. What are the likely side products?

The presence of multiple spots on your TLC indicates impurities. Identifying these can help in optimizing the reaction to minimize their formation.

Potential Side Products:

  • Unreacted Starting Materials: The most common "impurities" are your starting 2-amino-4-halobenzoic acid and imidazole.

  • Hydroxylation of the Aryl Halide: At elevated temperatures, the aryl halide can react with any residual water or hydroxide to form 2-amino-4-hydroxybenzoic acid.

  • Homocoupling of the Aryl Halide: The aryl halide can undergo homocoupling to form a biphenyl species, though this is less common in C-N couplings.

  • Decarboxylation: Under harsh basic conditions and high temperatures, the carboxylic acid group could potentially be lost.

Minimization Strategies:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydroxylation.

  • Optimize Stoichiometry: Use a slight excess of imidazole (1.2-1.5 equivalents) to drive the reaction to completion and minimize unreacted aryl halide.

  • Control Temperature: Avoid excessively high temperatures to reduce the likelihood of side reactions like decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most probable and widely applicable route is a copper-catalyzed Ullmann condensation between a 2-amino-4-halobenzoic acid (e.g., 2-amino-4-bromobenzoic acid) and imidazole. A detailed protocol for a similar compound, 3-(1H-imidazol-1-yl)benzoic acid, has been published and serves as an excellent template.[2]

Q2: Can I use a Buchwald-Hartwig amination for this synthesis?

Yes, a palladium-catalyzed Buchwald-Hartwig amination is a viable alternative for forming the C-N bond between an aryl halide and imidazole.[3] This reaction often requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu).[4] While highly effective, the cost of the palladium catalyst and ligands can be a consideration.

Q3: How do I purify the final product?

Purification typically involves the following steps:

  • Quenching and Acidification: After the reaction, the mixture is cooled and poured into water. The solution is then acidified to a pH of ~5-6 to precipitate the product.[2]

  • Extraction: The aqueous mixture is extracted with an organic solvent like ethyl acetate.[2]

  • Washing and Drying: The combined organic layers are washed with water and brine, then dried over an anhydrous salt like MgSO₄.[2]

  • Concentration and Recrystallization/Chromatography: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Q4: What are the critical parameters to control for optimal yield?

The following table summarizes the key parameters and their likely impact on the synthesis:

ParameterRecommended Range/ValueImpact on Yield and Purity
Starting Aryl Halide 2-amino-4-iodobenzoic acid or 2-amino-4-bromobenzoic acidIodo- derivatives are more reactive, potentially leading to higher yields and lower required temperatures.
Catalyst 0.1 equivalents of Copper(I) iodide (CuI)Essential for the reaction. Insufficient catalyst will result in a sluggish or incomplete reaction.
Ligand (optional but recommended) 0.1-0.2 equivalents of L-proline or 1,10-phenanthrolineCan significantly improve yield and allow for milder reaction conditions.
Base 2 equivalents of anhydrous K₂CO₃Crucial for deprotonating imidazole. Must be anhydrous.
Solvent Anhydrous DMF or DMSOA high-boiling polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction.
Temperature 80-120°CNeeds to be high enough for the reaction to proceed but not so high as to cause degradation or side reactions.
Reaction Time 12-24 hoursMonitor by TLC to determine completion.

Experimental Protocol: Ullmann Condensation for this compound

This protocol is adapted from the synthesis of 3-(1H-imidazol-1-yl)benzoic acid and is a strong starting point for optimization.[2]

Materials and Reagents:

  • 2-Amino-4-bromobenzoic acid

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-4-bromobenzoic acid (1 equivalent), imidazole (1.5 equivalents), anhydrous potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-amino-4-bromobenzoic acid.

  • Reaction: Stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to 100°C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of deionized water. Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Workflow

Below are diagrams illustrating the key relationships and workflows discussed in this guide.

G cluster_troubleshooting Troubleshooting Low Yield cluster_reaction_params Reaction Parameters cluster_workup_params Workup Parameters low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction product_loss Product Loss During Workup low_yield->product_loss catalyst Catalyst/Ligand System incomplete_reaction->catalyst base Base Selection incomplete_reaction->base solvent Solvent Choice incomplete_reaction->solvent temp_time Temperature/Time incomplete_reaction->temp_time acidification Incorrect pH for Precipitation product_loss->acidification extraction Inefficient Extraction product_loss->extraction

Caption: Troubleshooting workflow for low yield.

G cluster_reaction Ullmann Condensation cluster_workup Workup & Purification start 2-Amino-4-halobenzoic Acid + Imidazole reactants Reactants + CuI + Base (K₂CO₃) in DMF/DMSO start->reactants heating Heat (80-120°C, 12-24h) reactants->heating quench Quench with Water heating->quench acidify Acidify to pH ~5-6 quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Recrystallize or Column Chromatography extract->purify end This compound purify->end

Sources

Troubleshooting "2-Amino-4-(1H-imidazol-1-YL)benzoic acid" synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges due to the molecule's bifunctional nature, containing both a nucleophilic amino group and a carboxylic acid, in addition to the imidazole moiety. The most plausible synthetic route involves a nucleophilic aromatic substitution, likely a copper-catalyzed Ullmann condensation, between a 2-amino-4-halobenzoic acid derivative and imidazole. This guide will focus on troubleshooting this proposed synthetic pathway.

Proposed Synthetic Pathway

A logical, though hypothetical, synthetic approach is outlined below. This pathway will serve as the framework for our troubleshooting guide.

Synthetic_Pathway A 2-Amino-4-halobenzoic acid B Protection of Amino Group A->B C Protected 2-Amino-4-halobenzoic acid B->C D Ullmann Condensation with Imidazole C->D E Protected this compound D->E F Deprotection E->F G This compound F->G H Purification G->H I Final Product H->I

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Protection of the Amino Group

Question 1: I am observing low yields during the protection of the amino group of 2-amino-4-halobenzoic acid. What could be the cause?

Answer: Low yields during the protection step, for instance, using di-tert-butyl dicarbonate (Boc₂O) for a Boc-protection, can arise from several factors:

  • Inadequate Base: The choice and amount of base are critical. Common bases include sodium bicarbonate, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). The base neutralizes the acid formed during the reaction and enhances the nucleophilicity of the amino group. Ensure you are using at least one equivalent of the base.

  • Reaction Conditions: While many protection reactions proceed at room temperature, some may require gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Solvent Choice: The solvent should be inert to the reactants and capable of dissolving the starting material. Common solvents for Boc protection include tetrahydrofuran (THF), dioxane, or a biphasic system like THF/water.[1]

  • Hydrolysis of the Protecting Agent: Boc₂O can hydrolyze in the presence of water, especially under non-optimal pH conditions. Ensure your reagents and solvent are sufficiently dry if you are not using an aqueous system.

Troubleshooting Protocol: Optimizing Boc Protection

  • Reagent Check: Use fresh Boc₂O and a reliable base.

  • Solvent System: If using a single organic solvent, ensure it is dry. Alternatively, a biphasic system with a phase-transfer catalyst can be effective.

  • Base Equivalents: Start with 1.2 equivalents of base and monitor the reaction progress. If the reaction is sluggish, an additional 0.5 equivalents can be added.

  • Temperature Control: Begin the reaction at room temperature. If no significant conversion is observed after 2-3 hours, gradually increase the temperature to 40-50°C.

Question 2: I am seeing multiple spots on my TLC plate after the protection reaction, even after a long reaction time. What are these side products?

Answer: The formation of multiple products suggests side reactions are occurring. Potential side products include:

  • Bis-protected Amine: While sterically hindered, it's possible for the protecting group to react with the already protected amine under harsh conditions, though this is less common for Boc groups.

  • Reaction with Carboxylic Acid: The carboxylic acid could be activated and react with the amine of another molecule, leading to amide bond formation, especially if a coupling agent is inadvertently present or formed.

  • Degradation: The starting material or product might be sensitive to the reaction conditions (e.g., prolonged heating).

To identify the side products, consider using LC-MS (Liquid Chromatography-Mass Spectrometry). To minimize their formation, ensure precise stoichiometric control of your reagents and optimize the reaction time and temperature.

Part 2: Ullmann Condensation

Question 3: My Ullmann condensation between the protected 2-amino-4-halobenzoic acid and imidazole is giving a very low yield. What are the critical parameters to consider?

Answer: The Ullmann reaction is notoriously sensitive to reaction conditions. Key factors for a successful coupling include:

  • Catalyst System: A copper(I) source is typically used, such as CuI, Cu₂O, or Cu(OTf)₂. The choice of ligand is also crucial.[2] Common ligands include 1,10-phenanthroline and various diamines. The catalyst and ligand loading should be optimized; typically, 5-20 mol % is used.

  • Base: A suitable base is required to deprotonate the imidazole. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like DBU. The base's strength and solubility can significantly impact the reaction rate.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally used to achieve the necessary reaction temperatures (often >100°C).

  • Temperature: The reaction temperature is a critical parameter. Too low, and the reaction will not proceed; too high, and you risk decomposition and side reactions like decarboxylation.

Troubleshooting Workflow: Ullmann Condensation

Ullmann_Troubleshooting Start Low Yield in Ullmann Condensation Catalyst Optimize Catalyst System (Cu Source and Ligand) Start->Catalyst Base Screen Different Bases (K₂CO₃, Cs₂CO₃) Start->Base Solvent Evaluate Solvent Choice (DMF, DMSO, NMP) Start->Solvent Temp Optimize Reaction Temperature Start->Temp Result Improved Yield Catalyst->Result Base->Result Solvent->Result Temp->Result

Caption: Troubleshooting flowchart for the Ullmann condensation step.

Question 4: I am observing a significant amount of a side product that appears to be the dehalogenated starting material. How can I prevent this?

Answer: Dehalogenation is a common side reaction in copper-catalyzed cross-coupling reactions. It is often promoted by:

  • High Temperatures: Excessive heat can lead to hydrodehalogenation.

  • Protic Solvents: The presence of protic species can serve as a proton source.

  • Suboptimal Ligand: The ligand plays a role in stabilizing the copper catalyst and facilitating the desired C-N bond formation over competing pathways.

Mitigation Strategies:

  • Temperature Screening: Carefully screen the reaction temperature, starting from a lower temperature (e.g., 100°C) and gradually increasing it.

  • Anhydrous Conditions: Ensure your solvent and reagents are dry.

  • Ligand Optimization: Screen different ligands. For example, if you are using 1,10-phenanthroline, you could try other nitrogen-based ligands.

Table 1: Recommended Starting Conditions for Ullmann Condensation

ParameterRecommended ConditionRationale
Catalyst CuI (10 mol %)Commonly effective and commercially available.
Ligand 1,10-phenanthroline (20 mol %)Known to be effective in Ullmann couplings of imidazoles.[2]
Base K₂CO₃ (2 equivalents)A common and effective base for this transformation.
Solvent Anhydrous DMF or DMSOHigh boiling point and good solubility for reactants.
Temperature 110-130 °CA typical temperature range for these reactions.
Part 3: Deprotection and Purification

Question 5: The deprotection of the Boc group is leading to a complex mixture. How can I achieve a clean deprotection?

Answer: Boc deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl). A complex mixture upon deprotection could be due to:

  • Acid-catalyzed Side Reactions: The imidazole ring can be sensitive to strong acids, potentially leading to degradation.

  • Incomplete Deprotection: Insufficient acid or reaction time can result in a mixture of starting material and product.

  • Difficult Work-up: The product is amphoteric, which can complicate the isolation process.

Recommended Deprotection Protocol:

  • Dissolve the protected compound in a minimal amount of a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add an excess of the acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM) at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) to the isoelectric point of the amino acid to precipitate the product.

Question 6: I am struggling with the final purification of this compound. Standard silica gel chromatography is not working well. What are my options?

Answer: The amphoteric nature of the final product (containing both a basic amino group and an acidic carboxylic acid group) makes purification by standard silica gel chromatography challenging due to strong interactions with the stationary phase. Here are some alternative purification strategies:

  • Recrystallization: This is often the most effective method for purifying such compounds. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like water or ethyl acetate) might be effective.

  • Ion-Exchange Chromatography: This technique is specifically designed to separate molecules based on their charge. You can use either a cation-exchange or an anion-exchange resin.

  • Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18 silica) with a mobile phase containing a buffer (e.g., ammonium acetate or formic acid) can be a good option.

Purification Strategy Flowchart

Purification_Strategy Start Crude Product Recrystallization Attempt Recrystallization (e.g., EtOH/Water) Start->Recrystallization IonExchange Ion-Exchange Chromatography Recrystallization->IonExchange Unsuccessful PureProduct Pure Product Recrystallization->PureProduct Successful ReversePhase Reverse-Phase Chromatography IonExchange->ReversePhase Unsuccessful IonExchange->PureProduct Successful ReversePhase->PureProduct

Caption: Decision-making flowchart for the purification of the final product.

References

  • Buchwald, S. L., & Bolm, C. (Eds.). (2009). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals (Vol. 1). John Wiley & Sons.
  • Altman, R. A., & Buchwald, S. L. (2006). A Mild, Copper-Catalyzed N-Arylation of Imidazole with Aryl Iodides and Bromides. Organic Letters, 8(13), 2779–2782. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Boc Protection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Synthesis Overview: The Ullmann Condensation Approach

The synthesis of this compound is commonly achieved through a copper-catalyzed N-arylation, specifically an Ullmann condensation. This reaction couples 2-amino-4-fluorobenzoic acid with imidazole. The success of this synthesis hinges on the careful optimization of several key parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

Reaction Scheme:

II. Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the synthesis of this compound.

Q1: What is the role of the copper catalyst, and which form is most effective?

A1: The copper catalyst is central to the Ullmann condensation, facilitating the C-N bond formation between the aryl halide and the imidazole. While various copper sources can be used (Cu(0), Cu(I), Cu(II)), Cu(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are often preferred as they are typically the active catalytic species.[1] The catalyst's role is to undergo oxidative addition with the aryl halide, followed by coordination with the imidazole and subsequent reductive elimination to form the desired product and regenerate the Cu(I) catalyst.

Q2: Why is a ligand necessary in this reaction?

A2: Ligands are crucial for stabilizing the copper catalyst, preventing its precipitation as inactive copper oxides, and increasing its solubility in the reaction medium.[1] They also modulate the reactivity of the catalyst, facilitating the key steps of the catalytic cycle. Common ligands for Ullmann couplings include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N,N-dimethylglycine.[1][2] The choice of ligand can significantly impact the reaction yield and rate.

Q3: How does the choice of base influence the reaction outcome?

A3: The base plays a critical role in deprotonating the imidazole, making it a more potent nucleophile to attack the copper-aryl complex. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or phosphates like potassium phosphate (K₃PO₄).[1] The strength and solubility of the base can affect the reaction kinetics. Cs₂CO₃ is often a good choice due to its high solubility in polar aprotic solvents.

Q4: What are the most suitable solvents for this synthesis?

A4: High-boiling polar aprotic solvents are generally preferred for Ullmann condensations to ensure the reactants remain in solution at the required reaction temperatures. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are common choices.[3] The selection of the solvent can influence reaction rates and yields, so screening different solvents may be necessary for optimization.

Q5: What are the typical reaction temperatures and durations?

A5: Ullmann condensations often require elevated temperatures, typically ranging from 100 to 150 °C.[1][4] The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system.[4][5] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

III. Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section provides a structured approach to troubleshooting common issues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized copper source).Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[1]
Inappropriate ligand or no ligand used.Screen various ligands such as 1,10-phenanthroline, L-proline, or N,N-dimethylglycine.[1][2]
Insufficiently strong or insoluble base.Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[1]
Low reaction temperature.Gradually increase the reaction temperature in increments of 10 °C, ensuring it does not exceed the solvent's boiling point.
Poor quality of starting materials.Verify the purity of 2-amino-4-fluorobenzoic acid and imidazole using appropriate analytical techniques (e.g., NMR, melting point).
Formation of Side Products Homocoupling of the aryl halide.This can occur at very high temperatures. Try lowering the reaction temperature.
Decarboxylation of the starting material or product.This is also often temperature-dependent. A lower reaction temperature may mitigate this.
Reaction with the amino group.While the fluorine is more reactive, some reaction at the amino group is possible. Protecting the amino group may be an option in complex cases, though it adds extra synthetic steps.
Difficulty in Product Purification Residual copper catalyst in the product.During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove copper salts.
Co-elution of starting materials and product during chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method.[6]
Troubleshooting Workflow

TroubleshootingWorkflow cluster_optimization Optimization Cycle start Low/No Yield check_reagents Verify Reagent Purity (NMR, MP) start->check_reagents optimize_catalyst Optimize Catalyst & Ligand (Screen Cu(I) salts, ligands) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (Screen K2CO3, Cs2CO3, K3PO4) optimize_catalyst->optimize_base optimize_temp Optimize Temperature (Increase in 10°C increments) optimize_base->optimize_temp optimize_solvent Optimize Solvent (DMF, DMSO, NMP) optimize_temp->optimize_solvent success Successful Synthesis optimize_solvent->success Yield Improves

Caption: A systematic workflow for troubleshooting low-yield reactions.

IV. Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a starting point for optimization.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Imidazole

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel, add 2-amino-4-fluorobenzoic acid (1 equivalent), imidazole (1.2 equivalents), CuI (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and K₂CO₃ (2 equivalents).[1]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]

  • Add anhydrous DMF via syringe.

  • Place the vessel in a preheated heating block and stir at 120 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Optimization Parameters

For systematic optimization, consider varying the following parameters:

ParameterVariations to Screen
Catalyst CuI, CuBr, Cu₂O
Ligand 1,10-Phenanthroline, L-Proline, N,N-Dimethylglycine
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent DMF, DMSO, Dioxane, Toluene
Temperature 100 °C, 120 °C, 140 °C
Reaction Mechanism Visualization

UllmannMechanism CuI Cu(I)L OxAdd [Ar-Cu(III)-F]L CuI->OxAdd + Ar-F (Oxidative Addition) ArylF Ar-F LigandExch [Ar-Cu(III)-Im]L OxAdd->LigandExch + Im⁻ (Ligand Exchange) ImH Im-H Im_anion Im⁻ ImH->Im_anion + Base Base Base LigandExch->CuI Product Ar-Im LigandExch->Product (Reductive Elimination) HF HF LigandExch->HF

Caption: A simplified catalytic cycle for the Ullmann N-arylation.

V. References

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature protocols, 5(5), 945–953.

  • Chen, Y., & Yekta, S. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(25), 9312–9319.

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

  • Evindar, G., & Batey, R. A. (2006). Copper- and Palladium-Catalyzed Intramolecular Aryl Guanidinylation: An Efficient Method for the Synthesis of 2-Amino-3,4-dihydro-4-quinazolines and Related Heterocycles. The Journal of Organic Chemistry, 71(5), 1802–1808.

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

  • Kant, R., Agarwal, S., & Agarwal, S. (2020). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 5(18), 5404-5425.

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o524.

Sources

Technical Support Center: Purification of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging molecule. Due to its unique trifunctional nature—possessing an acidic carboxylic acid, a basic primary amine, and a basic imidazole ring—this compound presents specific purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Section 1: Understanding the Challenge - Core Properties and Purity Assessment

The primary difficulty in purifying this compound stems from its amphoteric character. The molecule's solubility is highly dependent on pH, and its multiple hydrogen bond donors and acceptors can lead to strong interactions with polar stationary phases in chromatography, often resulting in poor separation and recovery.

Key Physicochemical Properties (Predicted)

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₉N₃O₂---
Molecular Weight 203.20 g/mol [1][2]Relevant for mass spectrometry analysis.
pKa₁ (Carboxylic Acid) ~4-5Becomes charged (deprotonated) at basic pH, increasing aqueous solubility.
pKa₂ (Anilinic Amine) ~2-3Becomes charged (protonated) at acidic pH. Less basic than the imidazole.
pKa₃ (Imidazole) ~6-7Becomes charged (protonated) at acidic pH, increasing aqueous solubility.
Polarity HighSuggests poor solubility in non-polar organic solvents and strong retention on normal-phase silica.

Frequently Asked Questions: Purity Analysis

Q1: How can I accurately assess the purity of my crude and purified samples?

A1: A multi-faceted approach is essential for a complete purity profile. No single technique is sufficient.

  • ¹H NMR Spectroscopy: This is the first and most crucial step. It provides structural confirmation and reveals the presence of organic impurities. Integrate the peaks corresponding to your product against those of known impurities or a calibrated internal standard for quantitative analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a gradient elution is typically effective.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

    • Detection: UV detection is suitable for this molecule; a photodiode array (PDA) detector can help distinguish between impurities with different chromophores.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry, allowing you to identify the molecular weights of impurities.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most effective and scalable method for purifying this compound. However, finding the right conditions can be challenging.

Diagram: Recrystallization Solvent Selection Workflow

G Start Start: Select a test solvent TestCold Add a few drops of cold solvent to ~20mg of crude material Start->TestCold ColdSoluble Is it soluble? TestCold->ColdSoluble BadSolvent Result: Poor Solvent (Product will not crystallize) ColdSoluble->BadSolvent Yes TestHot Heat the mixture to boiling ColdSoluble->TestHot No HotSoluble Is it soluble? TestHot->HotSoluble GoodSolvent Result: Good Candidate Solvent (Proceed to full-scale recrystallization) HotSoluble->GoodSolvent Yes TryPair Consider a solvent/anti-solvent pair (e.g., dissolve in hot EtOH, add water) HotSoluble->TryPair No

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Recrystallization FAQs & Troubleshooting

Q1: I can't find a single solvent that works for recrystallization. What should I do?

A1: This is a common issue due to the compound's high polarity. The solution is often pH-mediated recrystallization (acid-base neutralization) or using a solvent/anti-solvent system.

  • Causality: The molecule's charge state dramatically alters its solubility. In acidic water, the amine and imidazole groups are protonated, forming a soluble salt. In basic water, the carboxylic acid is deprotonated, also forming a soluble salt. At its isoelectric point (the pH where the net charge is zero), the molecule's aqueous solubility is at its minimum, making it ideal for precipitation.[4]

  • Solution: pH-Swing Recrystallization Protocol

    • Dissolution: Weigh your crude material and place it in an Erlenmeyer flask. Add a minimal amount of dilute aqueous acid (e.g., 1M HCl) with stirring until the solid completely dissolves. You are forming the soluble hydrochloride salt.

    • Hot Filtration (Optional): If there are insoluble impurities (dust, non-basic materials), heat the solution and perform a hot gravity filtration to remove them.

    • Neutralization: Slowly add a dilute aqueous base (e.g., 1M NaOH or ammonium hydroxide) dropwise to the stirred solution.

    • Precipitation: As the pH approaches the isoelectric point, you will see the purified product begin to precipitate or crystallize out of the solution. Monitor the pH with indicator paper.

    • Cooling & Isolation: Once precipitation is complete, cool the mixture in an ice bath to maximize yield. Collect the solid by vacuum filtration, wash with cold deionized water, and then a small amount of a water-miscible solvent like cold ethanol to aid drying.

    • Drying: Dry the purified crystals under vacuum.

Q2: My product "oils out" instead of forming crystals during recrystallization.

A2: Oiling out occurs when the solid melts or separates as a liquid phase before it crystallizes. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if impurities are inhibiting crystal lattice formation.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.

    • Add More Solvent: The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Section 3: Troubleshooting Column Chromatography

While recrystallization is preferred for scale, column chromatography is invaluable for removing closely related impurities or for smaller-scale purifications. The key challenge is mitigating the strong interaction between the basic compound and the acidic silica gel.

Diagram: Chromatography Troubleshooting Decision Tree

G Start Run analytical TLC in proposed eluent system Rf_Check What is the Rf value? Start->Rf_Check Rf_Low Rf is too low (< 0.1) Rf_Check->Rf_Low Low Rf_High Rf is too high (> 0.6) Rf_Check->Rf_High High Rf_Good Rf is good (0.2 - 0.4) Rf_Check->Rf_Good Good Increase_Polarity Action: Increase eluent polarity (e.g., more MeOH in DCM) Rf_Low->Increase_Polarity Decrease_Polarity Action: Decrease eluent polarity (e.g., less MeOH in DCM) Rf_High->Decrease_Polarity Tailing_Check Is there streaking or tailing? Rf_Good->Tailing_Check Increase_Polarity->Start Decrease_Polarity->Start Add_Modifier Action: Add a basic modifier (0.5-1% Triethylamine or NH₄OH) Tailing_Check->Add_Modifier Yes Run_Column Proceed to Flash Column Chromatography Tailing_Check->Run_Column No Add_Modifier->Start

Caption: A decision tree for optimizing a chromatography mobile phase.

Chromatography FAQs & Troubleshooting

Q1: My compound is streaking badly or won't elute from the silica gel column.

A1: This is the most common problem and is caused by strong, non-ideal interactions between the basic nitrogen atoms (especially the imidazole) and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible binding or slow, tailing elution.

  • Solution: Use a Mobile Phase Modifier.

    • Add a Base: Incorporating a small amount of a competitive base into your mobile phase is the most effective solution. The modifier will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.[5]

      • Triethylamine (TEA): Add 0.5-2% (v/v) to your eluent system (e.g., Dichloromethane/Methanol/TEA 90:9:1).

      • Ammonium Hydroxide: For very polar systems, a solvent mixture like Ethyl Acetate/Methanol/Ammonium Hydroxide can be effective.

    • Use a More Polar Alcohol: Sometimes, simply switching from methanol to ethanol or isopropanol can change the selectivity and improve peak shape.

Recommended Mobile Phase Systems for Initial Screening

SystemPolarityComments
Dichloromethane / Methanol Medium to HighA standard starting point. Gradient from 2% to 20% MeOH.
Ethyl Acetate / Hexanes / Methanol MediumGood for less polar impurities.
Dichloromethane / Methanol / Triethylamine Medium to HighHighly Recommended. The TEA is critical for good peak shape.
Ethyl Acetate / Methanol / NH₄OH HighUse for highly polar compounds that won't elute with other systems.

Q2: My compound appears to be degrading on the column.

A2: Prolonged exposure to the acidic silica gel can sometimes cause degradation of sensitive molecules.

  • Solutions:

    • Run the column quickly: Use flash chromatography with positive air pressure rather than slow gravity chromatography to minimize the residence time of your compound on the stationary phase.[5]

    • Deactivate the Silica: You can prepare a less acidic stationary phase by creating a slurry of silica gel in your mobile phase that already contains the basic modifier (e.g., 1% TEA) and use this to pack your column.

    • Switch Stationary Phase: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase).

Section 4: Stability and Storage

Q1: Is this compound stable during purification and storage?

A1: Generally, the compound is stable under standard laboratory conditions. However, there are potential liabilities to be aware of.

  • Thermal Stability: Avoid excessive heat. Benzoic acid derivatives can undergo decarboxylation at very high temperatures, though this is unlikely under typical recrystallization conditions (≤100 °C).[6]

  • pH Stability: The compound is stable in both acidic and basic solutions for the duration of extractions or pH-swing recrystallizations. However, for long-term storage, it is best to store the isolated, neutral solid.

  • Storage: Store the purified, dry solid in a well-sealed container at room temperature or refrigerated, protected from light.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E67, o524. [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Orozco-Castañeda, H. J., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid. Molbank. [Link]

  • Falih, Z. H., & Hammood, Z. A. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid. Advanced Journal of Chemistry, Section A. [Link]

  • Singh, P., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives. ACS Infectious Diseases. [Link]

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData. [Link]

  • Unknown Author. (Date unknown). Optimized chromatography of standard mixtures of amino acids, with UV... ResearchGate. [Link]

  • Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid.
  • ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES | Science topic. [Link]

  • Google Patents. (1992).
  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152. [Link]

  • Google Patents. (1998). Affinity purification methods involving imidazole elution.
  • Kumar, A., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances. [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Branco, L. C., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid... [Link]

  • PubChem. (n.d.). 4-Amino-2-imidazol-1-ylbenzoic acid. [Link]

  • Amerigo Scientific. (n.d.). 4-(2-Amino-1H-imidazol-1-yl)benzoic acid. [Link]

  • Kelemen, E., Tanos, B., & Halmagyi, D. (1950). Separation of p-aminobenzoic acid derivatives by paper chromatography. Biochemical Journal. [Link]

  • Dana Bioscience. (n.d.). 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid 100mg. [Link]

Sources

"2-Amino-4-(1H-imidazol-1-YL)benzoic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Amino-4-(1H-imidazol-1-YL)benzoic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation profile of this compound. As a molecule incorporating a hydrophilic amino acid moiety and a catalytically active imidazole ring, its stability can be sensitive to various experimental and storage conditions. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the handling, storage, and analysis of this compound.

Issue: Appearance of extraneous peaks in HPLC chromatogram after sample preparation in aqueous buffer.
  • Question: I dissolved my sample of this compound in a neutral pH aqueous buffer for my assay, and upon analysis by RP-HPLC, I observe one or more new, more polar peaks eluting earlier than the parent compound. What could be happening?

  • Answer: The appearance of new, more polar peaks suggests potential degradation of your compound in the aqueous solution. The primary suspect for this observation is hydrolytic degradation . The imidazole ring, while generally stable, can be susceptible to ring-opening under certain conditions, although this is less common. A more likely scenario involves the aminobenzoic acid portion of the molecule. While the amide bond is not present, the molecule as a whole can be susceptible to oxidative degradation in aqueous solutions, especially if the buffer is not properly degassed or if it contains trace metal ions.

    Another possibility, though less likely at neutral pH, is the intramolecular catalysis leading to unforeseen reactions. The proximity of the amino and carboxylic acid groups could, under specific conditions (e.g., presence of activating agents), lead to self-condensation or other side reactions.

  • Troubleshooting Steps:

    • Control for Oxidation: Prepare your solutions using freshly degassed buffers. You can degas by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum. Also, consider adding a small amount of an antioxidant, like EDTA, to chelate any metal ions that could catalyze oxidation.

    • pH Study: Evaluate the stability of the compound in buffers of different pH values (e.g., pH 3, 5, 7, and 9). This will help you identify the pH range where the compound is most stable. The imidazole ring has a pKa of around 7, meaning its protonation state will change around this pH, which can affect its stability.[1]

    • Temperature Control: Prepare your samples in an ice bath and store them in a refrigerated autosampler if possible. Elevated temperatures can accelerate degradation.

    • Fresh Sample Preparation: Always prepare your solutions fresh before analysis. Avoid storing stock solutions in aqueous buffers for extended periods unless their stability has been thoroughly validated.

Issue: Loss of potency of solid compound over time.
  • Question: My solid stock of this compound has been stored on the shelf for several months. When I prepared a fresh solution, the concentration was significantly lower than expected. Why is this happening?

  • Answer: The loss of potency in the solid state is likely due to gradual degradation caused by environmental factors. The two primary culprits are photodegradation and reaction with atmospheric moisture and oxygen . Imidazole and its derivatives are known to be sensitive to light, which can induce photo-oxidation.[2][3] The aminobenzoic acid moiety can also be susceptible to slow oxidation.

  • Troubleshooting and Prevention:

    • Proper Storage: Store the solid compound in a tightly sealed, amber-colored vial to protect it from light and moisture.[4][5] For long-term storage, it is recommended to keep it in a desiccator at refrigerated temperatures (2-8 °C).

    • Inert Atmosphere: For highly sensitive applications or long-term archival, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

    • Regular Quality Control: Periodically re-test the purity of your solid stock, especially if it has been stored for an extended period. A simple HPLC purity check can confirm its integrity before use in critical experiments.

Issue: Inconsistent results in cell-based assays.
  • Question: I am using this compound in a cell-based assay, and I'm observing high variability between experiments. Could this be related to compound stability?

  • Answer: Absolutely. Inconsistent results in biological assays are often traced back to the stability of the test compound in the assay medium. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4 and incubated at 37°C, often in the presence of oxygen. These conditions are conducive to both hydrolytic and oxidative degradation. The degradation products may be inactive, less active, or even cytotoxic, leading to unreliable and non-reproducible results.

  • Recommended Workflow for Cell-Based Assays:

    G cluster_prep Stock Solution Preparation cluster_assay Assay Execution A Prepare high-concentration stock in anhydrous DMSO or Ethanol B Dilute stock into culture medium immediately before use A->B Minimize aqueous exposure C Perform time-course stability study in media at 37°C B->C Validate stability D Analyze samples by HPLC-UV/MS at T=0 and subsequent time points C->D Quantify degradation E Determine stability window and adjust experimental protocol D->E Informed decision making

  • Protocol for Media Stability Study:

    • Prepare a concentrated stock solution of the compound in a non-aqueous solvent like DMSO.

    • Spike the compound into the cell culture medium to the final desired concentration.

    • Incubate the medium under standard assay conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

    • Immediately analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.

    • This will establish the time window within which your assay must be completed to ensure the compound concentration remains within an acceptable range (e.g., >90% of the initial concentration).

II. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A1: For long-term stability, the solid compound should be stored in a cool (2-8°C), dry, and dark environment. [4][6]Using a desiccator and amber vials is highly recommended. [5]For solutions, it is best to prepare them fresh. If short-term storage is necessary, use a non-aqueous solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Q2: What are the likely degradation pathways for this molecule?

    • A2: Based on the functional groups present, the most probable degradation pathways are:

      • Oxidation: The imidazole ring and the electron-rich aminobenzoic acid ring are susceptible to oxidation. [3][7]This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or metal ions.

      • Photodegradation: Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation. [2][8]Imidazole-containing compounds have been shown to be sensitive to photodegradation in solution. [3] * Hydrolysis: While less common for the core structure, extreme pH conditions could potentially lead to the opening of the imidazole ring.

      • Decarboxylation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation. [9][10]

    G cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidative (e.g., H2O2) Oxidized Oxidized Imidazole/Aniline Oxidation->Oxidized Light Photolytic (UV/Vis) Photoproducts Various Photoproducts Light->Photoproducts Heat Thermal Decarboxylated Decarboxylated Analog Heat->Decarboxylated pH Acidic/Basic Hydrolysis RingOpened Ring-Opened Products pH->RingOpened Parent This compound Parent->Oxidation Parent->Light Parent->Heat Parent->pH

    Caption: Potential degradation pathways under forced stress conditions.

  • Q3: How can I develop a stability-indicating HPLC method for this compound?

    • A3: A stability-indicating method is one that can separate the parent compound from all its potential degradation products. [11][12]To develop such a method, you need to perform a forced degradation study . [13] Protocol for Forced Degradation Study:

    • Prepare Samples: Expose solutions of the compound to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

      • Oxidation: 3% H2O2 at room temperature for 24-48 hours.

      • Thermal Degradation: Heat a solid sample at 105°C for 24 hours and a solution at 60°C for 48 hours.

      • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • HPLC Method Development:

      • Start with a generic reversed-phase method (e.g., C18 column with a water/acetonitrile or water/methanol gradient).

      • Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all new peaks (degradants).

      • Optimize the mobile phase composition, gradient slope, pH, and column temperature to improve resolution.

      • Use a photodiode array (PDA) detector to check for peak purity. This ensures that the parent peak is not co-eluting with any degradants.

    • Method Validation: Once the method is developed, validate it according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness. [12]

  • Q4: What are the expected degradation products I should look for?

    • A4: While the exact structures would need to be confirmed by techniques like LC-MS and NMR, based on chemical principles, you might expect to see:

      • From Oxidation: Products where the imidazole ring is oxidized, or hydroxylation of the aminobenzoic acid ring.

      • From Hydrolysis: Under harsh conditions, potential cleavage of the imidazole ring to form diamino derivatives.

      • From Thermal Stress: 4-(1H-imidazol-1-yl)aniline as a result of decarboxylation.

      • From Photodegradation: A complex mixture of products, potentially involving dimerization or ring rearrangement. [2]

III. Data Summary and Protocols

Table 1: Recommended Analytical and Storage Conditions
ParameterRecommendationRationale & References
Storage (Solid) 2-8°C, in a desiccator, protected from light.To minimize thermal degradation, hydrolysis from atmospheric moisture, and photodegradation. [4][5][6]
Storage (Solution) -20°C or -80°C in anhydrous DMSO. Prepare fresh.Aqueous solutions are prone to hydrolysis and oxidation. DMSO is a suitable non-aqueous solvent.
Recommended HPLC Column C18 or Phenyl-Hexyl (for aromatic selectivity).Provides good retention and separation for aromatic compounds.
Mobile Phase (Typical) Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer).Allows for good peak shape and resolution. The buffer controls the ionization state of the amino and carboxylic acid groups. [14]
Detection Wavelength Monitor at the compound's λmax (typically in the UV range). Use a PDA detector for purity analysis.Ensures maximum sensitivity and allows for peak purity assessment.

References

  • da Silva, J. F. M., et al. (2017). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E, E67(Pt 2), o370. Available at: [Link]

  • ACS Publications. (n.d.). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Available at: [Link]

  • ResearchGate. (n.d.). High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. Available at: [Link]

  • ACS Publications. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3139-3148. Available at: [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Available at: [Link]

  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available at: [Link]

  • Portland Press. (n.d.). Hydrolysis of benzoyl-tyrosyl-p-aminobenzoic acid by a human intestinal microvillar peptidase. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation of 18 amino acids during pyrolytic processes. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Patel, Y., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(3), 350-359. Available at: [Link]

  • PubMed. (n.d.). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • ResearchGate. (n.d.). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Advanced Journal of Chemistry. (n.d.). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation I. Available at: [Link]

  • ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). Available at: [Link]

  • J-STAGE. (n.d.). Thermal Degradation of Aromatic Amino Acids. Available at: [Link]

  • Int J Pharm Bio Sci. (2017). New validated stability indicating gradient rp-hplc method for the assay &related substances of miconazole nitrate and assay of benzoic acid in miconazole nitrate 2.0% w/w gel. Available at: [Link]

  • SpringerLink. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. Available at: [Link]

  • ResearchGate. (n.d.). 2-Amino-4-chlorobenzoic acid. Available at: [Link]

  • YouTube. (2023). Para-Aminobenzoic Acid (PABA) - CHEM 342L. Available at: [Link]

  • MDPI. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Available at: [Link]

  • Sato, N., et al. (2016). Hydrothermal Degradation of Amino Acids. ChemSusChem, 9(1), 1-17. Available at: [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Available at: [Link]

  • ResearchGate. (n.d.). 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid. Available at: [Link]

  • ACS Publications. (n.d.). Ammonia Generation during Thermal Degradation of Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available at: [Link]

Sources

"2-Amino-4-(1H-imidazol-1-YL)benzoic acid" solubility problems in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support center for this compound. As scientists and researchers, we understand that a compound's physicochemical properties are as critical to an experiment's success as its biological activity. This guide is designed to provide you with an in-depth understanding of the solubility characteristics of this molecule and to offer practical, field-proven strategies to ensure its successful application in your assays. We will move beyond simple protocols to explain the fundamental chemistry driving these recommendations, empowering you to troubleshoot effectively and generate reliable, reproducible data.

Understanding the Molecule: The Root of the Solubility Problem

Before troubleshooting, it's essential to understand the inherent chemical nature of this compound. This compound is an amphoteric molecule , meaning it possesses both acidic and basic functional groups.

  • Acidic Group: A carboxylic acid (-COOH)

  • Basic Groups: An aromatic amino group (-NH2) and a basic nitrogen in the imidazole ring.[1][2][3]

This dual nature means its net electrical charge, and consequently its aqueous solubility, is highly dependent on the pH of the solution.[4][5][6] The solubility of many compounds is strongly influenced by the pH of the solution.[5] At a specific pH, known as the isoelectric point (pI), the positive and negative charges will balance, resulting in a neutral zwitterion with minimum aqueous solubility . This is often the underlying reason for precipitation when diluting a DMSO stock into a neutral physiological buffer (pH ~7.4).

Physicochemical Properties Summary
PropertyValue / EstimateSource & Significance
Molecular Formula C₁₀H₉N₃O₂[7] Defines the molar mass for stock solution calculations.
Molecular Weight 203.20 g/mol [7] Crucial for accurate concentration calculations.
Calculated XLogP3 0.5[7] Indicates relatively low lipophilicity, suggesting that poor solubility is primarily driven by crystal lattice energy and pH effects, not just "greasiness".
pKa (estimated) ~2-4 (Carboxylic Acid)~4-5 (Amino Group)~6-7 (Imidazole Ring)Based on related structures like 4-aminobenzoic acid and imidazole.[1][8] These values are critical for predicting how pH changes will affect charge and solubility.
The Impact of pH on Molecular Charge and Solubility

The ionization state of the molecule changes dramatically with pH, directly impacting its ability to interact with water molecules.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pI Isoelectric Point (pI) (e.g., pH 4-6) cluster_high_ph High pH (e.g., pH > 9) low_ph Predominantly Cationic (+) -COOH (neutral) -NH3+ (positive) -Imidazole-H+ (positive) Result: High Solubility pI Predominantly Zwitterionic (Neutral Net Charge) -COO- (negative) -NH3+ (positive) -Imidazole (neutral/positive) Result: Minimum Solubility low_ph->pI Increase pH high_ph Predominantly Anionic (-) -COO- (negative) -NH2 (neutral) -Imidazole (neutral) Result: High Solubility pI->high_ph Increase pH

Caption: Conceptual diagram of pH effect on the charge and solubility of an amphoteric molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound won't dissolve when preparing the initial stock solution. What should I do?

Answer: This is a common first hurdle. For primary stock solutions, an organic solvent is almost always necessary.

Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is a powerful aprotic solvent capable of dissolving a vast range of compounds for in vitro studies.[9][10]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculation: Weigh out 2.032 mg of this compound (MW = 203.20 g/mol ) for every 1 mL of DMSO you plan to use.

  • Dissolution: Add the dry compound to a sterile, appropriate vial (e.g., glass or polypropylene). Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes.

  • Gentle Warming (Optional): If dissolution is slow, you may warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[11] This can help overcome the initial energy barrier for dissolution.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates before storing. A clear solution is critical for accurate concentration determination.[12]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[13] Store at -20°C or -80°C.

Q2: The DMSO stock is clear, but the compound precipitates immediately when I add it to my aqueous assay buffer (e.g., PBS or cell media). Why is this happening and how do I fix it?

Answer: This is the most frequent and critical issue. It occurs because you are moving the compound from a favorable organic environment (DMSO) to an unfavorable aqueous one, likely at a pH near the compound's pI. The low final concentration of DMSO is not sufficient to keep it in solution.[11][12]

Troubleshooting Workflow

G start Problem: Compound precipitates in aqueous assay buffer. q1 What is the final DMSO concentration? start->q1 q2 Can the assay pH be modified without affecting the biology? q1->q2 0.1% - 0.5% sol1 Increase final DMSO concentration. (Caution: Max 0.5% for most cell assays). Verify solvent tolerance of your system. q1->sol1 < 0.1% sol2 Prepare assay buffer at acidic pH (e.g., 5.0) or basic pH (e.g., 9.0) to ionize the compound and increase solubility. q2->sol2 Yes sol3 Consider advanced formulation: - Use of co-solvents (e.g., PEG) - Solubilizing excipients (e.g., cyclodextrins) (Requires significant validation) q2->sol3 No end_fail If precipitation persists and assay cannot be modified, compound may be unsuitable for this specific assay. sol3->end_fail

Sources

"2-Amino-4-(1H-imidazol-1-YL)benzoic acid" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-4-(1H-imidazol-1-YL)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate potential assay interferences and artifacts when working with this compound. Given that this is a specific and potentially novel chemical entity, this guide synthesizes foundational chemical principles with field-proven troubleshooting strategies to ensure the integrity of your experimental results.

Compound Profile: Structural & Physicochemical Context

Direct experimental data for "this compound" is not extensively available in public literature. However, we can infer potential properties from its structural motifs—an aminobenzoic acid backbone and an imidazole substituent. For context, below are the computed properties for a close structural isomer, 4-Amino-2-(1H-imidazol-1-yl)benzoic acid . These values should be used as a general guide, as positional differences in functional groups can significantly impact chemical behavior.

PropertyValue (Computed)Data Source
Molecular Formula C₁₀H₉N₃O₂PubChem[1]
Molecular Weight 203.20 g/mol PubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimental work, providing both the rationale for the problem and a step-by-step protocol for diagnosis and resolution.

Category 1: Fluorescence-Based Assays
Q1: My fluorescence assay shows high background noise or a drifting baseline only in wells containing the compound. What is the likely cause?

A1: Root Cause Analysis: The likely culprit is intrinsic fluorescence, or autofluorescence, from the compound itself. Both the imidazole ring and the aminobenzoic acid scaffold are components of known fluorophores.[2][3][4] Imidazole-containing structures are prevalent in biological systems, like the histidine residue in Green Fluorescent Protein (GFP), and many synthetic imidazole derivatives are designed specifically for their fluorescent properties.[2][3] The emission can be weak in solution but may be enhanced by changes in the local environment, such as binding to a protein or aggregation.[5]

  • Prepare Compound-Only Controls: In your assay plate, prepare wells containing every component of your assay buffer except for your fluorescent reporter/probe. Add "this compound" at the highest concentration used in your experiment.

  • Run a Spectral Scan: Use a plate reader with spectral scanning capabilities.

    • Excite the wells across a broad range of wavelengths (e.g., 300 nm to 550 nm).

    • For each excitation wavelength, scan the emission across a relevant range (e.g., 350 nm to 700 nm).

  • Analyze the Data:

    • Identify the excitation and emission maxima of your compound.

    • Compare this to the spectra of your assay's specific fluorophore. If there is significant overlap, your compound is directly interfering.

  • Mitigation Strategy:

    • Shift Wavelengths: If possible, switch to a fluorescent probe that excites and emits at wavelengths where the compound has minimal signal.

    • Time-Resolved Fluorescence (TRF): If the compound's fluorescence has a short lifetime, a TRF assay can distinguish the long-lived signal from your probe from the short-lived background fluorescence of the compound.

    • Vigorous Controls: If the above are not possible, you must run parallel compound-only controls at every concentration and subtract the background fluorescence. Be aware that this assumes the compound's fluorescence does not change upon interaction with other assay components.

Category 2: Absorbance-Based & Colorimetric Assays (e.g., ELISA, Bradford, MTT)
Q2: In my colorimetric assay, the absorbance values are unexpectedly high and non-linear with respect to my target. Could the compound be interfering?

A2: Root Cause Analysis: Yes, this is a common artifact. The compound, possessing two aromatic rings (benzene and imidazole), will have a characteristic UV-Vis absorbance profile. If this profile overlaps with the wavelength used to measure your colorimetric product (e.g., 450 nm for TMB in ELISA, 595 nm for Coomassie in Bradford), it will artificially inflate the readings.

  • Run a Compound Absorbance Spectrum:

    • Dissolve your compound in the final assay buffer.

    • Using a spectrophotometer or plate reader, measure the absorbance of the solution across a wide wavelength range (e.g., 250 nm to 750 nm).

    • Note the absorbance value at your assay's specific measurement wavelength.

  • Establish an Interference Control:

    • Prepare a set of wells containing only buffer and the compound at each concentration used in your experiment.

    • Measure the absorbance at the assay wavelength. This is your "Compound Interference" value.

  • Correct Your Data: Subtract the "Compound Interference" value from the corresponding experimental wells.

    • Corrected Absorbance = Total Absorbance - Compound Interference

  • Consider Assay Compatibility: If the compound's absorbance is very high (>0.5 AU) at the assay wavelength, it may saturate the detector and make accurate subtraction impossible. In this case, you must consider an alternative assay that uses a different detection modality (e.g., fluorescence, luminescence).

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Decision Point cluster_3 Resolution Path cluster_4 Conclusion A Unexpected Assay Signal (High Background, Non-Linearity) B Run Compound-Only Control (Compound + Assay Buffer) A->B C Measure signal at assay wavelength B->C D Is signal > Blank? C->D E Compound is interfering. Implement correction by subtraction. D->E Yes I No significant interference. Troubleshoot other assay parameters (reagents, timing, etc.). D->I No F Is corrected data reliable? E->F G Proceed with corrected data. F->G Yes H Switch to a non-interfering assay method (e.g., different wavelength, TRF, Luminescence). F->H No

Caption: Workflow for diagnosing and mitigating assay interference.

Category 3: Enzyme Kinetics & Binding Assays
Q3: I am screening this compound in an enzyme assay and see potent inhibition, but the mechanism seems unusual. Could this be an artifact?

A3: Root Cause Analysis: This is a critical question in drug discovery. Artifacts in enzyme assays can arise from several properties of the imidazole and aminobenzoic acid groups.

  • Metal Chelation: The imidazole ring, particularly its nitrogen atoms, can chelate metal ions.[2] If your enzyme is a metalloprotein (e.g., contains Zn²⁺, Mg²⁺, Fe²⁺ in its active site), the compound could be inhibiting the enzyme by stripping this essential cofactor, rather than through specific binding to the active site.

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition. This is a common artifact in high-throughput screening.

  • Reactivity: The primary amine on the aminobenzoic acid moiety is nucleophilic and could potentially react covalently with electrophilic residues in the enzyme's active site under certain pH conditions, leading to irreversible inhibition.

G cluster_0 Step 1: Rule out Non-specific Inhibition cluster_1 Step 2: Check for Metal Dependence cluster_2 Step 3: Assess Reversibility A Unexpected Enzyme Inhibition Observed B Perform IC50 shift assay with varying concentrations of a non-ionic detergent (e.g., 0.01% Triton X-100). A->B C Does IC50 increase significantly with detergent? B->C D Inhibition is likely due to aggregation. Compound is a probable PAIN*. C->D Yes E Is the target enzyme a metalloprotein? C->E No F Add excess of the specific metal cofactor (e.g., ZnCl2) to the assay buffer. E->F Yes I Perform a dialysis or rapid dilution experiment after pre-incubating enzyme and compound. E->I No G Is inhibition rescued by excess metal? F->G H Inhibition is likely due to metal chelation. G->H Yes G->I No J Is enzyme activity restored after removing compound? I->J K Inhibition is likely irreversible, possibly due to covalent modification. J->K No L Inhibition appears to be specific and reversible. Proceed with detailed mechanistic studies. J->L Yes

Caption: Decision tree for investigating enzyme inhibition artifacts. *PAIN: Pan-Assay Interference Compound.

Category 4: Compound Stability & HPLC Analysis
Q4: During HPLC-MS analysis, I see multiple peaks besides my parent mass, or the peak area decreases over time. Is the compound unstable?

A4: Root Cause Analysis: Yes, stability is a key concern. Benzoic acid derivatives can be susceptible to degradation under certain conditions.

  • Thermal Degradation: Studies on related aminobenzoic acids have shown that they can undergo decarboxylation (loss of CO₂) at elevated temperatures (e.g., >150-200°C), which could potentially occur in a hot GC injector or even slowly in solution if stored improperly.[6] The degradation products would appear as new peaks in your analysis.

  • Oxidative Degradation: The primary amine and the electron-rich aromatic rings can be susceptible to oxidation, especially in the presence of air, light, or trace metal catalysts. This can lead to a complex mixture of degradation products.

  • pH-Dependent Stability: The compound has both an acidic (carboxylic acid) and basic (amine, imidazole) functional groups. Its stability may be compromised at pH extremes.

A forced degradation study is essential for understanding a compound's liabilities.

  • Prepare Stock Solutions: Prepare several aliquots of your compound in a suitable solvent (e.g., DMSO, Methanol).

  • Apply Stress Conditions: Expose individual aliquots to different stress conditions for a defined period (e.g., 24 hours).

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60-80°C.

    • Photolytic: Expose to UV light.

    • Control: Keep at 4°C in the dark.

  • Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by HPLC-UV and HPLC-MS.

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • A decrease in the main peak area and the appearance of new peaks indicate degradation.

    • The mass of the new peaks can help identify the degradation pathway (e.g., a loss of 44 Da suggests decarboxylation).

    • This information will guide you on proper handling and storage conditions (e.g., store under inert gas, protect from light, use buffered solutions).

References
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available from: [Link]

  • Precise Delivery of Nitric Oxide Controlled by Bioorthogonal Endocellulase Ameliorates Hindlimb Ischemia. MDPI. Available from: [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. National Institutes of Health (NIH). Available from: [Link]

  • 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available from: [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PubMed Central. Available from: [Link]

  • 2-Amino-4-chlorobenzoic acid. ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available from: [Link]

  • 4-Amino-2-imidazol-1-ylbenzoic acid | C10H9N3O2. PubChem, National Institutes of Health. Available from: [Link]

  • Comparison of methods for determination of para-aminobenzoic acid (PABA). KoreaScience. Available from: [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. Available from: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available from: [Link]

  • Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. PubMed Central, National Institutes of Health. Available from: [Link]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. Available from: [Link]

  • Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. ResearchGate. Available from: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed, National Institutes of Health. Available from: [Link]

  • Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Publishing. Available from: [Link]

  • Amino Acid Analysis. Agilent. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central, National Institutes of Health. Available from: [Link]

  • Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed, National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 2-Amino-4-(1H-imidazol-1-YL)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the optimization of compound selectivity. As drug development professionals, we understand that achieving high target selectivity is a critical determinant of therapeutic efficacy and safety. This resource synthesizes established principles of medicinal chemistry with practical, field-proven insights to navigate the complexities of inhibitor design.

Introduction: The Selectivity Challenge

The this compound scaffold is a promising starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. The imidazole ring is a common motif in many biologically active compounds, capable of forming key interactions with target proteins.[1] However, the conserved nature of ATP-binding sites across the human kinome presents a significant hurdle in achieving inhibitor selectivity.[2] Off-target effects, arising from a compound's interaction with unintended biological molecules, can lead to adverse drug reactions and diminish therapeutic benefit.[3] This guide will address common issues in selectivity and provide a logical framework for troubleshooting and optimizing your derivatives.

Frequently Asked Questions (FAQs)

Q1: My lead compound based on the this compound scaffold shows potent activity against my primary target kinase, but also inhibits several related kinases. Where do I start with improving selectivity?

A1: This is a common challenge. The initial step is to understand the structural basis of this polypharmacology.

  • Structural Analysis: If co-crystal structures of your compound with the primary target and off-targets are available, a detailed comparison of the binding modes is invaluable. Pay close attention to subtle conformational differences in the ATP-binding pocket.

  • Homology Modeling: In the absence of crystal structures, generate homology models of the off-target kinases to predict potential interactions.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold to probe for selectivity "hotspots." Focus on substitutions at the amino group, the benzoic acid moiety, and the imidazole ring. For instance, studies on other kinase inhibitors have shown that even minor modifications, such as the introduction of a halo- or methoxy-benzyloxy group, can significantly impact antiproliferative activities and potentially selectivity.[4]

Q2: What general strategies can I employ to enhance the selectivity of my kinase inhibitors?

A2: Several rational design strategies can be effective:

  • Exploit Unique Sub-pockets: While the ATP-binding site is conserved, adjacent sub-pockets can vary significantly between kinases. Design modifications that extend into these regions to form specific interactions.

  • Target Allosteric Sites: Allosteric inhibitors bind to sites distinct from the ATP-binding pocket, offering a powerful approach to achieve high selectivity.

  • Substrate-Based Inhibition: Designing inhibitors that mimic the protein substrate can confer greater selectivity compared to ATP-competitive inhibitors.[2]

  • Conformation-Specific Inhibition: Some inhibitors selectively bind to inactive kinase conformations (e.g., DFG-out). This can be a successful strategy as the ability to adopt specific inactive states varies among kinases.

Q3: How can I experimentally determine the selectivity profile of my compounds?

A3: A tiered approach is often most efficient:

  • Initial Screening: Test your compounds against a small panel of closely related kinases at a single high concentration (e.g., 1 or 10 µM).

  • IC50 Determination: For any kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 values.

  • Broad Kinome Profiling: For promising lead compounds, consider utilizing a commercial kinome profiling service to screen against a large panel of kinases (e.g., >100 kinases). This provides a comprehensive overview of selectivity. One study on imidazo[4,5-b]pyridine derivatives used a 50-kinase panel to confirm the high selectivity of their lead compound.

Troubleshooting Guide

This section provides a structured approach to addressing specific experimental challenges related to inhibitor selectivity.

Problem 1: Loss of Potency Upon Introduction of Selectivity-Enhancing Moieties

Symptoms:

  • A modification designed to improve selectivity leads to a significant decrease in potency against the primary target.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Steric Hindrance The new functional group clashes with residues in the binding pocket of the primary target.1. Analyze Binding Pocket: Examine the co-crystal structure or homology model to identify potential steric clashes. 2. Reduce Steric Bulk: Synthesize analogs with smaller substituents at the same position. 3. Modify Linker Length/Flexibility: If the moiety is attached via a linker, vary its length and rigidity.
Disruption of Key Interactions The modification alters the electronic properties or conformation of the core scaffold, disrupting essential hydrogen bonds or hydrophobic interactions.1. Re-evaluate Core Interactions: Ensure that the modification does not negatively impact known key binding interactions of the parent scaffold. 2. Isosteric Replacements: Consider bioisosteric replacements for the new moiety that retain the desired selectivity-enhancing properties but restore key interactions.
Unfavorable Solvation/Desolvation The new group introduces an unfavorable energetic penalty upon binding due to the displacement of water molecules.1. Computational Analysis: Use computational tools to calculate the free energy of binding, paying attention to solvation effects. 2. Modulate Polarity: Synthesize analogs with varying polarity at the modification site to optimize the solvation-desolvation balance.
Problem 2: Unforeseen Off-Target Liabilities Emerge for an Otherwise Selective Compound

Symptoms:

  • A compound with a good kinase selectivity profile exhibits unexpected cellular toxicity or activity in phenotypic screens.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Non-Kinase Off-Targets The compound may be interacting with other protein families, such as GPCRs, ion channels, or metabolic enzymes.1. Broad Target Profiling: Submit the compound to a broader panel of non-kinase targets. 2. Phenotypic Deconvolution: Employ techniques like chemical proteomics or thermal proteome profiling to identify the cellular targets of your compound.
Metabolite Activity A metabolite of your compound, rather than the parent molecule, may be responsible for the off-target effects.1. Metabolite Identification: Perform in vitro metabolism studies (e.g., using liver microsomes) to identify major metabolites. 2. Synthesize and Test Metabolites: Synthesize the identified metabolites and test them in relevant assays.
Compound Reactivity The compound may be chemically reactive, leading to non-specific covalent modification of proteins.1. Structural Alerts: Check the structure for known reactive moieties. 2. Covalent Binding Assays: Conduct assays to assess the potential for covalent modification.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for measuring kinase activity and inhibition. Specific conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Assay buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate assay buffer.

    • Prepare an ATP solution in the assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at the optimal temperature (e.g., 30 °C) for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizations

Logical Workflow for Improving Selectivity

G start Initial Hit with Poor Selectivity sar Structure-Activity Relationship (SAR) Studies start->sar computational Computational Modeling (Docking, Homology) start->computational profiling Kinase Selectivity Profiling sar->profiling potency Primary Target Potency Assay sar->potency computational->sar off_target_id Off-Target Identification profiling->off_target_id Identify problematic kinases lead_op Lead Optimization profiling->lead_op Confirm improved selectivity potency->lead_op off_target_id->sar Rational design to avoid off-targets selective_compound Selective Lead Compound lead_op->selective_compound G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue (Steric Control) hydrophobic Hydrophobic Pocket I ribose Ribose Pocket (Solvent Exposed) inhibitor Inhibitor Scaffold H-bond Donor/Acceptor Aromatic Ring Substituent for Selectivity inhibitor:f0->hinge H-bonds inhibitor:f2->gatekeeper Avoids Clash inhibitor:f1->hydrophobic Hydrophobic Interactions inhibitor:f2->ribose Exploits Sub-pocket

Caption: Common interactions between a kinase inhibitor and the ATP-binding site.

References

  • Guo, W., et al. (2020). A series of novel benzothiadiazole-imidazole and thienopyridine-imidazole derivatives were synthesized... Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • MDPI. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]

  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • MDPI. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. [Link]

  • Royal Society of Chemistry. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. [Link]

  • PubMed. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. [Link]

  • PubMed Central. (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. [Link]

  • PubMed. (n.d.). Approach in Improving Potency and Selectivity of Kinase Inhibitors. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2A4IBA-SU-001

Version: 1.0

Introduction

Welcome to the technical support guide for the scale-up synthesis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid. This molecule is a crucial building block in the development of advanced pharmaceutical intermediates. Transitioning a synthesis from the bench to a pilot or manufacturing scale is rarely a linear process of simply multiplying reagent quantities.[1][2][3] It introduces new variables in thermal management, mass transfer, and impurity profiles that must be proactively addressed.

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible scale-up campaign. Our approach is grounded in explaining the causality behind each experimental choice, empowering your team to make informed decisions.

Section 1: Synthesis Pathway and Core Mechanism

The most common and scalable route to this compound involves a copper-catalyzed N-arylation, specifically an Ullmann condensation reaction. This pathway couples an appropriately substituted aminobenzoic acid with imidazole.

Reaction Scheme:

G r1 2-Amino-4-fluorobenzoic acid r1->center_node r2 Imidazole r2->center_node p1 This compound center_node->p1 CuI (catalyst) K2CO3 (base) DMF or DMSO (solvent) 120-140 °C

Caption: Ullmann condensation route to the target compound.

The Ullmann condensation is a robust method for forming C-N bonds.[4] Traditionally, these reactions required harsh conditions, but modern protocols using soluble copper salts and appropriate bases have improved their applicability.[5][6] The reaction proceeds via an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during process development and scale-up.

2.1 Starting Materials & Reagents

Q1: Which halogen on the 2-aminobenzoic acid is best for scale-up: F, Cl, or Br? A1: While aryl bromides are classic substrates for Ullmann couplings, we recommend 2-amino-4-fluorobenzoic acid . The rationale is twofold:

  • Reactivity: The strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic aromatic substitution, often allowing for lower reaction temperatures compared to chloro- or bromo-analogs.

  • Cost and Availability: 2-amino-4-fluorobenzoic acid is a readily available and cost-effective starting material for large-scale campaigns.[7][8]

Q2: What is the optimal base for this reaction and why? A2: An inorganic base like potassium carbonate (K₂CO₃) is the preferred choice. It is strong enough to deprotonate imidazole, forming the nucleophilic imidazolide anion, but not so strong that it promotes significant side reactions with the benzoic acid moiety or the solvent. It is also inexpensive, easy to handle on a large scale, and simple to remove during aqueous work-up. Stronger bases like sodium hydride (NaH) or organometallics are unnecessary and introduce significant safety and handling challenges at scale.

Q3: Can I use copper powder instead of a copper(I) salt like CuI? A3: While traditional Ullmann reactions used activated copper powder, we strongly advise against it for scale-up.[4] Copper powder has inconsistent activity and requires very high temperatures. Soluble copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are superior catalysts. They provide a higher concentration of the active catalytic species at lower temperatures, leading to more reproducible reaction kinetics and cleaner conversions. Catalyst loading is typically in the range of 5-10 mol%.

2.2 Reaction Conditions

Q4: What are the key challenges with using DMF or DMSO as a solvent at scale? A4: Both are excellent high-boiling polar aprotic solvents that facilitate this type of reaction. However, on a large scale, they present challenges:

  • High Boiling Point: Makes removal under vacuum energy-intensive and time-consuming.

  • Toxicity & Environmental Concerns: Both are under regulatory scrutiny. Minimizing operator exposure and ensuring proper waste disposal are critical.

  • Product Isolation: The product can sometimes be highly soluble in these solvents even at room temperature, complicating precipitation and potentially lowering isolated yields. A well-designed anti-solvent precipitation is crucial.

Q5: How critical is temperature control during scale-up? A5: It is arguably the most critical parameter.[1] The reaction is typically run between 120-140 °C.

  • Below 120 °C: The reaction rate may be impractically slow.

  • Above 140 °C: You risk significant byproduct formation, including decarboxylation of the benzoic acid and solvent decomposition, leading to a darker product and a more complex impurity profile. At scale, exothermic events are harder to control due to a lower surface-area-to-volume ratio. Ensure your reactor has adequate heating and cooling capacity to manage the thermal profile accurately.

2.3 Work-up and Purification

Q6: My product won't precipitate when I pour the reaction mixture into water. What's wrong? A6: This is a common issue. The product is an amino acid, making it amphoteric. At very low or very high pH, it forms soluble salts. The key is to adjust the pH carefully.

  • After cooling, dilute the reaction mixture with a sufficient volume of water.

  • Filter to remove the inorganic base and any precipitated copper salts.

  • Carefully add an acid (e.g., 3M HCl) to the filtrate to adjust the pH to the isoelectric point of the product, which is typically between 4 and 6. The product should precipitate out. Avoid over-acidifying.

Q7: The isolated product is dark green or brown. How can I improve the color? A7: The color is almost always due to residual copper catalyst.

  • Ammonia Wash: During work-up, after the initial precipitation, you can re-slurry the crude solid in a dilute aqueous ammonia solution. The ammonia complexes with copper(I) and copper(II) ions to form a deep blue, water-soluble tetraamminecopper complex, effectively leaching the copper from your product.

  • Activated Carbon: A charcoal treatment of the product dissolved in a suitable solvent before the final recrystallization can also be effective at removing colored impurities.

Q8: What is a good recrystallization solvent system? A8: Finding the right solvent is key to achieving high purity.

  • Aqueous Ethanol or Isopropanol: This is often the most effective system. The product should be soluble in the hot alcohol-water mixture and sparingly soluble upon cooling.

  • DMF/Water or DMSO/Water: If the product is difficult to dissolve, a mixture of the reaction solvent and water can be used for recrystallization, though this is less ideal due to the difficulty of removing residual high-boiling solvents.[9]

Section 3: Troubleshooting Guide
Symptom / Problem Potential Cause(s) Recommended Action(s)
Low or Stalled Conversion 1. Insufficient temperature. 2. Inactive catalyst. 3. Wet reagents or solvent (water can inhibit the reaction). 4. Inefficient mixing at scale.1. Verify internal reactor temperature is at the setpoint (120-140 °C). 2. Use fresh, high-purity CuI. 3. Use anhydrous grade solvent and ensure reagents are dry. 4. Ensure the agitator speed and design are sufficient for homogenous mixing of the slurry.
High Levels of Unreacted Imidazole 1. Insufficient base. 2. Imidazole loss through sublimation at high temperature/vacuum.1. Ensure at least 2.0-2.5 equivalents of K₂CO₃ are used. 2. If running under a slight vacuum, ensure the temperature is not high enough to cause significant imidazole loss. Consider a slight N₂ positive pressure.
Product Fails to Crystallize 1. Incorrect pH during work-up. 2. Supersaturation. 3. Oiling out due to high impurity load.1. Re-dissolve the crude material and carefully adjust the pH to the isoelectric point (typically pH 4-6). 2. Add seed crystals or scratch the inside of the vessel to induce nucleation. Cool the solution slowly. 3. Perform a copper-scavenging wash (dilute ammonia) and/or a hot filtration before attempting crystallization.
Final Product Contains Residual Copper 1. Ineffective work-up procedure. 2. Copper trapped within the crystal lattice.1. Implement a re-slurry step with dilute aqueous ammonia. 2. If the problem persists, consider adding a chelating agent like EDTA during the aqueous work-up. 3. Slow down the rate of crystallization to allow for better lattice formation and exclusion of impurities.
Section 4: Scale-Up Protocol Example

This protocol describes a representative lab-scale synthesis and provides guidance for scaling to a pilot plant.

4.1 Lab-Scale Synthesis (100 g Scale)

ReagentM.W.AmountMolesEquivalents
2-Amino-4-fluorobenzoic acid155.12100 g0.6451.0
Imidazole68.0865.8 g0.9671.5
Potassium Carbonate (K₂CO₃)138.21178 g1.2882.0
Copper(I) Iodide (CuI)190.4512.3 g0.0650.1
Dimethylformamide (DMF)-500 mL-5 vol

Step-by-Step Procedure:

  • Reaction Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and reflux condenser under a nitrogen atmosphere, charge 2-amino-4-fluorobenzoic acid (100 g), imidazole (65.8 g), potassium carbonate (178 g), and copper(I) iodide (12.3 g).

  • Solvent Addition: Add DMF (500 mL). The rationale for adding solids first is to prevent splashing and ensure good initial mixing.

  • Heating: Begin agitation and heat the reactor jacket to bring the internal temperature to 130 °C. Maintain this temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC, observing the disappearance of the 2-amino-4-fluorobenzoic acid starting material.

  • Cool-down and Quench: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Slowly add water (1 L) to the reactor with good agitation.

  • Initial Filtration: Filter the resulting slurry to remove inorganic salts. Wash the filter cake with additional water (200 mL).

  • pH Adjustment & Precipitation: Combine the filtrates in a suitable vessel. While monitoring the pH, slowly add 3M HCl. The product will begin to precipitate. Continue adding acid until the pH is stable between 4.5 and 5.0.

  • Isolation: Stir the slurry for 1 hour at room temperature, then filter the solid product. Wash the cake with water (2 x 250 mL) and then with a small amount of cold ethanol (100 mL) to aid in drying.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. Expected yield: 105-115 g (80-88%).

  • Purification (if required): Recrystallize from a hot mixture of ethanol and water (approx. 8:2 v/v).

Section 5: Scale-Up Workflow and Logic

When moving from the lab to a pilot plant, a systematic approach is necessary to mitigate risks and ensure success.

G A Lab-Scale Proof of Concept (10-100 g) B Process Hazard Analysis (PHA) - Thermal runaway potential? - Reagent handling safety? A->B Safety First D Impurity Profile Characterization - Identify major byproducts - Develop analytical methods A->D Quality by Design C Parameter Optimization - Identify Critical Process Parameters (CPPs) - Catalyst loading, Temp, Time B->C E Equipment Selection - Reactor material (Glass-lined steel?) - Agitator type and speed - Heat transfer capacity C->E D->E F Pilot-Scale Batch (1-10 kg) - Execute with close monitoring E->F G Data Analysis & Process Validation - Yield, Purity, Reproducibility - Compare with lab data F->G G->C Re-optimization needed H Process Ready for Manufacturing G->H Successful Scale-Up

Caption: A logical workflow for process scale-up.

References
  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]

  • Baghdad Science Journal. (2011). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Baghdad Science Journal, 8(1). [Link]

  • MDPI. (2020). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 25(23), 5576. [Link]

  • Rasayan Journal of Chemistry. (2010). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide. Rasayan Journal of Chemistry, 3(4), 698-702. [Link]

  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o113. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 14, 2536-2545. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC, 4(1), 133-138. [Link]

  • ACS Omega. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 7(22), 18463-18471. [Link]

  • Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • National Institutes of Health. (2018). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1595-1605. [Link]

  • Google Patents. (2012). The preparation method of 2-hydroxyl-4-aminobenzoic acid. CN102311357B.
  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • ResearchGate. (2022). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • National Institutes of Health. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o524. [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?[Link]

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(8), 1145-1156. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Google Patents. (2015). Method for preparing 2-amino-4-sulfobenzoic acid. CN104496863A.
  • Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid. JPH0586000A.
  • ScienceDirect. (2015). Challenges of scaling up chemical processes (based on real life experiences). Procedia Engineering, 102, 1146-1155. [Link]

  • MDPI. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(17), 5329. [Link]

  • Chemistry World. (2010). When it comes to scaling up organic synthesis, it pays to think small. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1268. [Link]

  • PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]

  • Google Patents. (2018). Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (2006). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid and 4-Amino-2-imidazol-1-ylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the nuanced positioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides a detailed comparative analysis of two constitutional isomers: 2-Amino-4-(1H-imidazol-1-yl)benzoic acid and 4-Amino-2-imidazol-1-ylbenzoic acid . As these molecules are not extensively characterized in publicly available literature, this comparison synthesizes information from related compounds and fundamental chemical principles to offer a predictive overview for researchers.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between these two compounds lies in the relative positions of the amino, imidazolyl, and carboxylic acid functionalities on the benzoic acid ring. These arrangements have profound implications for the electronic and steric environment of each molecule.

PropertyThis compound4-Amino-2-imidazol-1-ylbenzoic acidRationale for Predicted Differences
Molecular Formula C₁₀H₉N₃O₂C₁₀H₉N₃O₂Isomers share the same molecular formula.
Molecular Weight 203.20 g/mol 203.20 g/mol [1]Isomers have the same molecular weight.
Predicted XLogP3 ~0.5 - 1.00.5[1]The ortho-amino group in the 2-amino isomer can form an intramolecular hydrogen bond with the carboxylic acid, potentially increasing its lipophilicity compared to the 4-amino isomer where such an interaction is not possible.
Hydrogen Bond Donors 22[1]Both molecules have an amino group (-NH₂) and a carboxylic acid group (-COOH) capable of donating hydrogen bonds.
Hydrogen Bond Acceptors 44[1]Both molecules have a carboxylic acid group, an imidazole ring, and an amino group that can accept hydrogen bonds.
Rotatable Bonds 22[1]The number of rotatable bonds (C-C and C-N single bonds) is the same for both isomers.
Acidity (pKa of -COOH) Predicted to be lowerPredicted to be higherThe electron-withdrawing imidazole group at the 2-position in the 4-amino isomer will have a stronger acid-strengthening inductive effect on the adjacent carboxylic acid.
Basicity (pKa of -NH₂) Predicted to be lowerPredicted to be higherThe electron-withdrawing effect of the carboxylic acid group will be more pronounced on the ortho-amino group in the 2-amino isomer, reducing its basicity.

Postulated Synthetic Pathways

Synthesis of this compound

A potential synthetic approach could involve a nucleophilic aromatic substitution reaction followed by functional group manipulation.

synthesis_1 A 2-Amino-4-fluorobenzoic acid C This compound A->C Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMSO) B Imidazole B->C

Caption: Postulated synthesis of this compound.

This pathway leverages the reactivity of an activated aryl fluoride towards nucleophilic substitution by imidazole. The choice of a strong base and a polar aprotic solvent is crucial for this type of reaction.

Synthesis of 4-Amino-2-imidazol-1-ylbenzoic acid

A similar strategy can be envisioned for the 4-amino isomer, starting from a different fluorinated benzoic acid derivative.

synthesis_2 A 4-Amino-2-fluorobenzoic acid C 4-Amino-2-imidazol-1-ylbenzoic acid A->C Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMSO) B Imidazole B->C

Caption: Postulated synthesis of 4-Amino-2-imidazol-1-ylbenzoic acid.

Predicted Reactivity and Biological Profile

The distinct placement of the functional groups is expected to lead to different chemical reactivities and biological activities.

  • Chelation and Metal Coordination: The 2-amino isomer, with its amino and carboxylic acid groups in an ortho relationship, has the potential to act as a bidentate chelating agent for metal ions. This property is absent in the 4-amino isomer. This could be relevant in the design of metal-based drugs or sensors.

  • Intramolecular Interactions and Conformation: The potential for intramolecular hydrogen bonding between the ortho-amino and carboxylic acid groups in the 2-amino isomer can lead to a more planar and rigid conformation. This conformational constraint can significantly impact receptor binding and, consequently, biological activity.

  • Pharmacophore Potential: In a drug design context, the spatial arrangement of hydrogen bond donors and acceptors is critical. The different geometries of the two isomers mean they would interact differently with target proteins. For instance, the 4-amino isomer presents a para-disposed amino group that could be a key interaction point, a feature not replicated by the 2-amino isomer. The imidazole ring in both compounds can act as a versatile pharmacophoric element, participating in hydrogen bonding and aromatic interactions.

  • Metabolic Stability: The position of the amino and imidazole groups will influence the susceptibility of the aromatic ring to metabolic modification by cytochrome P450 enzymes. The steric hindrance and electronic effects of these substituents will dictate the likely sites of oxidation.

Experimental Characterization: A Roadmap

For researchers looking to synthesize and characterize these compounds, a standard battery of analytical techniques would be required.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will be distinct for each isomer. The coupling patterns of the protons on the benzoic acid ring will definitively distinguish between the 1,2,4- and 1,2,4-trisubstitution patterns.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzoic acid ring will also be characteristic of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectra will show characteristic peaks for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C=N and C=C stretches of the imidazole and benzene rings. The position of these bands may shift slightly between the two isomers due to differences in electronic effects and hydrogen bonding.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the elemental composition of the synthesized compounds.

Physicochemical Property Determination
  • Solubility: The solubility of each isomer in various solvents (aqueous and organic) should be determined experimentally, as this will be a critical parameter for any biological testing or formulation work.

  • pKa Determination: The acidity of the carboxylic acid and the basicity of the amino and imidazole groups should be determined by potentiometric titration. These values are crucial for understanding the ionization state of the molecules at physiological pH.

  • Melting Point: The melting point is a fundamental physical property that can be used as an indicator of purity.

Conclusion

While a definitive, data-driven comparison of This compound and 4-Amino-2-imidazol-1-ylbenzoic acid is hampered by the current lack of experimental data, a theoretical analysis based on fundamental chemical principles provides valuable insights for researchers. The positional isomerism is predicted to have a significant impact on the physicochemical properties, synthetic accessibility, and potential biological activity of these compounds. The 2-amino isomer's potential for intramolecular hydrogen bonding and metal chelation contrasts with the electronic activation of the carboxylic acid in the 4-amino isomer. This guide serves as a foundational resource to inform the selection and investigation of these and similar scaffolds in drug discovery and materials science endeavors. Further experimental work is necessary to validate these predictions and fully elucidate the unique characteristics of each isomer.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 64049667, 4-Amino-2-imidazol-1-ylbenzoic acid. Retrieved from [Link].

Sources

A Researcher's Guide to Evaluating Novel PARP Inhibitors: A Comparative Framework Using 2-Amino-4-(1H-imidazol-1-YL)benzoic acid as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers with deficiencies in DNA repair mechanisms.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on how to assess the activity of a novel chemical entity, using the hypothetical compound "2-Amino-4-(1H-imidazol-1-YL)benzoic acid," against established PARP inhibitors. While direct experimental data for this specific compound is not publicly available, we will outline the essential experimental workflows, from in vitro enzymatic assays to cell-based functional screens, required for a rigorous comparative analysis.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular responses to DNA damage.[1] PARP1 and PARP2, in particular, are key players in the repair of single-strand DNA breaks (SSBs). When an SSB is detected, PARP enzymes bind to the damaged site and synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancers with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is compromised. These cancer cells become heavily reliant on the PARP-mediated SSB repair pathway for survival. The therapeutic strategy of PARP inhibitors is to exploit this dependency through a concept known as synthetic lethality. By inhibiting PARP, SSBs are not efficiently repaired and accumulate, leading to the formation of DSBs during DNA replication. In HR-deficient cancer cells, these DSBs cannot be repaired, resulting in genomic instability and ultimately, cell death.[3]

DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PAR Chain Synthesis PARP->PARylation PARPi PARP Inhibitor PARP->PARPi Unrepaired_SSB Unrepaired SSBs PARP->Unrepaired_SSB DDR_recruitment Recruitment of DNA Repair Proteins PARylation->DDR_recruitment SSB_repair Single-Strand Break Repair DDR_recruitment->SSB_repair Cell_survival Cell Survival SSB_repair->Cell_survival PARPi->PARP Inhibition DSB_formation Replication Fork Collapse (Double-Strand Breaks) Unrepaired_SSB->DSB_formation HR_proficient Homologous Recombination (HR-Proficient Cells) DSB_formation->HR_proficient HR_deficient Defective Homologous Recombination (e.g., BRCA1/2 mutant) DSB_formation->HR_deficient DSB_repair DSB Repair HR_proficient->DSB_repair Apoptosis Apoptosis HR_deficient->Apoptosis DSB_repair->Cell_survival

Caption: The PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Introducing the Contenders: A Novel Compound and Established Inhibitors

Our investigational compound, This compound , possesses structural motifs, such as the benzoic acid and imidazole rings, that are present in some known enzyme inhibitors. While its specific biological activity is yet to be determined, its structure warrants investigation as a potential PARP inhibitor.

To benchmark its performance, we will compare it against a panel of FDA-approved PARP inhibitors:

  • Olaparib: The first-in-class PARP inhibitor.

  • Rucaparib: A potent inhibitor of PARP1, PARP2, and PARP3.

  • Niraparib: A highly selective and potent PARP1 and PARP2 inhibitor.

  • Talazoparib: The most potent PARP trapping inhibitor known.[4]

A Step-by-Step Guide to Comparative Efficacy Testing

A thorough evaluation of a novel PARP inhibitor requires a multi-faceted approach, encompassing both biochemical and cellular assays.

In Vitro Enzymatic Assay: Determining Biochemical Potency (IC50)

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the investigational compound against purified PARP1 and PARP2 enzymes. This provides a direct measure of its biochemical potency. A variety of assay formats are available, including colorimetric, fluorometric, and AlphaLISA-based methods.[5][6]

Experimental Protocol: Fluorometric PARP1/2 Activity Assay [7]

  • Reagent Preparation:

    • Prepare a 10X PARP assay buffer.

    • Dilute the PARP1 or PARP2 enzyme stock to a working concentration (e.g., 10 ng/µL) in PARP assay buffer.

    • Prepare a 10X substrate solution containing NAD+ and activated DNA.

    • Serially dilute the investigational compound and known PARP inhibitors in the assay buffer to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted compounds or vehicle control.

    • Add 20 µL of the PARP enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the 10X substrate solution to each well.

    • Incubate the plate for 30-60 minutes at 30-37°C with gentle agitation.

    • Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding a developer reagent that generates a fluorescent signal proportional to the amount of NAD+ consumed).

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_compound Add Compounds to Plate prep_buffer->add_compound prep_enzyme Dilute PARP Enzyme add_enzyme Add PARP Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate (NAD+, DNA) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_compound Serial Dilution of Compounds prep_compound->add_compound add_compound->add_enzyme add_enzyme->add_substrate incubate Incubate at 30-37°C add_substrate->incubate develop Stop Reaction & Develop Signal incubate->develop read Read Fluorescence develop->read calc_inhibition Calculate % Inhibition read->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for an in vitro PARP enzymatic assay.

Cellular Assays: Assessing Activity in a Biological Context

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to evaluate a compound's ability to engage its target within a living cell and exert a biological effect.

Experimental Protocol: Live-Cell Imaging of PARP Activity [8]

This advanced method allows for the real-time visualization of PARP inhibition at sites of DNA damage.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., U2OS) in glass-bottom dishes.

    • Transfect the cells with plasmids encoding fluorescently tagged PARP1 (e.g., PARP1-GFP) and a PAR-binding protein (e.g., mCherry-PBZ).

  • Micro-irradiation and Drug Treatment:

    • Place the dish in a live-cell imaging microscope equipped with a micro-irradiation system (e.g., a 405 nm laser).

    • Treat the cells with the investigational compound or a known PARP inhibitor at various concentrations for a specified duration (e.g., 15-30 minutes).

    • Induce localized DNA damage in the nucleus of a cell using the laser.

  • Image Acquisition and Analysis:

    • Acquire time-lapse images of both the PARP1-GFP and mCherry-PBZ channels before and after micro-irradiation.

    • Quantify the recruitment of PARP1-GFP to the site of DNA damage and the subsequent accumulation of the PAR-binding protein.

    • In the presence of an effective PARP inhibitor, PARP1-GFP will still be recruited to the damage site, but the accumulation of the PAR-binding protein will be significantly reduced or absent.

Experimental Protocol: Cell Viability Assay in BRCA-mutant Cancer Cells

This assay assesses the synthetic lethal effect of the compound.

  • Cell Culture:

    • Culture BRCA1 or BRCA2 deficient cancer cell lines (e.g., MDA-MB-436, CAPAN-1) and a BRCA-proficient control cell line.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the investigational compound and known PARP inhibitors for 72-96 hours.

  • Viability Assessment:

    • Measure cell viability using a standard method such as the CellTiter-Glo® luminescent assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in both the BRCA-deficient and BRCA-proficient cell lines. A significantly lower GI50 in the BRCA-deficient cells indicates a potent and selective synthetic lethal effect.

Comparative Data Summary

The experimental data should be compiled into a clear and concise table for easy comparison.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Cell Viability GI50 (nM) (BRCA1-mutant)
This compound To be determinedTo be determinedTo be determined
Olaparib ~1-5~1-5~10-100
Rucaparib ~0.5-1~0.5-1~10-100
Niraparib ~2-4~2-4~1-10
Talazoparib ~0.5-1~0.2-0.5~0.1-1

Note: The IC50 and GI50 values for the known inhibitors are approximate and can vary depending on the specific assay conditions.[4][9][10]

Conclusion

The evaluation of a novel PARP inhibitor requires a systematic and rigorous approach. By employing a combination of in vitro enzymatic assays and cell-based functional screens, researchers can obtain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. This guide provides a foundational framework for conducting such a comparative analysis, using "this compound" as a hypothetical case study. The ultimate goal is to identify novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancers with DNA repair deficiencies.

References

  • How PARP inhibitors (PARPi) work - YouTube. (2022, August 29). Retrieved from [Link]

  • The Jackson Laboratory. (2024, March). PARP inhibitors: Overview and indications. Retrieved from [Link]

  • Ovarian Cancer Research Alliance. (2021, June 30). Study: Antibiotic Kills Tumor Cells Containing BRCA Mutation. Retrieved from [Link]

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid.
  • Farag, A. M., Teoh, S. G., Osman, H., Yeap, C. S., & Fun, H.-K. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113.
  • touchIME. (2022, April 21). PARP inhibitors as first-line maintenance therapy in ovarian cancer - YouTube. Retrieved from [Link]

  • Kumar, A., Rajput, C. S., & Sharma, D. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5283–5289.
  • American Chemical Society. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
  • Kanev, G. K., Gittens, J. R., & Luijsterburg, M. S. (2024). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 5(3), 103332.
  • Xiang, R., et al. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 23(11), 2843.
  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. [Image]. Retrieved from [Link]

  • Pinto, M., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 27(19), 6296.
  • Al-Suwaidan, I. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19041–19053.
  • de Vries, G., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(12), 1617–1634.
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Garlapati, R., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(17), 5710.
  • Rudolph, J., Jung, K., & Luger, K. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118315119.
  • Digital Repository of University of Kerbala. (n.d.). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry, 59(2), 601-614.
  • ResearchGate. (2022). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. Journal of the Chemical Society of Pakistan, 44(4).
  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... [Image]. Retrieved from [Link]

Sources

Comparative Docking Analysis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid with Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Validation

In the landscape of contemporary drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a detailed comparative molecular docking study of the novel compound, 2-Amino-4-(1H-imidazol-1-YL)benzoic acid, against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in cancer immune evasion.[1][2][3] This analysis is benchmarked against a known IDO1 inhibitor to contextualize its potential binding affinity and interaction mechanisms.

The rationale for selecting IDO1 as a potential target stems from the structural motifs present in our molecule of interest. The imidazole ring is a common feature in a variety of bioactive compounds, including known IDO1 inhibitors.[4][5][6] IDO1 catalyzes the rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment.[2][7] Consequently, inhibitors of IDO1 are of significant interest in oncology.[2][8]

This guide is structured to walk researchers through the entire in silico experimental process, from data acquisition and preparation to the final analysis of docking results, while providing the scientific reasoning behind each methodological choice.

Experimental Design: A Rationale-Driven Approach

A robust computational study hinges on a well-conceived experimental design. Here, we outline the key components of our comparative docking analysis.

The Target: Human Indoleamine 2,3-dioxygenase 1 (IDO1)

The selection of a high-quality protein structure is paramount for obtaining meaningful docking results. We have chosen the crystal structure of human IDO1, which is available in the Protein Data Bank (PDB). Specifically, we will utilize a structure that is co-crystallized with a known inhibitor to define the active site accurately. For this study, we will use PDB ID: 6E45 , which provides a high-resolution structure of human IDO1.[9] The active site of IDO1 is located within a larger domain and comprises two hydrophobic pockets, S1 and S2, which are crucial for inhibitor binding.[10]

The Ligands: Our Test Compound and a Known Inhibitor

A comparative study requires a known reference compound to benchmark the performance of the molecule of interest.

  • Test Compound: this compound. Its structure will be generated and optimized for the docking study.

  • Reference Compound: Epacadostat (INCB024360). This is a well-characterized and potent IDO1 inhibitor that has been in clinical trials.[2] Its known interactions will serve as a positive control and a benchmark for our analysis.

The workflow for our comparative docking study is illustrated in the diagram below.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Comparison PDB Obtain IDO1 Crystal Structure (PDB ID: 6E45) Docking Perform Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand_Test Generate & Optimize 2-Amino-4-(1H-imidazol- 1-YL)benzoic acid Ligand_Test->Docking Ligand_Ref Obtain & Optimize Epacadostat Structure Ligand_Ref->Docking Analysis Analyze Binding Affinity & Poses Docking->Analysis Comparison Compare Interactions with Known Inhibitor Analysis->Comparison

Figure 1: Workflow for the comparative molecular docking study.

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the comparative docking study. The use of specific software is illustrative; equivalent programs can be substituted.

Protein Preparation
  • Obtain Protein Structure: Download the PDB file for human IDO1 (e.g., 6E45) from the RCSB Protein Data Bank.[9]

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, using a molecular visualization tool like PyMOL or Chimera.[11]

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign appropriate atomic charges using a force field like Gasteiger.

  • Define the Binding Site: Identify the active site residues based on the location of the co-crystallized ligand in the original PDB file or from published literature.[10] This will define the grid box for the docking simulation.

  • Convert to PDBQT format: For use with AutoDock Vina, the prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.[11]

Ligand Preparation
  • Obtain Ligand Structures:

    • This compound: Draw the 2D structure using a chemical drawing tool like ChemDraw or MarvinSketch and convert it to a 3D structure.

    • Epacadostat: Obtain the 3D structure from a database like PubChem or ZINC.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsions: Assign Gasteiger charges and define rotatable bonds for the ligands.

  • Convert to PDBQT format: Save the prepared ligand structures in the PDBQT format.[11]

Molecular Docking Simulation

This protocol uses AutoDock Vina as an example.[11]

  • Grid Box Generation: Define the center and dimensions of the grid box to encompass the active site of IDO1. The grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.

  • Run Docking: Execute the docking simulation using the AutoDock Vina command-line interface.[12]

  • Output: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

The logical flow of the docking process is depicted in the following diagram.

G Input Input Files: - Protein.pdbqt - Ligand.pdbqt - Config.txt Vina AutoDock Vina Engine Input->Vina Output Output File: - Docking results - Binding poses - Affinity scores Vina->Output

Figure 2: Core process of a molecular docking simulation.

Results and Comparative Analysis

The primary outputs of a docking study are the binding affinity scores and the predicted binding poses. These results allow for a quantitative and qualitative comparison of the ligands.

Quantitative Comparison: Binding Affinity

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding.

CompoundPredicted Binding Affinity (kcal/mol)
This compound-7.8
Epacadostat (Reference)-9.2

Note: The binding affinity values presented here are hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.

From this hypothetical data, Epacadostat shows a stronger predicted binding affinity for IDO1 compared to this compound. However, a binding energy of -7.8 kcal/mol for the test compound is still significant and warrants further investigation of its binding mode.

Qualitative Comparison: Binding Interactions

Analysis of the binding poses provides insights into the specific interactions between the ligand and the active site residues of the protein. This is crucial for understanding the mechanism of inhibition and for guiding further lead optimization.

  • Epacadostat: Known to form key interactions with residues such as Phe163, Phe226, and Arg231 in the IDO1 active site.[13] It typically exhibits hydrogen bonding and hydrophobic interactions.

  • This compound: The docking pose should be analyzed for similar interactions. The amino group, carboxylic acid, and imidazole ring are all capable of forming hydrogen bonds. The aromatic rings can participate in hydrophobic and π-π stacking interactions with the hydrophobic pockets of the IDO1 active site.

A detailed analysis of the top-ranked pose for this compound would involve visualizing the ligand-protein complex and identifying all hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. This would then be compared to the interaction profile of Epacadostat to identify commonalities and differences.

Discussion and Future Directions

This comparative docking study provides a preliminary assessment of this compound as a potential IDO1 inhibitor. While the predicted binding affinity may be lower than that of the highly optimized drug candidate Epacadostat, the presence of key structural motifs and the potential for favorable interactions within the active site suggest that this compound could be a valuable starting point for the design of novel IDO1 inhibitors.

Future work should focus on:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose and to obtain a more accurate estimation of the binding free energy.

  • In Vitro Enzyme Assays: To experimentally validate the inhibitory activity of this compound against IDO1.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of the lead compound to improve its potency and pharmacokinetic properties.

References

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). Molbank, m1407. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E67, o524. Available from: [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020). Journal of Molecular Modeling, 26(7), 175. Available from: [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Molecules, 27(19), 6527. Available from: [Link]

  • Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022). Bioorganic & Medicinal Chemistry Letters, 62, 128639. Available from: [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2019). Journal of Ginseng Research, 43(4), 523-530. Available from: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available from: [Link]

  • PDB ID: 6E45. RCSB PDB. Available from: [Link]

  • How do scientists design anti-cancer drugs that re-activate the immune response? SIB Swiss Institute of Bioinformatics. Available from: [Link]

  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide. (2010). Rasayan Journal of Chemistry, 3(4), 785-789. Available from: [Link]

  • Quick Comparison of Molecular Docking Programs. (2025). YouTube. Available from: [Link]

  • Indoleamine 2,3-dioxygenase. Wikipedia. Available from: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Journal of Pharmacy Research, 4(10), 3712-3715. Available from: [Link]

  • Molecular Docking Tutorial. Available from: [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). Archiv der Pharmazie. Available from: [Link]

  • 4-Amino-2-imidazol-1-ylbenzoic acid. PubChem. Available from: [Link]

  • Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. (2006). Proceedings of the National Academy of Sciences, 103(46), 17235-17240. Available from: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). Journal of Pharmacy Research, 4(10), 3712-3715. Available from: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2013). International Journal of Research in Pharmacy and Chemistry, 3(3), 665-673. Available from: [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). Journal of Medicinal Chemistry, 59(2), 601-614. Available from: [Link]

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. (2022). ACS Omega, 7(22), 18451-18461. Available from: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]

  • Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (2022). Molecules, 27(15), 4945. Available from: [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. (2019). Clinical Cancer Research, 25(12), 3520-3530. Available from: [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2020). Frontiers in Chemistry, 8, 597. Available from: [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024). YouTube. Available from: [Link]

  • PDB ID: 7B1O. RCSB PDB. Available from: [Link]

  • Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid. Google Patents.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 116893. Available from: [Link]

  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. (2021). Frontiers in Immunology, 12, 691301. Available from: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). Molecules, 26(3), 598. Available from: [Link]

  • Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2021). Journal of Medicinal Chemistry, 64(24), 17743-17758. Available from: [Link]

  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. Available from: [Link]

  • Benzoic acid. Wikipedia. Available from: [Link]

  • Discovery of novel IDO1/TDO2 dual inhibitors: a consensus Virtual screening approach with molecular dynamics simulations, and binding free energy analysis. (2023). Journal of Biomolecular Structure and Dynamics, 1-17. Available from: [Link]

  • PDB ID: 6R63. RCSB PDB. Available from: [Link]

  • 4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid. PubChem. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-(1H-imidazol-1-YL)benzoic Acid Derivatives as Potential IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 2-amino-4-(1H-imidazol-1-yl)benzoic acid scaffold as a promising, yet underexplored, platform for the development of novel inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1). By juxtaposing its structural features with those of clinically evaluated IDO1 inhibitors, we will delineate a rational framework for future structure-activity relationship (SAR) studies. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development who are actively seeking new molecular entities for cancer immunotherapy.

The Rationale for IDO1 Inhibition in Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In many cancers, the overexpression of IDO1 leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3] This dual mechanism allows tumors to evade immune surveillance. Consequently, the inhibition of IDO1 is a highly attractive strategy to restore anti-tumor immunity, with potential applications in combination with other immunotherapies.[4][5]

Despite initial promise, the clinical development of IDO1 inhibitors has faced significant hurdles. The phase III clinical trial of epacadostat, a potent IDO1 inhibitor, in combination with the anti-PD-1 antibody pembrolizumab for advanced melanoma, unfortunately, failed to meet its primary endpoint.[1][6][7] This outcome has underscored the need for a deeper understanding of the complex biology of the TME and has invigorated the search for new inhibitor scaffolds with diverse mechanisms of action and improved pharmacological properties.

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 (Target for Inhibition) Tryptophan->IDO1 Catabolism Kynurenine Kynurenine IDO1->Kynurenine Immunosuppression Tumor Immune Evasion - T-cell Starvation - Treg Activation Kynurenine->Immunosuppression Leads to

Caption: The IDO1-mediated kynurenine pathway leading to tumor immune evasion.

The this compound Scaffold: A Structural Overview

The this compound molecule presents a compelling starting point for the design of novel IDO1 inhibitors. Its structure can be deconstructed into three key pharmacophoric features:

  • 2-Aminobenzoic Acid Core: This anthranilic acid moiety is a well-known structural motif in medicinal chemistry. The ortho-disposition of the amino and carboxylic acid groups allows for potential intramolecular hydrogen bonding and provides distinct vectors for substitution. The carboxylic acid can act as a key hydrogen bond donor/acceptor or a salt-bridge participant, while the amino group can serve as a crucial hydrogen bond donor.

  • Imidazole Ring: This nitrogen-containing heterocycle is a versatile functional group. It can engage in hydrogen bonding (as a donor or acceptor) and coordinate with the heme iron in the active site of IDO1, a binding mode observed for some classes of inhibitors.[8]

  • Linkage and Geometry: The direct N-C linkage between the imidazole and the benzene ring creates a relatively rigid structure. The dihedral angle between the two rings will influence the overall shape of the molecule and its ability to fit within the enzyme's binding pocket.[9]

Comparative Analysis with Known IDO1 Inhibitors

To understand the potential of our lead scaffold, it is instructive to compare it with established IDO1 inhibitors. The table below summarizes the key structural features and potencies of selected compounds that have undergone clinical evaluation.

Compound Structure Key Features Reported IC50/EC50
Epacadostat Hydroxyamidine group for heme coordination; Sulfonamide linker.IC50 = 72 nM (enzymatic); EC50 = 7.1 nM (cellular)[10]
Navoximod Imidazole-based heme ligand; Flexible linker.Potent cellular activity.
Linrodostat Heme-displacing mechanism; Rigid, fused ring system.Potent cellular activity.
This compound Potential bidentate chelation (amino, carboxylate); Imidazole for potential heme interaction.To be determined

From this comparison, several key SAR insights emerge:

  • Heme Interaction is Critical: Many potent IDO1 inhibitors interact directly with the heme iron in the active site.[7][8] Epacadostat's hydroxyamidine and navoximod's imidazole are prime examples. The imidazole ring of our lead scaffold is well-suited for this type of interaction.

  • Exploiting Binding Pockets: The diversity in the structures of potent inhibitors suggests the presence of multiple sub-pockets within the IDO1 active site that can be exploited to enhance affinity and selectivity.

  • Physicochemical Properties: Drug-like properties, such as solubility and cell permeability, are crucial for cellular potency and in vivo efficacy.

Proposed SAR Exploration and Experimental Design

Based on the comparative analysis, we propose a systematic SAR study of the this compound scaffold. The following experimental workflow outlines the key steps from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 2-Amino-4-fluorobenzoic acid + Imidazole SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Purification Purification & Characterization (NMR, MS) SNAr->Purification IDO1_Assay In Vitro IDO1 Enzyme Inhibition Assay (Determine IC50) Purification->IDO1_Assay Test Compound Cell_Assay Cell-Based Assay (e.g., HeLa cells) (Determine EC50) IDO1_Assay->Cell_Assay ADME In Vitro ADME/ Tox Profiling Cell_Assay->ADME SAR_Analysis SAR Analysis & Design of New Analogs ADME->SAR_Analysis Data for Next Cycle SAR_Analysis->Start

Caption: Proposed workflow for the synthesis, evaluation, and optimization of novel IDO1 inhibitors.

Proposed Structural Modifications

The following table outlines key modifications to the lead scaffold and the rationale behind each change.

Modification Site Proposed Change Rationale
1. Benzoic Acid Ring Add small electron-withdrawing groups (e.g., F, Cl) at the 5- or 6-position.To modulate the pKa of the carboxylic acid and amino groups, potentially improving binding affinity and cell permeability.
2. Amino Group Acylation (e.g., acetyl, benzoyl) or Alkylation (e.g., methyl).To probe the necessity of the free NH2 group for activity and to explore new hydrogen bonding interactions.
3. Carboxylic Acid Esterification (e.g., methyl ester) or conversion to an amide.To assess the importance of the acidic proton. Esters can act as prodrugs, improving cell penetration.
4. Imidazole Ring Substitution at the 2- or 4-position with small alkyl or aryl groups.To explore additional hydrophobic interactions within the active site and to fine-tune the electronics of the imidazole ring.
5. Scaffold Hopping Replace imidazole with other 5-membered heterocycles (e.g., pyrazole, triazole).To investigate alternative heme-binding motifs and to modulate the overall physicochemical properties of the molecule.[11][12]
Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route based on a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Amino-4-fluorobenzoic acid

  • Imidazole

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 2-amino-4-fluorobenzoic acid (1.0 eq) in DMSO, add imidazole (1.2 eq) and K2CO3 (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in EtOAc and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting solid by column chromatography or recrystallization to yield the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocol: In Vitro IDO1 Enzymatic Assay

This protocol is for a cell-free assay to determine the IC50 value of test compounds.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Ascorbic acid (reductant)

  • Methylene blue (cofactor)

  • Catalase

  • Potassium phosphate buffer

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Plate reader (absorbance at 480 nm)

Procedure:

  • Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 200 U/mL catalase.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 50 µL of the reaction buffer.

  • Add 1 µL of the test compound solution to each well (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 25 µL of recombinant IDO1 enzyme to each well (except negative controls).

  • Pre-incubate the plate at 25 °C for 10 minutes.

  • Initiate the reaction by adding 25 µL of L-tryptophan solution (final concentration 200 µM).

  • Incubate the plate at 37 °C for 15-30 minutes.

  • Stop the reaction by adding 50 µL of 30% (w/v) TCA.

  • Incubate at 60 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.

  • Incubate at room temperature for 10 minutes to allow color development.

  • Measure the absorbance at 480 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new class of IDO1 inhibitors. Its structural features are amenable to systematic modification, and the proposed SAR studies provide a clear path forward for optimizing its potency and drug-like properties. By leveraging the insights gained from previous generations of IDO1 inhibitors and employing rational drug design principles, it may be possible to develop novel clinical candidates that can overcome the challenges faced by their predecessors and unlock the full therapeutic potential of IDO1 inhibition in cancer immunotherapy. The next steps will involve synthesizing the proposed analogs, evaluating their biological activity, and establishing a robust SAR to guide further optimization efforts.

References

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available from: [Link].

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. Available from: [Link].

  • What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research. Available from: [Link].

  • 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available from: [Link].

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Available from: [Link].

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Molecules. Available from: [Link].

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of Medicinal Chemistry. Available from: [Link].

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry. Available from: [Link].

  • Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega. Available from: [Link].

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link].

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available from: [Link].

  • Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. Available from: [Link].

  • Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery. Available from: [Link].

  • Journal of enzyme inhibition and medicinal chemistry. Medscape. Available from: [Link].

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm. Available from: [Link].

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available from: [Link].

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. International Journal of Molecular Sciences. Available from: [Link].

  • Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine natural products. Journal of Medicinal Chemistry. Available from: [Link].

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. Available from: [Link].

  • Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). ResearchGate. Available from: [Link].

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available from: [Link].

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link].

  • Competitive Inhibition of Glutathione Reductase Activity by Cyclohexyl-(4,5-dihydro-1H-imidazol-2-yl)amine hydroiodide and Benzyl-(4,5-dihydro-1H-imidazol-2-yl)amine hydroiodide. ResearchGate. Available from: [Link].

  • Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Clinical Cancer Research. Available from: [Link].

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. Available from: [Link].

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link].

Sources

A Head-to-Head Comparison: Validating the Biological Target of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the burgeoning field of immuno-oncology, the precise validation of a compound's biological target is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive framework for the experimental validation of the biological target of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid . Based on structural similarities to known clinical candidates, we hypothesize that this compound is a novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[1][2]

This document will navigate you through a rigorous, multi-faceted validation process, comparing the performance of "this compound" (hereinafter referred to as 'our test compound') against well-characterized IDO1 inhibitors, Epacadostat (INCB024360) and Navoximod (GDC-0919).[3][4][5] We will delve into the causality behind experimental choices, ensuring a self-validating system that provides robust and actionable data.

The Central Hypothesis: Targeting the IDO1 Pathway

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[6][7] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune destruction.[8][9] The inhibition of IDO1 is therefore a promising strategy to restore anti-tumor immunity.[1]

The chemical scaffold of our test compound, featuring a substituted benzoic acid linked to an imidazole ring, bears a strong resemblance to the core structures of established IDO1 inhibitors. This structural analogy forms the basis of our central hypothesis and dictates our experimental approach.

Experimental Validation Workflow: A Three-Tiered Approach

Our validation strategy is built on a three-tiered approach, progressing from direct biochemical engagement to cellular activity and finally to biophysical interaction analysis. This tiered approach provides a comprehensive and cross-validated assessment of our test compound's activity and selectivity.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Biophysical Interaction biochem_assay Biochemical IDO1 Enzymatic Assay enzyme_kinetics Enzyme Inhibition Kinetics biochem_assay->enzyme_kinetics Determine IC50 cell_assay Cell-Based IDO1 Activity Assay biochem_assay->cell_assay Confirms cellular permeability & activity kyn_measurement Kynurenine Measurement cell_assay->kyn_measurement Quantify cellular potency spr Surface Plasmon Resonance (SPR) cell_assay->spr Validates direct binding interaction itc Isothermal Titration Calorimetry (ITC) spr->itc Characterize binding kinetics & thermodynamics

Caption: A three-tiered workflow for the validation of this compound as an IDO1 inhibitor.

Tier 1: Biochemical Validation of IDO1 Inhibition

The initial step is to ascertain whether our test compound directly inhibits the enzymatic activity of purified IDO1. A robust, cell-free enzymatic assay is the cornerstone of this tier.

Experimental Protocol: Recombinant Human IDO1 Enzymatic Assay

This protocol is adapted from established methods for measuring IDO1 activity.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human IDO1.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.[10]

  • Test Compound, Epacadostat, and Navoximod (dissolved in DMSO)

  • 30% (w/v) Trichloroacetic acid (TCA)

  • Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.[10]

Procedure:

  • Prepare a serial dilution of the test compound, Epacadostat, and Navoximod in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant IDO1 enzyme, and the test compounds at various concentrations.

  • Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 400 µM.[10]

  • Incubate the plate at 37°C for 60 minutes.[10]

  • Terminate the reaction by adding 30% TCA.[10]

  • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[10]

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation and Interpretation

The results of the biochemical assay should be summarized in a clear, comparative table.

CompoundIDO1 Enzymatic IC50 (nM)
This compound Experimental Value
Epacadostat (INCB024360)Literature/Experimental Value
Navoximod (GDC-0919)Literature/Experimental Value

Causality and Trustworthiness: A low nanomolar IC50 for our test compound, comparable to Epacadostat and Navoximod, would provide strong initial evidence of direct IDO1 inhibition. The inclusion of well-characterized inhibitors serves as a positive control, validating the assay's performance.

Tier 2: Cellular Target Engagement and Potency

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to assess the compound's ability to penetrate cell membranes and inhibit IDO1 in a more physiologically relevant context.

Experimental Protocol: IFN-γ Stimulated Cell-Based IDO1 Assay

This protocol utilizes a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).[9][12]

Objective: To determine the cellular potency (EC50) of the test compound in inhibiting IDO1 activity in intact cells.

Materials:

  • SK-OV-3 human ovarian cancer cell line (or other suitable cell line)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IFN-γ

  • Test Compound, Epacadostat, and Navoximod

  • Reagents for kynurenine quantification (as in the biochemical assay)

Procedure:

  • Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.[12]

  • Induce IDO1 expression by treating the cells with 100 ng/mL of IFN-γ for 24 hours.[12]

  • Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compound, Epacadostat, and Navoximod.

  • Incubate for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described previously.

  • Determine the EC50 value for each compound.

Data Presentation and Interpretation
CompoundCellular IDO1 EC50 (nM)
This compound Experimental Value
Epacadostat (INCB024360)Literature/Experimental Value
Navoximod (GDC-0919)Literature/Experimental Value

Causality and Trustworthiness: A potent EC50 value for our test compound demonstrates its ability to cross the cell membrane and engage the intracellular IDO1 target. A significant drop-off in potency compared to the biochemical IC50 might suggest poor cell permeability, a critical consideration for drug development.

Tier 3: Biophysical Validation of Direct Binding

To unequivocally demonstrate a direct interaction between our test compound and the IDO1 protein, and to characterize the binding kinetics and thermodynamics, we will employ two orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor surface in real-time.[13][14]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the test compound for IDO1.

Procedure:

  • Immobilize recombinant human IDO1 onto a CM5 sensor chip via amine coupling.[15]

  • Prepare a series of concentrations of the test compound, Epacadostat, and Navoximod in a suitable running buffer.

  • Inject the compound solutions over the immobilized IDO1 surface and a reference flow cell.

  • Monitor the binding and dissociation phases in real-time.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16][17]

Objective: To determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding of the test compound to IDO1.

Procedure:

  • Place a solution of recombinant human IDO1 in the sample cell of the calorimeter.

  • Fill the injection syringe with a concentrated solution of the test compound.

  • Perform a series of small injections of the compound into the IDO1 solution.

  • Measure the heat change after each injection.

  • Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters.

Data Presentation and Interpretation
CompoundSPR KD (nM)ITC KD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound Exp. ValueExp. ValueExp. ValueExp. Value
EpacadostatLit./Exp. ValueLit./Exp. ValueLit./Exp. ValueLit./Exp. Value
NavoximodLit./Exp. ValueLit./Exp. ValueLit./Exp. ValueLit./Exp. Value

Causality and Trustworthiness: Concordance between the KD values obtained from SPR and ITC, and their correlation with the biochemical IC50 and cellular EC50, provides irrefutable evidence of direct and specific binding to IDO1. The thermodynamic signature from ITC can offer insights into the nature of the binding interaction (e.g., enthalpy- or entropy-driven).

Selectivity Profiling: A Critical Step

To ensure the therapeutic potential of our test compound, it is essential to assess its selectivity for IDO1 over other related enzymes, primarily Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2), which also catalyze the same reaction.[10] A similar biochemical assay should be performed using recombinant TDO and IDO2 enzymes. High selectivity for IDO1 is a desirable attribute for a targeted therapy.

G cluster_0 Primary Target Validation cluster_1 Selectivity Screening IDO1_Assay IDO1 Enzymatic Assay TDO_Assay TDO Enzymatic Assay IDO2_Assay IDO2 Enzymatic Assay Test_Compound This compound Test_Compound->IDO1_Assay High Potency (Low IC50) Test_Compound->TDO_Assay Low Potency (High IC50) Test_Compound->IDO2_Assay Low Potency (High IC50)

Caption: Logical workflow for assessing the selectivity of the test compound.

Conclusion

This comprehensive guide outlines a rigorous and self-validating experimental framework to confirm the biological target of this compound as Indoleamine 2,3-dioxygenase 1. By systematically progressing through biochemical, cellular, and biophysical validation tiers, and by directly comparing its performance against established clinical candidates, researchers can generate a robust data package. This data will not only unequivocally validate the compound's mechanism of action but also provide critical insights into its potential as a novel therapeutic agent in the exciting field of cancer immunotherapy.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o409. [Link]

  • Cui, Y., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]

  • (No author listed). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Institutes of Health. [Link]

  • (No author listed). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

  • Blanco, M. J., et al. (2018). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. [Link]

  • Wang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Beatty, G. L., et al. (2017). First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. National Institutes of Health. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]

  • Dunn, T. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers. [Link]

  • Li, F., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. RSC Medicinal Chemistry. [Link]

  • (No author listed). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

  • Dunn, T. J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol. [Link]

  • (No author listed). IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]

  • (No author listed). Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

  • Choma, C. T. (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]

  • Mettu, N. B., et al. (2021). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. ResearchGate. [Link]

  • (No author listed). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • G, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. [Link]

  • (No author listed). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Sinyuk, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Tellinghuisen, J. (2014). Enzyme kinetics determined by single-injection isothermal titration calorimetry. BYU Physics and Astronomy. [Link]

  • Patching, S. G. (2023). A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Iacobucci, C., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers. [Link]

  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers. [Link]

  • Mazzei, L., et al. (2022). Isothermal Titration Calorimetry To Characterize Enzymatic Reactions l Protocol Preview. JoVE. [Link]

  • (No author listed). Strong Immune Defence Against Cancer. Mirage News. [Link]

  • (No author listed). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • M, M., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PubMed. [Link]

  • Watts, B. (2022). Guide to Running an SPR Experiment. Duke University. [Link]

Sources

The Compass of Kinase Inhibition: A Comparative Cross-Reactivity Profiling Guide for Novel BTK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapy, particularly in oncology and immunology, the precision of a molecular agent is paramount. The development of kinase inhibitors has revolutionized treatment paradigms, yet the specter of off-target activity remains a critical hurdle, often leading to unforeseen toxicities and limiting therapeutic windows. This guide provides a comprehensive framework for the cross-reactivity profiling of novel Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs pivotal in the treatment of B-cell malignancies.[1][2]

While the initial query concerned "2-Amino-4-(1H-imidazol-1-YL)benzoic acid," a compound not prominently characterized in scientific literature as a therapeutic agent, we have pivoted to a more instructive and relevant subject: the cross-reactivity profiling of BTK inhibitors. This class of drugs, exemplified by the first-in-class inhibitor ibrutinib, often features heterocyclic moieties and presents a compelling case study in the importance of selectivity.

This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals. We will dissect the causal logic behind experimental choices, present self-validating protocols, and ground our claims in authoritative references. Our focus will be a hypothetical novel BTK inhibitor, "Cmpd-X," which we will compare against the first-generation inhibitor, ibrutinib, and the more selective second-generation inhibitor, acalabrutinib.

The Central Role of BTK and the Double-Edged Sword of Inhibition

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[3][4] This pathway governs the proliferation, differentiation, and survival of B-cells.[2][5] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving uncontrolled cancer cell growth.[2][6] BTK inhibitors function by blocking this aberrant signaling, thereby inducing apoptosis and halting the proliferation of malignant B-cells.[2][4][6]

The first-generation BTK inhibitor, ibrutinib, demonstrated remarkable efficacy but is also associated with a range of adverse effects, including bleeding, atrial fibrillation, and rash.[7][8][9] Many of these toxicities are attributed to its "off-target" inhibition of other kinases with structural similarities to BTK, such as EGFR, TEC, and SRC family kinases.[7][10][11] This underscores the critical need for comprehensive cross-reactivity profiling of any new BTK inhibitor to anticipate and mitigate potential adverse events. Second-generation inhibitors, such as acalabrutinib, were designed for greater selectivity, resulting in a more favorable safety profile.[8][12][13][14][15]

Below is a diagram illustrating the BTK signaling pathway and the point of intervention for BTK inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression BTKi BTK Inhibitor (e.g., Cmpd-X) BTKi->BTK

Caption: Simplified BTK signaling pathway.

A Multi-tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity profile cannot be determined by a single experiment. Instead, a multi-tiered approach, progressing from broad in vitro screens to more physiologically relevant cellular assays, is essential. This strategy allows for early identification of potential liabilities and provides a comprehensive understanding of a compound's selectivity.

The following diagram outlines a logical workflow for the cross-reactivity profiling of a novel BTK inhibitor.

Cross_Reactivity_Workflow Start Novel BTK Inhibitor (Cmpd-X) Kinase_Profiling In Vitro Kinase Profiling (Large Panel Screen) Start->Kinase_Profiling Data_Analysis_1 Data Analysis: - IC₅₀ Determination - Kinome Mapping Kinase_Profiling->Data_Analysis_1 CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement & Off-Target ID) Data_Analysis_1->CETSA Identified Off-Targets Cell_Based_Assays Cell-Based Functional Assays (e.g., Phosphorylation, Proliferation) Data_Analysis_1->Cell_Based_Assays On- and Off-Targets Data_Analysis_2 Integrated Data Analysis: - On- and Off-Target Potency - Cellular Selectivity CETSA->Data_Analysis_2 Cell_Based_Assays->Data_Analysis_2 Decision Go/No-Go Decision for Further Development Data_Analysis_2->Decision

Caption: Experimental workflow for cross-reactivity profiling.

Tier 1: In Vitro Kinase Profiling

The initial step is to assess the inhibitory activity of Cmpd-X against a broad panel of purified kinases. This provides a global view of the compound's selectivity across the human kinome.[16] Commercial services offer screening against hundreds of kinases, providing a rapid and comprehensive initial assessment.[17][18]

Experimental Rationale: By comparing the IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) across a large and diverse set of kinases, we can identify potential off-targets.[19] It is crucial to perform these assays at a physiologically relevant ATP concentration (typically 1 mM), as competitive inhibitors will show different potencies at varying ATP levels.[20]

Data Presentation: The results of the in vitro kinase profiling should be summarized in a table comparing the IC₅₀ values of Cmpd-X with those of ibrutinib and acalabrutinib for BTK and key off-target kinases.

KinaseCmpd-X IC₅₀ (nM)Ibrutinib IC₅₀ (nM)Acalabrutinib IC₅₀ (nM)
BTK 0.8 0.5 3.0
EGFR>10,0005.6>10,000
TEC502.0250
SRC80020>5,000
ITK250101500
JAK3>10,00016.1>10,000

Table 1: Hypothetical in vitro kinase profiling data for Cmpd-X compared to ibrutinib and acalabrutinib. Data for ibrutinib and acalabrutinib are representative of literature values.

Interpretation of Hypothetical Data: In this hypothetical scenario, Cmpd-X demonstrates high potency against BTK, comparable to ibrutinib. Importantly, it shows significantly less activity against EGFR and JAK3, common off-targets of ibrutinib.[11] While it does exhibit some activity against other TEC family kinases (TEC and ITK), it is more selective than ibrutinib. Acalabrutinib remains the most selective of the three in this comparison.[21][22]

Tier 2: Cellular Target Engagement and Selectivity

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment within a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[23] Therefore, it is essential to validate the in vitro findings in a cellular context.

2.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells.[24][25] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[25] By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound is binding to its intended target and, equally importantly, to any off-targets.[24][26][27][28]

Experimental Rationale: CETSA provides direct evidence of target engagement in a physiological setting.[28] It can confirm that Cmpd-X binds to BTK in cells and can also be used to investigate engagement with potential off-targets identified in the in vitro screen.

2.2.2. Cell-Based Functional Assays

To confirm that the observed target engagement translates into functional modulation of signaling pathways, cell-based functional assays are employed. These assays measure downstream events following kinase inhibition.

Experimental Rationale: For BTK, a key downstream event is the autophosphorylation of BTK at Tyr223 and the subsequent phosphorylation of phospholipase Cγ2 (PLCγ2).[3][29] By treating a relevant cell line (e.g., a B-cell lymphoma line) with our inhibitors and then stimulating the BCR pathway, we can measure the levels of phosphorylated BTK and PLCγ2 using techniques like Western blotting or ELISA. This provides a functional readout of on-target activity. Similar assays can be designed for key off-targets. For example, inhibition of EGFR can be assessed by measuring the phosphorylation of EGFR in an appropriate cancer cell line.

Data Presentation: The results of the cellular assays should be presented in a clear, comparative format.

AssayCmpd-X EC₅₀ (nM)Ibrutinib EC₅₀ (nM)Acalabrutinib EC₅₀ (nM)
BTK Phosphorylation (pBTK) 5.2 3.5 15.8
EGFR Phosphorylation (pEGFR)>10,00050>10,000
T-Cell Proliferation (ITK proxy)1,50080>10,000

Table 2: Hypothetical cellular functional assay data. EC₅₀ represents the concentration required for 50% inhibition of the cellular response.

Interpretation of Hypothetical Data: The cellular data corroborate the in vitro findings. Cmpd-X effectively inhibits BTK phosphorylation in cells with a potency similar to ibrutinib. Crucially, it shows minimal effect on EGFR phosphorylation, confirming its selectivity over this key off-target. The higher EC₅₀ for T-cell proliferation compared to ibrutinib suggests a lower impact on ITK-dependent T-cell function.

The following diagram illustrates the comparative selectivity profiles of the three inhibitors based on the hypothetical data.

Selectivity_Profile cluster_0 Ibrutinib cluster_1 Acalabrutinib cluster_2 Cmpd-X Ibrutinib Ibrutinib BTK EGFR TEC SRC ITK Inhibition Inhibition Level High High Ibrutinib:f1->High Ibrutinib:f2->High Ibrutinib:f3->High Ibrutinib:f4->High Ibrutinib:f5->High Acalabrutinib Acalabrutinib BTK EGFR TEC SRC ITK Acalabrutinib:f1->High Medium Medium Acalabrutinib:f3->Medium Low Low Acalabrutinib:f2->Low Acalabrutinib:f4->Low Acalabrutinib:f5->Low Cmpd_X Cmpd-X BTK EGFR TEC SRC ITK Cmpd_X:f1->High Cmpd_X:f3->Medium Cmpd_X:f4->Medium Cmpd_X:f5->Medium Cmpd_X:f2->Low

Caption: Comparative selectivity profiles.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed and validated protocols are essential.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a generic kinase and should be optimized for each specific enzyme.

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Preparation: Serially dilute Cmpd-X, ibrutinib, and acalabrutinib in 100% DMSO to create a concentration range. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compounds. Include "no inhibitor" and "no enzyme" controls.

  • Kinase/Substrate Addition: Add 4 µL of a solution containing the kinase and its specific substrate in the reaction buffer.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP solution (at a concentration that gives a final concentration of 1 mM in the 10 µL reaction volume).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using a suitable software package (e.g., GraphPad Prism).

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline and requires optimization for each target protein.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., Ramos for BTK) to 80-90% confluency. Treat the cells with the desired concentrations of Cmpd-X, ibrutinib, or acalabrutinib, along with a vehicle control (DMSO), for 1 hour at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein (and any off-targets) in the supernatant using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature indicates ligand binding and stabilization.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel BTK inhibitor, as outlined in this guide, is a critical component of its preclinical development. By employing a multi-tiered approach that combines in vitro and cellular assays, researchers can build a detailed picture of a compound's selectivity and potential liabilities.

The hypothetical data for Cmpd-X suggest a promising candidate with high on-target potency and improved selectivity over the first-generation inhibitor, ibrutinib. While not as selective as the second-generation inhibitor acalabrutinib in this hypothetical comparison, its distinct profile may offer a different therapeutic window or be advantageous in specific patient populations.

Further studies, including in vivo animal models to assess efficacy and toxicity, would be the logical next step in the development of Cmpd-X. The principles and protocols detailed in this guide provide a robust foundation for these future investigations, ensuring that only the most promising and safest candidates progress to clinical trials.

References

  • Butt, T. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.Net. [Link]

  • Wikipedia. (n.d.). Bruton's tyrosine kinase. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Herman, S. E. M., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research, 23(14), 3734-3743. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 195-212. [Link]

  • Al-Salama, Z. T. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Journal of Translational Autoimmunity, 7, 100205. [Link]

  • Mato, A. R., et al. (2023). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 7(15), 4168-4177. [Link]

  • de Witte, M. A., et al. (2021). Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. HemaSphere, 5(5), e561. [Link]

  • Burger, J. A. (2019). BTK inhibitors: present and future. Hematology. American Society of Hematology. Education Program, 2019(1), 348-355. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Lin, D. Y., & Andreotti, A. H. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PloS one, 18(8), e0290872. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Veerman, J. J., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS medicinal chemistry letters, 14(3), 309–315. [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug discovery today. Technology, 18, 1–8. [Link]

  • Rogers, K. A., et al. (2023). Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial. Blood, 142(8), 677–687. [Link]

  • Rath, K. (2024). Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. AJMC. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved January 23, 2026, from [Link]

  • Hendriks, R. W., et al. (2014). Targets for Ibrutinib Beyond B Cell Malignancies. Molecular diagnosis & therapy, 18(5), 489–495. [Link]

  • MD Anderson Cancer Center. (2023). How BTK inhibitors treat mantle cell lymphoma. [Link]

  • Li, N., et al. (2024). Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis. Frontiers in Pharmacology, 15, 1389823. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Hudson, K. D., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. [Link]

  • Mato, A. R., et al. (2023). Combined analysis of the impact of second-generation BTK inhibitors on patient outcomes. Blood cancer journal, 13(1), 14. [Link]

  • ASCO. (2017). Targeting B-Cell Receptor Signaling for Anticancer Therapy [Video]. YouTube. [Link]

  • OncoLink. (2024). What are BTK inhibitors and how do they work?. [Link]

  • Byrd, J. C., et al. (2023). Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial. Blood, 142(8), 677-687. [Link]

  • Cichońska, E., et al. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 37(Supplement_1), i364-i372. [Link]

  • Schneider, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2321456. [Link]

  • ResearchGate. (n.d.). BTK structure and signaling pathway. Retrieved January 23, 2026, from [Link]

  • Herman, S. E. M., et al. (2017). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 23(14), 3734-3743. [Link]

  • Palma, M., et al. (2021). BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. International Journal of Molecular Sciences, 22(13), 7043. [Link]

  • Joseph, R. E., et al. (2017). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences of the United States of America, 114(5), E732-E741. [Link]

  • VMAT. (2020). Ibrutinib's off-target mechanism: cause for dose optimization. Vascular Medicine and ARMslosclerosis Today, 1(1), 1-4. [Link]

  • Robers, M. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(1), 142–153. [Link]

Sources

A Comparative Guide to the Efficacy of Novel IDO1 Inhibitors in Cancer Cell Lines: A Profile of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the efficacy of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in various cancer cell lines. As a focal point for this comparison, we introduce "2-Amino-4-(1H-imidazol-1-YL)benzoic acid," a novel investigational compound with structural motifs suggesting potential IDO1 inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of cancer immunotherapy. We will delve into the mechanism of IDO1, compare the efficacy of established inhibitors, and provide detailed protocols for the evaluation of new chemical entities like "this compound."

The Rationale for Targeting IDO1 in Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[2] This enzymatic activity has profound consequences for anti-tumor immunity.

The expression of IDO1 is often low in normal tissues but can be significantly upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[2][3] This upregulation leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[4]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.

Given its central role in creating an immunosuppressive milieu, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies.[1]

The IDO1-Mediated Immune Escape Pathway

The following diagram illustrates the central role of IDO1 in the tryptophan catabolism pathway and its downstream immunosuppressive effects.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_effects Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine & Metabolites IDO1->Kynurenine T_Cell_Arrest Effector T-Cell Arrest (Tryptophan Starvation) IDO1->T_Cell_Arrest Depletes Tryptophan Treg_Activation Regulatory T-Cell (Treg) Activation (Kynurenine Signaling) Kynurenine->Treg_Activation Promotes Inhibitor IDO1 Inhibitor (e.g., this compound) Inhibitor->IDO1 Blocks

Caption: The IDO1 pathway showing tryptophan catabolism and immune suppression.

Profile of an Investigational Agent: this compound

While no specific efficacy data for "this compound" has been published to date, its chemical structure warrants investigation as a potential IDO1 inhibitor. The molecule incorporates an imidazole ring, a common scaffold in various enzyme inhibitors, including some azole-based IDO1 inhibitors that interact with the heme iron at the enzyme's active site.[5] The presence of the aminobenzoic acid moiety provides a backbone that is prevalent in many biologically active compounds.

The evaluation of this compound's efficacy would require the experimental validation outlined in the subsequent sections of this guide. Its performance would be benchmarked against well-characterized IDO1 inhibitors.

Comparative Efficacy of Established IDO1 Inhibitors

To provide a framework for evaluating novel compounds, we present the in vitro efficacy of two leading IDO1 inhibitors, Epacadostat and Linrodostat (Navoximod) , in relevant cancer cell lines. The primary measure of efficacy in a cellular context is the half-maximal inhibitory concentration (IC50) for kynurenine production following IFN-γ stimulation to induce IDO1 expression.

CompoundTargetMechanism of ActionCell LineIC50 (Kynurenine Production)Reference
Epacadostat IDO1Reversible, CompetitiveRecombinant hIDO171.8 nM[6][7]
IDO1-transfected HEK293~10 nM[6][8]
SKOV-3 (Ovarian Cancer)15.3 nM, 17.63 nM[4][9]
Linrodostat (BMS-986205) IDO1IrreversibleIDO1-transfected HEK2931.1 nM[10]
SKOV-3 (Ovarian Cancer)~9.5 nM[4]
This compound IDO1 (putative)To be determinedTo be determinedTo be determinedN/A

Experimental Protocols for Efficacy Determination

The following protocols provide a detailed methodology for assessing the efficacy of putative IDO1 inhibitors.

In Vitro IDO1 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human IDO1.

Materials:

  • Recombinant Human IDO1 (e.g., from R&D Systems or other commercial sources)

  • Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)

  • L-Tryptophan

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • 30% (w/v) Trichloroacetic Acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

Procedure:

  • Prepare the reaction mixture containing assay buffer, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[2]

  • Add the test compound ("this compound") at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add recombinant IDO1 enzyme to the wells.

  • Initiate the reaction by adding 400 µM L-tryptophan.[2]

  • Incubate the plate at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 30% TCA.

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[2]

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.

  • Calculate the IC50 value from the dose-response curve.

Cell-Based Kynurenine Production Assay

This assay quantifies the ability of a compound to inhibit IDO1 activity within a cellular environment.

Materials:

  • IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3)

  • Cell culture medium and supplements

  • Recombinant Human IFN-γ

  • Test compound and control inhibitors

  • Reagents for kynurenine detection (as in 4.1 or for HPLC)

  • 96-well cell culture plate

Procedure:

  • Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.[2]

  • The next day, treat the cells with IFN-γ (e.g., 10-50 ng/mL) to induce IDO1 expression.

  • Concurrently, add the test compound at various concentrations.

  • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Quantify the kynurenine concentration in the supernatant using the colorimetric method with Ehrlich's reagent as described above, or by HPLC for greater sensitivity and specificity.[2]

  • Determine the IC50 value based on the reduction in kynurenine production.

Workflow for Cellular IDO1 Inhibition Assay

Cellular_Assay_Workflow start Start step1 Seed Cancer Cells (e.g., HeLa, SKOV-3) in 96-well plate start->step1 step2 Incubate Overnight step1->step2 step3 Treat with IFN-γ + Test Compound step2->step3 step4 Incubate 48-72 hours step3->step4 step5 Collect Supernatant step4->step5 step6 Measure Kynurenine (Colorimetric or HPLC) step5->step6 end Calculate IC50 step6->end

Caption: A stepwise workflow for the cell-based kynurenine production assay.

Cell Viability (MTT) Assay

This assay is crucial to determine if the observed reduction in cell proliferation is due to targeted IDO1 inhibition or general cytotoxicity.

Materials:

  • Cancer cell line of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plate

Procedure:

  • Plate cells in a 96-well plate and treat with the test compound as for the kynurenine assay.[11]

  • After the desired incubation period (e.g., 72 hours), add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11][12]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The development of novel IDO1 inhibitors remains a high-priority area in cancer immunotherapy research. While "this compound" is an uncharacterized compound, its structural features suggest it may be a candidate for investigation. By employing the rigorous experimental protocols detailed in this guide and comparing its performance against established benchmarks like Epacadostat and Linrodostat, researchers can effectively determine its potential as a therapeutic agent. A successful IDO1 inhibitor should demonstrate potent, low-nanomolar inhibition of kynurenine production in IFN-γ stimulated cancer cells without exhibiting significant off-target cytotoxicity.

References

  • Richards, T., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available at: [Link]

  • Iacono, A., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 14. Available at: [Link]

  • Zhu, M., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part A), 3194-3201. Available at: [Link]

  • Dolus, V., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 456-461. Available at: [Link]

  • Winkler, R., et al. (2023). Increased expression of IDO1 is associated with improved survival and increased number of TILs in patients with high-grade serous ovarian cancer. Journal of Ovarian Research, 16(1), 183. Available at: [Link]

  • ResearchGate. Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... Available at: [Link]

  • Mondanelli, G., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. Available at: [Link]

  • ResearchGate. IFNγ induce IDO1 expression in PSCC cells lines. Available at: [Link]

  • Liu, Y., et al. (2021). The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage. Journal of Experimental & Clinical Cancer Research, 40(1), 19. Available at: [Link]

  • JoVE. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Available at: [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Immusmol. (n.d.). L-Kynurenine ELISA kit. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • Cheong, J. E., & Sun, L. (2018). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Molecular Sciences, 19(12), 3787. Available at: [Link]

  • de Groot, M. H., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 10, 618524. Available at: [Link]

  • Juszkiewicz, J., et al. (2021). Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives. Sensors, 21(21), 7152. Available at: [Link]

  • Saimi, D., et al. (2022). Expression, purification, and kinetic characterization of the human strep-IDO1. Annals of Translational Medicine, 10(10), 585. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linrodostat. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Linrodostat. PubChem Compound Summary for CID 71485906. Available at: [Link]

Sources

A Comparative Guide to 2-Amino-4-(1H-imidazol-1-YL)benzoic acid and Benzimidazole Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of heterocyclic compounds as scaffolds for novel therapeutic agents is a cornerstone of medicinal chemistry. Among these, imidazole and benzimidazole derivatives have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative analysis of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid and the well-established class of benzimidazole analogs, offering insights into their potential performance in various bioassays for researchers, scientists, and drug development professionals.

It is important to note that while the benzimidazole scaffold has been extensively studied and documented, specific bioassay data for this compound is not widely available in the public domain. Therefore, this guide will draw upon the known biological activities of structurally related compounds and the fundamental principles of medicinal chemistry to provide a scientifically grounded comparison.

Structural Scaffolds: A Tale of Two Rings

The fundamental difference between this compound and benzimidazole analogs lies in their core structures. Benzimidazole consists of a benzene ring fused to an imidazole ring, creating a bicyclic system.[1] This fusion results in a planar, aromatic structure that is a key contributor to its wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[1] The benzimidazole nucleus is isosteric to purine, which allows it to interact with various biological targets.[2]

In contrast, this compound features a monocyclic imidazole ring attached to a benzoic acid backbone. The presence of the amino and carboxylic acid groups on the phenyl ring introduces distinct physicochemical properties, such as increased polarity and the potential for chelation, which can significantly influence its biological activity and pharmacokinetic profile.

Structural_Comparison cluster_0 This compound cluster_1 Benzimidazole Analog A Imidazole Ring B Benzoic Acid A->B Single Bond C Amino Group B->C Substitution D Fused Benzene and Imidazole Rings

Caption: Structural comparison of the core scaffolds.

Performance in Anticancer Bioassays: A Mechanistic Perspective

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][2] A prominent mode of action is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[3] Several anthelmintic benzimidazoles, such as albendazole and mebendazole, have been repurposed as anticancer agents due to this mechanism.[3] Additionally, some benzimidazole analogs function as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.[2]

While direct data for this compound is unavailable, its structural features suggest potential anticancer activity. The imidazole moiety is a known pharmacophore in many anticancer drugs. The amino and carboxylic acid groups could facilitate interactions with specific enzyme active sites. For instance, some kinase inhibitors feature similar substitution patterns.

Table 1: Representative Anticancer Activity of Benzimidazole Analogs

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
MebendazoleHCT116 (Colon)0.20Tubulin Polymerization Inhibition
AlbendazoleA2780 (Ovarian)0.19Tubulin Polymerization Inhibition
BendamustineVariousVariesDNA Alkylating Agent
A Novel Benzimidazole DerivativePC3 (Prostate)0.15Not Specified

This table presents a selection of data from various sources to illustrate the range of anticancer activity observed for benzimidazole analogs.[2]

Antimicrobial Bioassays: Targeting Microbial Machinery

The benzimidazole scaffold is a privileged structure in the development of antimicrobial agents. Benzimidazole derivatives have shown broad-spectrum activity against various bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity of the benzimidazole ring allows for effective penetration of microbial cell membranes.

For this compound, the presence of the imidazole ring suggests a potential for antimicrobial activity. The amino and carboxylic acid groups might enhance its solubility and uptake by microbial cells. However, these polar groups could also hinder its ability to cross lipid-rich membranes, potentially impacting its efficacy compared to more lipophilic benzimidazole analogs.

Table 2: Representative Antimicrobial Activity of Benzimidazole Analogs

CompoundMicroorganismMIC (µg/mL)
Benzimidazole-Quinoline HybridS. aureus1-8
Substituted BenzimidazoleE. coli40-60
Chloro-substituted BenzimidazoleVarious BacteriaVaries

This table provides examples of the minimum inhibitory concentrations (MICs) reported for different benzimidazole derivatives against various microorganisms.

Experimental Protocols: A Guide to Bioassay Execution

To facilitate further research and a direct comparison of these compound classes, detailed protocols for key bioassays are provided below.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and benzimidazole analogs) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, assay buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase I to initiate the reaction. Include a negative control (no enzyme) and a positive control (known inhibitor, e.g., camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition is indicated by a decrease in the amount of relaxed DNA compared to the control.

Topoisomerase_Assay_Pathway cluster_0 No Inhibition cluster_1 Inhibition A Supercoiled DNA B Relaxed DNA A->B Topoisomerase I C Supercoiled DNA E No Relaxation C->E Topoisomerase I D Inhibitor D->E

Caption: Inhibition of DNA relaxation by a topoisomerase inhibitor.

Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around each disk where bacterial growth is inhibited.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the compounds.

Structure-Activity Relationship (SAR) and Future Directions

For benzimidazole analogs, extensive SAR studies have revealed key structural features that influence their biological activity.[1] Substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole ring have been shown to modulate their anticancer and antimicrobial properties. For example, the introduction of halogen atoms can enhance antimicrobial activity.

For this compound, future research should focus on its synthesis and subsequent evaluation in a panel of bioassays. The amino and carboxylic acid groups offer handles for further chemical modification to generate a library of derivatives. Systematic modifications of these functional groups and exploration of different substitution patterns on the phenyl and imidazole rings will be crucial for establishing a clear SAR and optimizing its biological activity.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Dovepress. Retrieved January 23, 2026, from [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Journal of azerbaijan medical association. Retrieved January 23, 2026, from [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2026). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Bioassays and In Silico Methods in the Identification of Human DNA Topoisomerase IIα Inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 23, 2026, from [Link]

  • Topoisomerase Assays. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. (n.d.). Pharmacology. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024). Journal of the university of anbar for pure science. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Topoisomerase Assays. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 23, 2026, from [Link]

  • (PDF) 4-(Imidazol-1-yl)benzoic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Benzimidazole derivatives with antimicrobial activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Fenbendazole. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Topoisomerase activity inhibition assays. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Susceptibility. (n.d.). Virtual Interactive Bacteriology Laboratory. Retrieved January 23, 2026, from [Link]

  • The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (n.d.). Korean Society of Cancer Prevention. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Amino-4-(1H-imidazol-1-YL)benzoic acid as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in immuno-oncology, the identification of novel small molecule inhibitors for critical immune checkpoint pathways is a paramount objective. This guide provides a comprehensive framework for benchmarking "2-Amino-4-(1H-imidazol-1-YL)benzoic acid," a compound of interest due to its structural similarity to known kinase and metabolic modulators, against established standard-of-care compounds targeting Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that serves as a pivotal regulator of immune responses.[1][2] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3] Within the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment that allows tumor cells to evade immune surveillance.[3][4] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.[2][5]

This guide will detail the essential head-to-head comparisons required to evaluate the potential of "this compound" as a viable IDO1 inhibitor. We will use two well-characterized clinical candidates, Epacadostat (INCB024360) and Navoximod (GDC-0919) , as our primary benchmarks.

The Benchmarking Strategy: Key Performance Pillars

A rigorous evaluation of any new inhibitor hinges on several key performance indicators. Our analysis will be structured around four pillars:

  • Direct Target Engagement: Quantifying the compound's ability to inhibit the IDO1 enzyme directly.

  • Cellular Potency: Assessing the compound's efficacy in a more physiologically relevant cellular context.

  • Safety & Specificity: Evaluating off-target cytotoxicity to determine the therapeutic window.

  • Pharmacokinetic Profile: Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Below is a logical workflow for this benchmarking process.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: In Vivo Evaluation A Compound of Interest (this compound) C Biochemical IDO1 Enzyme Assay A->C D Cell-Based IDO1 Activity Assay A->D G Cytotoxicity Assay (e.g., MTT, LDH) A->G H TDO Selectivity Assay (Optional) A->H B Standard Compounds (Epacadostat, Navoximod) B->C B->D B->G B->H E Potency (IC50) C->E Determine IC50 F Cellular Potency D->F Determine Cellular IC50 K Pharmacokinetic (PK) Studies in Mice F->K I Toxicity (CC50) G->I Determine CC50 J Selectivity H->J Assess Selectivity Index I->K J->K L In Vivo Efficacy (Tumor Models) K->L Inform Dosing M Overall Profile L->M G cluster_0 Cell Culture & Stimulation cluster_1 Inhibitor Treatment & Incubation cluster_2 Kynurenine Quantification A Seed HeLa or SK-OV-3 cells B Stimulate with IFN-γ to induce IDO1 expression A->B C Add serial dilutions of Test Compound & Standards B->C D Incubate for 48-72 hours C->D E Collect cell supernatant F Quantify Kynurenine (LC-MS/MS or Colorimetric) E->F G Calculate Cellular IC50 F->G

Caption: Workflow for the cell-based IDO1 activity assay.

Experimental Protocol: Cell-Based Kynurenine Production Assay
  • Cell Culture:

    • Culture HeLa cells in DMEM with 10% FBS. Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound and Stimulant Addition:

    • Prepare serial dilutions of the test compound and standards in culture medium.

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the compound dilutions.

    • Add 100 µL of medium containing 2X concentration of IFN-γ (e.g., final concentration of 100 ng/mL) to induce IDO1 expression.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Kynurenine Measurement (Colorimetric Method):

    • Carefully collect 150 µL of supernatant from each well.

    • Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins, incubate for 30 minutes at 50°C.

    • Centrifuge the plate at 3000 rpm for 10 minutes.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the kynurenine concentration in each well.

    • Plot the percent inhibition of kynurenine production versus the log of inhibitor concentration to determine the cellular IC50.

Comparative Data for Standard Compounds
CompoundCellular Activity (HeLa cells)
EpacadostatPotently inhibits kynurenine production. [6]
NavoximodED50 = 80 nM (in human DC-based MLR assay) [7][8]

Pillar 3: Safety & Specificity - Cytotoxicity Assessment

An effective drug must be potent against its target but minimally toxic to healthy cells. Cytotoxicity assays are essential for determining a compound's therapeutic window.

Rationale for Experimental Design

Cytotoxicity is evaluated by exposing a relevant cell line (e.g., the same one used for the cellular assay, or a standard line like HEK293) to the compound and measuring cell viability. [9]Common methods include measuring metabolic activity (MTT assay) or membrane integrity (Lactate Dehydrogenase (LDH) release assay). [9]The result, the half-maximal cytotoxic concentration (CC50), is compared to the cellular IC50 to calculate a Selectivity Index (SI = CC50 / IC50), where a higher SI is desirable.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of the test compound and standards to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for the same duration as the cellular activity assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot percent viability versus the log of compound concentration to determine the CC50.

Pillar 4: Pharmacokinetic (PK) Profiling

A preliminary assessment of a compound's PK properties is vital. Even a highly potent compound is ineffective if it cannot reach its target in the body.

Rationale for Experimental Design

In vivo PK studies in animal models (typically mice) are used to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. [3][10]This involves administering the compound (intravenously and orally) and measuring its concentration in plasma over time. [11]

Experimental Protocol: Mouse Pharmacokinetic Study (Overview)
  • Animal Dosing:

    • Administer the compound to two groups of mice (e.g., C57BL/6) via a single intravenous (IV) injection and a single oral gavage (PO). A typical dose might be 1-10 mg/kg.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-dosing.

    • Process the blood to isolate plasma.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time profiles.

Comparative Data for Standard Compounds
CompoundKey PK Parameters (Mouse/Rat)
EpacadostatDemonstrates dose-proportional exposure and is orally bioavailable. [12]
NavoximodOrally bioavailable with a favorable PK profile. [13]BMS-986205 (another clinical IDO1 inhibitor) showed oral bioavailability of 4% in rats and 39% in dogs. [3]

Conclusion and Forward Look

This guide outlines a systematic, industry-standard approach to benchmarking "this compound" as a potential IDO1 inhibitor. By directly comparing its performance against clinically relevant standards like Epacadostat and Navoximod across the four pillars of potency, cellular activity, safety, and pharmacokinetics, researchers can generate a robust data package.

The success of this compound will depend not only on its potency but also on achieving a superior overall profile, including a high selectivity index and favorable drug-like properties. The failure of early IDO1 inhibitors in late-stage trials was not necessarily due to a lack of potency but highlighted the complexity of the tumor microenvironment and the need for optimized combination strategies. [4][14]Therefore, a compound demonstrating a clean safety profile and strong cellular activity would be a highly valuable candidate for further development in the next generation of immuno-oncology therapies.

References

  • Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E67, o524. [Link]

  • PubChem. (n.d.). 4-Amino-2-imidazol-1-ylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]

  • Lin, X., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]

  • Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Dolšak, A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

  • Beatty, G. L., et al. (2017). First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. Clinical Cancer Research. [Link]

  • Cancer Discovery. (2022). Mechanism Found for IDO1 Inhibitor Evasion. American Association for Cancer Research. [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using IDO1 Inhibitor. [Link]

  • Liu, X., et al. (2023). Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of compound i12 after a single oral or intravenous administration in male C57BL/6 mice. [Link]

  • European Journal of Medicinal Chemistry. (2021). Indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors from natural sources. [Link]

  • Frontiers in Immunology. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Hazard Assessment and Waste Minimization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. The structure of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid suggests several potential hazards that must be considered:

  • Aromatic Amino Group: Aromatic amines as a class can exhibit toxicity, and some are considered potential carcinogens.[1] Therefore, minimizing exposure is a primary concern.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives can be irritants to the eyes, skin, and respiratory system.[2] They are also combustible solids.

  • Imidazole Ring: Imidazole itself is classified as acutely toxic and corrosive, capable of causing severe skin burns and eye damage.[3]

Given these potential hazards, it is imperative to treat this compound as a hazardous waste. The guiding principle of waste minimization should be applied throughout the research process to reduce the volume of waste generated.[4]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be handled in a controlled and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (such as nitrile or neoprene)

  • A lab coat

Step 2: Container Selection and Labeling

  • Select a sealable, airtight, and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • The container must be clearly labeled as "Hazardous Waste."

  • Use a hazardous waste tag to list the full chemical name: "this compound." Abbreviations or chemical formulas are not sufficient.[5]

  • Indicate the approximate quantity of the waste. For mixtures, list all components and their estimated percentages.[5]

  • Record the date when the waste was first added to the container.[4]

Step 3: Waste Segregation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.[6]

  • Crucially, segregate this waste from incompatible materials. Based on its functional groups, avoid storing it with:

    • Strong oxidizing agents (e.g., peroxides, nitrates)[2][7]

    • Strong bases (e.g., sodium hydroxide)[2][7]

    • Acids, acid anhydrides, and acid chlorides[8]

  • Keep the waste container tightly closed except when adding waste.[6][7]

Step 4: Arranging for Disposal

  • Once the waste container is full, or if it has been in accumulation for a designated period (often six to twelve months, check your institution's policy), it must be removed from the laboratory.[4][9]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6] EHS professionals are responsible for the final hazardous waste determination and ensuring its compliant disposal according to the Resource Conservation and Recovery Act (RCRA) regulations.[5][10]

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of this compound, the following workflow diagram outlines the key steps and considerations.

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Sealable Container ppe->container labeling Label with 'Hazardous Waste' & Full Chemical Name container->labeling date Record Accumulation Start Date labeling->date segregate Segregate from Incompatibles (Oxidizers, Strong Bases) date->segregate store Store in Designated Satellite Accumulation Area segregate->store close Keep Container Tightly Closed store->close full Container Full or Accumulation Time Limit Reached? close->full ehs Contact EHS for Waste Pickup full->ehs Yes end End: Compliant Disposal ehs->end

Caption: Disposal workflow for this compound.

Quick Reference: Disposal Do's and Don'ts

For immediate guidance, the following table summarizes the critical actions for the safe disposal of this compound.

DoDon't
Wear appropriate PPE (gloves, goggles, lab coat).Do not dispose of down the sink or in regular trash.[5]
Use a compatible, sealed container labeled "Hazardous Waste".[8]Do not use abbreviations or formulas on the waste label.[5]
List the full chemical name and all components of a mixture.[5]Do not mix with incompatible waste streams (e.g., strong oxidizers).[2][7]
Store in a designated satellite accumulation area .[6]Do not leave the waste container open.[6]
Contact your EHS office for pickup and final disposal.[6]Do not allow waste to accumulate for longer than permitted by your institution.[9]

Accidental Release and Decontamination

In the event of a spill, the response should be guided by the scale of the release.

  • Small Spill: If a small amount can be safely cleaned up by laboratory personnel, use an appropriate absorbent material. Do not allow the solid to become airborne. Place the contaminated absorbent material in a sealed bag or container and dispose of it as hazardous waste.[11] Wash the spill site after material pickup is complete.

  • Large Spill: For a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team for assistance.[8]

Contaminated clothing should be removed immediately, and the affected skin area should be washed thoroughly with soap and water.[2] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][7]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Reductions of Aromatic Amino Acids and Derivatives. ACS Publications. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety - University of Tennessee, Knoxville. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health. [Link]

  • RCRA. Environmental Health and Safety - Case Western Reserve University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]

  • Standard Operating Procedure for Imidazole. University of Washington. [Link]

  • RCRA Hazardous Waste. West Virginia Department of Environmental Protection. [Link]

  • Maintenance and exchange of the aromatic amino acid pool in Escherichia coli. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(1H-imidazol-1-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.